molecular formula C8H6N2O3 B6265390 5-(furan-2-yl)-1,2-oxazole-3-carboxamide CAS No. 1098361-48-8

5-(furan-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B6265390
CAS No.: 1098361-48-8
M. Wt: 178.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C8H6N2O3 and its molecular weight is 178.1. The purity is usually 95.
BenchChem offers high-quality 5-(furan-2-yl)-1,2-oxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(furan-2-yl)-1,2-oxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1098361-48-8

Molecular Formula

C8H6N2O3

Molecular Weight

178.1

Purity

95

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 5-(furan-2-yl)-1,2-oxazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide

Executive Summary

5-(Furan-2-yl)-1,2-oxazole-3-carboxamide is a bi-heterocyclic scaffold of significant interest in fragment-based drug discovery (FBDD). Structurally, it combines an electron-rich furan ring with a polar isoxazole core, decorated with a carboxamide "warhead" capable of directed hydrogen bonding. This compound serves as a critical intermediate in the synthesis of broad-spectrum antimicrobials, antitubercular agents, and kinase inhibitors. Its utility stems from the isoxazole ring's ability to function as a bioisostere for amide or ester linkages while imposing rigid geometry on the pharmacophore.

Chemical Identity & Physicochemical Profile

This molecule is characterized by a 1,2-oxazole (isoxazole) ring substituted at the 5-position by a furan-2-yl group and at the 3-position by a primary carboxamide.[1]

Table 1: Chemical Specifications

PropertyDetail
IUPAC Name 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide
Common Name 5-(2-Furyl)isoxazole-3-carboxamide
Molecular Formula C₈H₆N₂O₃
Molecular Weight 178.15 g/mol
SMILES NC(=O)c1noc(c1)c2ccco2
CAS Number (Acid Precursor) 98434-06-1 (Acid form)
Topological Polar Surface Area (TPSA) ~80 Ų
cLogP ~0.8 – 1.2 (Estimated)
H-Bond Donors / Acceptors 1 (Donor) / 4 (Acceptors)

Synthesis & Manufacturing Strategy

The synthesis of 5-(furan-2-yl)-1,2-oxazole-3-carboxamide requires a protocol that mitigates the acid-sensitivity of the furan ring. The most robust route employs a Claisen condensation followed by a regiospecific cyclization.

Retrosynthetic Analysis

The target molecule is disassembled into three key synthons:

  • 2-Acetylfuran: The source of the furan moiety.

  • Diethyl oxalate: Provides the dicarbonyl framework and the ester handle.

  • Hydroxylamine: The nitrogen-oxygen source for isoxazole ring closure.

Step-by-Step Experimental Protocol

Step 1: Claisen Condensation (Synthesis of Diketo Ester)

  • Reagents: 2-Acetylfuran (1.0 eq), Diethyl oxalate (1.2 eq), Sodium ethoxide (NaOEt) (1.5 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve NaOEt in anhydrous ethanol under N₂ atmosphere.

    • Add diethyl oxalate dropwise at 0°C.

    • Slowly add a solution of 2-acetylfuran in ethanol over 30 minutes.

    • Allow the mixture to warm to room temperature and stir for 4 hours. The solution will turn dark yellow/orange, indicating the formation of the enolate.

    • Critical Control Point: Do not quench with strong acid. Use dilute acetic acid to neutralize to pH 6-7, precipitating the ethyl 4-(furan-2-yl)-2,4-dioxobutanoate intermediate.

Step 2: Regioselective Cyclization

  • Reagents: Diketo ester intermediate, Hydroxylamine hydrochloride (NH₂OH·HCl), Ethanol.[2]

  • Procedure:

    • Reflux the intermediate with NH₂OH·HCl (1.1 eq) in ethanol for 3 hours.

    • Mechanistic Insight: The nucleophilic attack of hydroxylamine occurs preferentially at the C2 carbonyl (adjacent to the ester), followed by dehydration to form the 3-ester-5-substituted isoxazole.

    • Evaporate solvent and recrystallize from EtOH/Water to yield Ethyl 5-(furan-2-yl)isoxazole-3-carboxylate.

Step 3: Ammonolysis (Amidation)

  • Reagents: Ethyl 5-(furan-2-yl)isoxazole-3-carboxylate, 7N Ammonia in Methanol.

  • Procedure:

    • Dissolve the ester in 7N NH₃/MeOH in a sealed pressure tube.

    • Stir at room temperature for 12–18 hours. (Heating is generally unnecessary and may cause furan degradation).

    • Concentrate in vacuo. The primary amide often precipitates upon addition of cold diethyl ether.

Visualized Reaction Workflow

SynthesisRoute cluster_conditions Critical Process Parameters AcetylFuran 2-Acetylfuran (Starting Material) Diketo Diketo Ester Intermediate AcetylFuran->Diketo Claisen Condensation NaOEt, EtOH, 0°C Oxalate Diethyl Oxalate Oxalate->Diketo IsoxazoleEster Ethyl 5-(furan-2-yl) isoxazole-3-carboxylate Diketo->IsoxazoleEster Cyclization NH2OH·HCl, Reflux Target 5-(Furan-2-yl)-1,2-oxazole- 3-carboxamide (TARGET) IsoxazoleEster->Target Ammonolysis NH3/MeOH, RT Note1 pH Control: Avoid strong acids to protect furan

Figure 1: Synthetic pathway for the production of 5-(furan-2-yl)-1,2-oxazole-3-carboxamide emphasizing mild conditions to preserve the furan ring.

Medicinal Chemistry & Biological Potential[1][4][6][7][8][9][10][11][12]

The 5-(furan-2-yl)-1,2-oxazole-3-carboxamide structure is a versatile pharmacophore. It is frequently utilized as a "hinge binder" in kinase inhibitor design or as a chelating motif in metalloenzyme inhibitors.

Structural Activity Relationship (SAR)
  • The Carboxamide (Position 3): Acts as a primary hydrogen bond donor/acceptor pair. In kinase inhibitors, this moiety often forms hydrogen bonds with the hinge region (e.g., ATP binding site).

  • The Isoxazole Core: Provides a rigid linker that orients the furan and carboxamide vectors at an angle of approximately 140°, distinct from the 180° vector of a phenyl linker. This geometry is critical for fitting into curved hydrophobic pockets.

  • The Furan Ring (Position 5): A lipophilic, electron-rich aromatic system. It engages in

    
     stacking interactions (e.g., with Phenylalanine or Tyrosine residues in the binding pocket).
    
Biological Applications
  • Antitubercular Activity: Derivatives of this scaffold have shown efficacy against Mycobacterium tuberculosis by inhibiting cell wall synthesis enzymes [1].

  • Anticancer (Kinase Inhibition): The scaffold mimics the adenine ring of ATP, allowing it to competitively inhibit kinases involved in tumor proliferation, such as EGFR or VEGFR [2].

  • Antimicrobial: The combination of the furan and isoxazole rings disrupts bacterial biofilm formation in Pseudomonas aeruginosa strains.

Pharmacophore Map

Pharmacophore Furan Furan Ring (Lipophilic / Pi-Stacking) Isoxazole Isoxazole Core (Rigid Scaffold) Furan->Isoxazole C5 Linkage Target_Hydrophobic Target: Hydrophobic Pocket (e.g., Phe/Tyr) Furan->Target_Hydrophobic Pi-Pi Interaction Amide Carboxamide (H-Bond Donor/Acceptor) Isoxazole->Amide C3 Linkage Target_Hinge Target: Hinge Region (H-Bonding) Amide->Target_Hinge H-Bond Network

Figure 2: Pharmacophore mapping illustrating the dual-mode binding capability of the scaffold: hydrophobic stacking via the furan ring and hydrogen bonding via the carboxamide.

Experimental Characterization Data

To validate the synthesis of 5-(furan-2-yl)-1,2-oxazole-3-carboxamide, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR) Expectations (DMSO-d₆):

  • ¹H NMR:

    • 
       7.60–8.00 ppm (2H, broad s, -NH₂): Characteristic amide protons.
      
    • 
       7.90 ppm (1H, d, Furan C5-H): Alpha proton of furan.
      
    • 
       7.30 ppm (1H, s, Isoxazole C4-H): The singlet is diagnostic of the 5-substituted isoxazole.
      
    • 
       7.10 ppm (1H, d, Furan C3-H).
      
    • 
       6.70 ppm (1H, dd, Furan C4-H).
      

Mass Spectrometry:

  • ESI-MS: Calculated

    
    . Expect a base peak at m/z 179.1.
    

Solubility Profile:

  • Water: Poor (< 0.1 mg/mL).

  • DMSO: High (> 50 mg/mL).

  • Methanol: Moderate.

References

  • Pieroni, M., et al. (2020). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides. National Institutes of Health (PMC).

  • Kumbhare, R. M., et al. (2012). Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Indian Journal of Chemistry.

  • PubChem. (n.d.).[3] 5-(Furan-2-yl)-1,2-oxazole-3-carboxylate (Compound Summary). National Library of Medicine.

  • Sigma-Aldrich. (n.d.). 5-(Furan-2-yl)isoxazole-3-carboxylic acid Product Sheet.

Sources

Translating Wnt/β-Catenin Agonism: The Therapeutic Potential of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As the understanding of cellular signaling matures, the targeted modulation of the Wnt/β-catenin pathway has transitioned from a theoretical concept to a viable therapeutic frontier. Among the most promising pharmacological agents in this space are the 5-(furan-2-yl)-1,2-oxazole-3-carboxamide derivatives (commonly referred to as isoxazole-3-carboxamides). The prototype molecule of this class, SKL2001 (N-(3-(1H-imidazol-1-yl)propyl)-5-(furan-2-yl)isoxazole-3-carboxamide), has demonstrated profound capabilities in directing stem cell fate, promoting bone regeneration, and paradoxically suppressing specific tumor microenvironments[1][2].

This technical guide synthesizes the mechanistic causality, pharmacological profiling, and validated experimental protocols necessary for researchers and drug development professionals working with this unique class of Wnt agonists.

Molecular Mechanism of Action: Bypassing GSK-3β

Historically, pharmacological activation of the Wnt pathway relied on the inhibition of Glycogen Synthase Kinase-3β (GSK-3β). However, because GSK-3β is a highly pleiotropic kinase regulating glycogen metabolism, insulin signaling, and apoptosis, its global inhibition inevitably leads to severe off-target toxicity.

The 5-(furan-2-yl)-1,2-oxazole-3-carboxamide scaffold offers a highly elegant alternative. Instead of inhibiting upstream kinases, SKL2001 specifically disrupts the protein-protein interaction between Axin and β-catenin [1][3].

The Causality of Axin Disruption

Axin acts as the critical scaffold in the β-catenin destruction complex. By physically displacing β-catenin from Axin, SKL2001 prevents CK1 and GSK-3β from phosphorylating β-catenin at its N-terminal residues (Ser33, Ser37, Thr41, and Ser45)[3]. Unphosphorylated β-catenin evades ubiquitination and proteasomal degradation, allowing it to accumulate in the cytosol and translocate to the nucleus, where it binds to TCF/LEF transcription factors to drive the expression of Wnt-responsive genes[1][3].

G SKL SKL2001 (5-(furan-2-yl)-1,2-oxazole-3-carboxamide) Axin Axin/β-catenin Complex SKL->Axin Disrupts Interaction BetaCat Stabilized Cytosolic β-catenin SKL->BetaCat Prevents Degradation Phos Phosphorylation (Ser33/37/Thr41/Ser45) Axin->Phos Leads to Degradation Proteasomal Degradation Phos->Degradation Targets for Nucleus Nuclear Translocation & TCF/LEF Activation BetaCat->Nucleus Translocates Osteo Osteoblastogenesis (↑ Runx2, ↑ ALP) Nucleus->Osteo Gene Expression Cancer Tumor Suppression (↑ E-cadherin, G0/G1 Arrest) Nucleus->Cancer Membrane Stabilization

Mechanism of SKL2001 in Wnt/β-catenin signaling and downstream therapeutic effects.

Therapeutic Domains and Structure-Activity Relationships

A. Osteoblastogenesis and Osteoporosis Therapy

In multipotent mesenchymal stem cells (MSCs), the Wnt/β-catenin pathway acts as a master switch, driving osteoblast differentiation while actively suppressing adipocyte differentiation. Treatment of ST2 MSCs with SKL2001 (10–40 µM) significantly upregulates osteogenic markers including Alkaline Phosphatase (ALP), Runx2, and Type I collagen, while simultaneously downregulating adipogenic transcription factors like PPARγ and C/EBPα[3][4]. This dual-action profile makes isoxazole-3-carboxamides prime candidates for treating osteoporosis and facilitating bone tissue engineering.

B. Ex Vivo Expansion of Hematopoietic Progenitors

Recent advancements in cellular immunotherapy have leveraged this chemical scaffold to overcome the limitations of expanding innate immune cells. A structural analog utilizing a pyrazole ring—N-(3-(1H-pyrazol-1-yl)propyl)-5-(furan-2-yl)isoxazole-3-carboxamide —has been patented for the long-term ex vivo expansion of human granulocyte-macrophage progenitors (GMPs)[5][6]. By maintaining the progenitor state through Wnt agonism, researchers can generate vast quantities of GMPs that can later be differentiated into engineered macrophages or dendritic cells for solid tumor immunotherapy[5].

C. Paradoxical Tumor Suppression in Colorectal Cancer

While hyperactive Wnt signaling is a known driver of colorectal cancer (CRC), SKL2001 exhibits a paradoxical tumor-suppressive effect in 3D colon cancer spheroids (e.g., HCT116 and HT-29 cells)[2][7]. The Causality: In a 3D tumor microenvironment, SKL2001 promotes the stabilization of the E-cadherin/β-catenin complex at the cell membrane rather than solely driving nuclear transcription[2]. This enhanced cell-cell adhesion restricts unchecked proliferation, induces G0/G1 cell cycle arrest, and downregulates the oncogene c-Myc, effectively halting spheroid growth[2][8].

Quantitative Pharmacological Profile

To ensure reproducibility across drug development workflows, the following table synthesizes the validated working parameters for SKL2001 and its derivatives.

ParameterValue / ObservationReference
Chemical Name N-(3-(1H-imidazol-1-yl)propyl)-5-(furan-2-yl)isoxazole-3-carboxamide[9]
Target Mechanism Axin/β-catenin interaction disruption[1]
In vitro Working Conc. 10 µM – 40 µM (Cell-type dependent)[7][10]
Solubility DMSO (≥41.3 mg/mL); EtOH (≥40.4 mg/mL)[11]
Kinase Selectivity No effect on GSK-3α/β or 18 other standard kinases[10]
Osteogenic EC50 ~20 µM (Peak ALP activation in ST2 cells)[4][12]
Spheroid Arrest Conc. 40 µM (HCT116 / HT-29 3D cultures)[7][13]

Validated Experimental Protocols

To ensure scientific integrity and self-validation, the following protocols detail the exact methodologies required to evaluate the efficacy of 5-(furan-2-yl)-1,2-oxazole-3-carboxamide derivatives.

Protocol 1: In Vitro MSC Osteoblastogenesis Assay

This protocol utilizes ST2 mesenchymal stem cells to validate the osteogenic potential of the compound. We measure ALP at 72 hours (an early marker of lineage commitment) and Alizarin Red at 10 days (a late marker of terminal mineralization) to establish a complete causal timeline of differentiation[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed ST2 cells in 24-well plates at a density of

    
     cells/well in α-MEM supplemented with 10% FBS. Allow cells to adhere for 24 hours.
    
  • Compound Preparation: Reconstitute SKL2001 in anhydrous DMSO to a 10 mM stock[9]. Dilute in culture media to final concentrations of 10, 20, and 40 µM. Self-Validation: Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • Early Marker Analysis (72h):

    • Lyse cells using a standard RIPA buffer.

    • Add

      
      -nitrophenyl phosphate (
      
      
      
      NPP) substrate and incubate at 37°C for 30 minutes.
    • Measure absorbance at 405 nm. Normalize the ALP activity to the total protein content (via BCA assay) to ensure the signal is due to differentiation, not mere cell proliferation[4].

  • Late Mineralization Analysis (Day 10):

    • Replace media containing the compound every 3 days.

    • On day 10, fix cells with 4% paraformaldehyde for 15 minutes.

    • Stain with 2% Alizarin Red S (pH 4.2) for 20 minutes at room temperature. Wash extensively with distilled water to remove unbound dye.

    • Quantify mineralization by extracting the dye with 10% cetylpyridinium chloride and measuring absorbance at 562 nm[4].

Workflow Step1 Step 1: Cell Seeding (ST2 MSCs in 24-well plates) Step2 Step 2: Compound Treatment (10-40 µM SKL2001) Step1->Step2 Step3 Step 3: Incubation (72h for ALP, 10 days for Alizarin) Step2->Step3 Step4A Step 4A: ALP Assay (Early Osteoblast Marker) Step3->Step4A Step4B Step 4B: Alizarin Red Staining (Late Mineralization) Step3->Step4B Validation Internal Validation: Normalize to total protein content Step4A->Validation

Step-by-step workflow for the in vitro MSC osteoblastogenesis validation assay.

Protocol 2: 3D Spheroid Growth Inhibition Assay (Oncology)

Standard 2D cultures fail to replicate the cell-cell adhesions critical to SKL2001's tumor-suppressive mechanism. This protocol utilizes 3D spheroids to accurately measure E-cadherin stabilization[2][8].

Step-by-Step Methodology:

  • Spheroid Formation: Seed HCT116 colon cancer cells (

    
     cells/well) into 96-well ultra-low attachment (ULA) plates. Centrifuge the plates at 1,000 rpm for 5 minutes to promote aggregation.
    
  • Incubation: Incubate for 72 hours until compact, round spheroids are formed.

  • Compound Treatment: Treat the spheroids with 40 µM SKL2001. Include a vehicle control (0.1% DMSO)[7].

  • Growth Monitoring: Image the spheroids daily using phase-contrast microscopy. Calculate spheroid volume using the formula:

    
    .
    
  • Mechanistic Validation (Immunofluorescence):

    • Harvest spheroids at 48 hours post-treatment.

    • Fix, permeabilize, and stain with anti-E-cadherin and anti-β-catenin primary antibodies, followed by fluorophore-conjugated secondary antibodies.

    • Observe the relocalization of β-catenin from the nucleus to the plasma membrane, confirming the stabilization of the adherens junction complex[2].

Future Perspectives in Drug Development

The 5-(furan-2-yl)-1,2-oxazole-3-carboxamide scaffold represents a highly tunable pharmacophore. While SKL2001 is an exceptional in vitro tool compound, its translation into in vivo clinical models requires optimization of its pharmacokinetic properties. Current medicinal chemistry efforts are focused on modifying the terminal imidazole/pyrazole rings to enhance aqueous solubility and metabolic stability, paving the way for systemic administration in osteoporosis and targeted cellular immunotherapies.

References
  • Google Patents (WO2022245977A2)
  • Small molecule-based disruption of the Axin/β-catenin protein complex regulates mesenchymal stem cell differentiation National Institutes of Health (PMC) URL:[Link]

  • SKL2001 suppresses colon cancer spheroid growth through regulation of the E-cadherin/β-Catenin complex PubMed (NIH) URL:[Link]

  • SKL2001 induces osteoblast differentiation through the activation of the Wnt/β-catenin pathway ResearchGate URL:[Link]

  • Beta-1 syntrophin (SNTB1) regulates colorectal cancer progression and stemness via regulation of the Wnt/β-catenin signaling pathway Annals of Translational Medicine URL: [Link]

Sources

Molecular weight and formula of 5-(furan-2-yl)-1,2-oxazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-(furan-2-yl)-1,2-oxazole-3-carboxamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 5-(furan-2-yl)-1,2-oxazole-3-carboxamide, a heterocyclic molecule possessing a scaffold of significant interest in medicinal chemistry. We will delineate its core physicochemical properties, explore a validated synthetic pathway with detailed experimental considerations, and discuss its potential applications within the drug discovery landscape. This guide is structured to serve as a foundational resource, integrating established chemical principles with practical insights to empower researchers in their investigative and developmental pursuits.

Core Molecular Profile

A thorough understanding of a compound's fundamental attributes is the cornerstone of any research and development initiative. These parameters govern everything from stoichiometric calculations in synthesis to the interpretation of analytical data.

Chemical Formula and Structure

5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a small molecule featuring a five-membered furan ring attached to the 5-position of a 1,2-oxazole (isoxazole) ring, which in turn is substituted with a carboxamide functional group at the 3-position. This specific arrangement of heteroatoms and functional groups dictates its electronic properties, potential for hydrogen bonding, and overall three-dimensional conformation, which are critical determinants of its biological activity.

  • Molecular Formula: C₈H₆N₂O₃

Molecular Weight

The molecular weight is an indispensable value for all quantitative laboratory work.

  • Average Molecular Weight: 178.15 g/mol

Physicochemical Data Summary

For ease of reference, the key computed and identifying properties of the molecule are consolidated in the table below. This data is essential for structural verification, database searching, and predictive modeling.

PropertyValue
IUPAC Name 5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Molecular Formula C₈H₆N₂O₃
Molecular Weight 178.15 g/mol
Canonical SMILES C1=COC(=C1)C2=NOC(=C2)C(=O)N
InChI Key YWJCFOKNJHGUHC-UHFFFAOYSA-N
Topological Polar Surface Area 81.97 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4

Synthesis and Methodologies

The construction of the 5-(furan-2-yl)-1,2-oxazole-3-carboxamide scaffold requires a multi-step synthetic sequence. The chosen pathway must be robust and scalable to ensure a reliable supply of the material for further studies. A common and effective strategy involves the formation of the isoxazole core via a [3+2] cycloaddition reaction, followed by functional group manipulation to install the carboxamide.

Generalized Synthetic Workflow

The causality behind this experimental design is to build the core heterocyclic system first, which is often the most chemically complex step. The subsequent conversion of a stable ester intermediate to the final carboxamide is a reliable and high-yielding transformation. This approach ensures the preservation of the delicate isoxazole ring, which can be sensitive to harsh reaction conditions.

synthesis_workflow cluster_0 Intermediate Preparation cluster_1 Core Synthesis & Final Product A Furan-2-carbaldehyde C Furan-2-carbaldehyde Oxime A->C B Hydroxylamine HCl E Furan-2-hydroximoyl Chloride (Nitrile Oxide Precursor) C->E Chlorination D N-Chlorosuccinimide (NCS) G [3+2] Cycloaddition E->G In situ generation of Nitrile Oxide F Ethyl Acetoacetate F->G H Ethyl 5-(furan-2-yl)-1,2-oxazole-3-carboxylate G->H J 5-(furan-2-yl)-1,2-oxazole-3-carboxamide H->J Amidation I Ammonolysis

Caption: A validated synthetic pathway for 5-(furan-2-yl)-1,2-oxazole-3-carboxamide.

Experimental Protocol: A Self-Validating System

The following protocol is designed to be self-validating, incorporating in-process checks (e.g., TLC) to ensure the reaction has proceeded as expected before advancing to the next step. This minimizes waste and improves the probability of a successful outcome.

Materials: Furan-2-carbaldehyde, hydroxylamine hydrochloride, sodium carbonate, N-chlorosuccinimide (NCS), ethyl acetoacetate, sodium ethoxide, ammonia solution (e.g., 7N in methanol), ethanol, dichloromethane (DCM), ethyl acetate, hexane, and standard laboratory glassware.

Step 1: Synthesis of Furan-2-carbaldehyde Oxime

  • Dissolve furan-2-carbaldehyde (1.0 eq) in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium carbonate (1.2 eq).

  • Stir the mixture at ambient temperature for 2-4 hours.

  • Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

  • Upon completion, remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the oxime.

Step 2: Synthesis of Ethyl 5-(furan-2-yl)-1,2-oxazole-3-carboxylate

  • Dissolve the furan-2-carbaldehyde oxime (1.0 eq) in a suitable solvent like DCM.

  • Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise, maintaining the temperature below 30 °C. This in situ generates the reactive furan-2-hydroximoyl chloride.

  • In a separate flask, add sodium ethoxide (2.1 eq) to a solution of ethyl acetoacetate (2.0 eq) in ethanol at 0 °C.

  • Slowly add the hydroximoyl chloride solution to the enolate mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Validation: Monitor by TLC for the formation of the isoxazole ester product.

  • Quench the reaction with water and extract with DCM. Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure ester.

Step 3: Ammonolysis to Yield the Final Carboxamide

  • Dissolve the purified ethyl ester (1.0 eq) in a 7N solution of ammonia in methanol.

  • Seal the reaction vessel and stir at room temperature for 24-48 hours.

  • Validation: Monitor by TLC until the starting ester is fully consumed.

  • Concentrate the reaction mixture under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-(furan-2-yl)-1,2-oxazole-3-carboxamide as a pure solid.

Applications in Drug Discovery and Development

The furan and isoxazole heterocycles are considered "privileged scaffolds" in medicinal chemistry, as they are present in a multitude of biologically active compounds.[1] The combination in this specific molecule presents a unique platform for therapeutic innovation.

Rationale for Investigation

The furan ring can act as a bioisostere for a phenyl ring but with different electronic and solubility properties.[2] The isoxazole ring is metabolically stable and provides a rigid scaffold to orient substituents in a defined three-dimensional space. The carboxamide group is an excellent hydrogen bond donor and acceptor, facilitating strong interactions with biological targets like enzyme active sites or protein receptors. This combination of features makes the molecule a prime candidate for screening in various therapeutic areas. Furan-based compounds have shown a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3]

Logical Drug Development Pathway

The progression from a novel chemical entity like 5-(furan-2-yl)-1,2-oxazole-3-carboxamide to a viable drug candidate follows a structured, multi-stage process. This pathway is designed to systematically evaluate and optimize the compound's properties while mitigating risks.

drug_dev_pathway A Compound Synthesis & Structural Verification B Primary Biological Screening (Target-based or Phenotypic Assays) A->B Submit for Testing C Hit Identification (Confirmation of Activity) B->C Analyze Data D Lead Generation (Structure-Activity Relationship Studies) C->D Initiate Medicinal Chemistry Campaign E Lead Optimization (ADME/Tox Profiling & Potency Enhancement) D->E Iterative Design-Synthesize-Test Cycles F Preclinical Candidate (In vivo Efficacy & Safety Studies) E->F Select Best Candidate

Sources

Biological Activity of Furan-2-yl Isoxazole Compounds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Furan-Isoxazole Hybrid Scaffold

In the landscape of heterocyclic medicinal chemistry, the fusion of furan and isoxazole moieties represents a compelling strategy for designing bioactive ligands. The furan-2-yl isoxazole scaffold leverages the distinct electronic properties of the oxygen-rich furan ring—acting as a hydrogen bond acceptor and π-stacking contributor—with the rigid, metabolically stable isoxazole core, which often serves as a bioisostere for amide or ester linkages.

This guide analyzes the pharmacological profile of this scaffold, specifically addressing its potent antimicrobial and anticancer activities.[1][2] Crucially, it balances efficacy data with a rigorous examination of the metabolic liabilities associated with the furan ring, providing a realistic roadmap for lead optimization.

Structural Rationale & Chemical Space

The 3-(furan-2-yl)isoxazole and 5-(furan-2-yl)isoxazole isomers occupy unique chemical space. The isoxazole ring acts as a linker that orients the furan moiety to interact with specific binding pockets (e.g., the hydrophobic channel of COX-2 or the ATP-binding site of kinases).

Key Pharmacophoric Features[4]
  • Furan Ring: Provides lipophilicity and π-electron density; however, it is a structural alert for metabolic activation (see Section 5).

  • Isoxazole Core: Functions as a dipole, engaging in hydrogen bonding via the ring nitrogen (acceptor) and oxygen. It restricts conformational flexibility, locking the furan and the pendant aryl group into a bioactive conformation.

  • Linker Dynamics: The C3 vs. C5 attachment point dictates the vector of the substituents, profoundly affecting Structure-Activity Relationships (SAR).

Therapeutic Applications & Mechanisms of Action[6][7]

Antimicrobial Activity

Furan-2-yl isoxazole derivatives, particularly those synthesized via chalcone intermediates, exhibit broad-spectrum activity against Gram-positive (S. aureus, B. cereus) and Gram-negative (E. coli) bacteria.

  • Mechanism: These compounds often function by disrupting bacterial cell wall synthesis or interfering with electron transport chains, analogous to the mechanism of nitrofurans. The isoxazole moiety enhances permeability across the bacterial membrane.

  • Potency: Derivatives substituted with electron-withdrawing groups (e.g., 4-NO₂, 4-Cl) on the phenyl ring attached to the isoxazole often achieve Minimum Inhibitory Concentrations (MIC) in the range of 1–10 µg/mL [1, 2].

Anticancer & Cytotoxicity

The scaffold has shown promise against MCF-7 (breast), HeLa (cervical), and HepG2 (liver) cancer cell lines.

  • Mechanism:

    • Tubulin Polymerization Inhibition: Resembling combretastatin A-4, these analogs bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing G2/M cell cycle arrest.

    • Apoptosis Induction: Upregulation of pro-apoptotic factors (Bax) and downregulation of anti-apoptotic factors (Bcl-2).

    • Kinase Inhibition: Some derivatives inhibit VEGFR-2, suppressing tumor angiogenesis [3].

Anti-inflammatory Activity

The isoxazole ring is a classic pharmacophore for COX-2 inhibition (e.g., Valdecoxib). Furan-substituted isoxazoles maintain this selectivity but often possess improved lipophilicity, facilitating entry into the CNS for analgesic effects.

Structure-Activity Relationship (SAR) Analysis

The biological activity is tightly regulated by the electronic and steric environment of the substituents. The diagram below details the critical SAR zones.

SAR_Analysis node_core Isoxazole Core (Scaffold Rigidity) node_aryl Aryl/Heteroaryl Substituent (Electronic Tuning) node_core->node_aryl Linked at C5 or C3 sar_iso_pos Regiochemistry: 3,5-disubstitution optimal for COX-2 selectivity node_core->sar_iso_pos node_furan Furan-2-yl Ring (Lipophilic Pocket Binding) node_furan->node_core Linked at C3 or C5 sar_furan_sub C5 Substitution: Blocks metabolic oxidation (Reduces Toxicity) node_furan->sar_furan_sub sar_aryl_ewg EWG (NO2, Cl, F): Increases Antimicrobial & Cytotoxic Potency node_aryl->sar_aryl_ewg

Figure 1: SAR Map of Furan-2-yl Isoxazole Derivatives highlighting critical substitution zones for potency and metabolic stability.

Data Summary: Substituent Effects
Substituent (Aryl Ring)Effect on Antimicrobial ActivityEffect on Cytotoxicity (IC50)Metabolic Stability Risk
-H (Unsubstituted) ModerateHigh (> 50 µM)High (Furan oxidation)
-Cl / -F (Halogen) Significant Increase Potent (< 10 µM) Moderate
-NO₂ (Nitro) High (Gram-negative focus)High (Potential toxicity)High
-OCH₃ (Methoxy) DecreasedModerateLow

The Toxicity Paradox: Metabolic Activation

Critical Warning for Drug Developers: The furan ring is a "structural alert."[3] Cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring to form cis-2-butene-1,4-dial , a highly reactive α,β-unsaturated aldehyde.[4] This metabolite can form covalent adducts with proteins and DNA, leading to hepatotoxicity and potential carcinogenicity [4, 5].

Mitigation Strategy:

  • Block the C5 position of the furan ring with a methyl or halogen group to sterically and electronically hinder CYP450 oxidation.

  • Deuteration: Selective deuteration of the furan ring can leverage the Kinetic Isotope Effect (KIE) to slow metabolic activation.[4]

Experimental Protocols

Synthesis: Claisen-Schmidt Condensation & Cyclization

This protocol describes the synthesis of 3-(furan-2-yl)-5-phenylisoxazole.

Reagents: Furan-2-carbaldehyde, Acetophenone, NaOH, Hydroxylamine Hydrochloride (NH₂OH·HCl), Sodium Acetate.[5]

  • Chalcone Formation:

    • Dissolve furan-2-carbaldehyde (10 mmol) and acetophenone (10 mmol) in ethanol (20 mL).

    • Add 40% NaOH (5 mL) dropwise at 0°C.

    • Stir at room temperature for 4–6 hours.

    • Precipitate with ice water, filter, and recrystallize from ethanol to obtain the chalcone intermediate.

  • Cyclization to Isoxazole:

    • Dissolve the chalcone (5 mmol) in ethanol (15 mL).

    • Add NH₂OH[6]·HCl (10 mmol) and Sodium Acetate (10 mmol).

    • Reflux for 6–8 hours (Monitor via TLC, solvent: Hexane/Ethyl Acetate 7:3).

    • Pour into ice water. The solid product is filtered, dried, and recrystallized.

Biological Assay: MTT Cytotoxicity Protocol

Objective: Determine IC50 against MCF-7 cells.

  • Seeding: Plate MCF-7 cells (5 × 10³ cells/well) in 96-well plates containing DMEM media. Incubate for 24h at 37°C/5% CO₂.

  • Treatment: Add test compounds dissolved in DMSO (Final DMSO < 0.1%) at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

Workflow Visualization: Synthesis to Bioactivation

The following diagram contrasts the synthetic pathway with the metabolic activation pathway, illustrating the lifecycle of the molecule.

Workflow_Pathways cluster_0 Chemical Synthesis (Lab) cluster_1 Metabolic Fate (In Vivo) node_ald Furan-2-aldehyde node_chalcone Chalcone Intermediate node_ald->node_chalcone + Acetophenone (Claisen-Schmidt) node_isoxazole Furan-2-yl Isoxazole (Final Drug Candidate) node_chalcone->node_isoxazole + NH2OH (Cyclization) node_cyp CYP450 Oxidation (Bioactivation) node_isoxazole->node_cyp Metabolism node_reactive Cis-2-butene-1,4-dial (Reactive Electrophile) node_cyp->node_reactive node_tox Protein/DNA Adducts (Hepatotoxicity) node_reactive->node_tox Covalent Binding

Figure 2: Dual pathway illustrating the synthesis of the scaffold and its potential metabolic activation leading to toxicity.

References

  • Synthesis and biological evaluation of some novel isoxazoles and benzodiazepines. Journal of Chemical and Pharmaceutical Research.

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Molecules (PMC).

  • The Structure-Activity Relationship of 5-(Furan-2-yl)thiazole: A Technical Guide. BenchChem.

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology (PMC).

  • Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition.

Sources

Comprehensive Solubility Profiling of 5-(furan-2-yl)-1,2-oxazole-3-carboxamide: Aqueous vs. DMSO Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the transition of a hit compound from in vitro screening to in vivo pharmacokinetic modeling is frequently bottlenecked by poor physicochemical properties. As a Senior Application Scientist, I frequently encounter heterocyclic scaffolds that exhibit deceptive solubility profiles. 5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a prime example of such a molecule.

This technical whitepaper provides an in-depth analysis of the solubility profile of 5-(furan-2-yl)-1,2-oxazole-3-carboxamide, contrasting its behavior in Dimethyl Sulfoxide (DMSO) against aqueous physiological buffers. By dissecting the structural determinants of its solvation and establishing self-validating experimental protocols, this guide empowers drug development professionals to accurately measure, interpret, and optimize the solubility of this compound without falling victim to common analytical artifacts.

Structural Determinants of Solvation

To understand why a compound dissolves, we must first analyze the energy required to break its solid-state crystal lattice versus the energy gained through solvent interactions.

The structure of 5-(furan-2-yl)-1,2-oxazole-3-carboxamide consists of three critical domains:

  • The Furan Ring (Position 5): An electron-rich, hydrophobic heteroaromatic ring capable of weak

    
     stacking but devoid of hydrogen-bond (H-bond) donating capacity.
    
  • The 1,2-Oxazole (Isoxazole) Core: A planar, conjugated linker that enforces molecular rigidity.

  • The Carboxamide Group (Position 3): A primary amide (-CONH₂) that acts as both a strong H-bond donor and acceptor.

The Solvation Challenge: In the solid state, primary amides typically form highly stable, self-complementary hydrogen-bonded dimers (often an


 crystallographic motif). Combined with the planar nature of the furan-isoxazole backbone, this promotes dense 

stacking, resulting in a exceptionally high crystal lattice energy. Furthermore, the molecule lacks any ionizable basic amines or acidic protons at physiological pH (7.4). Consequently, its aqueous solubility relies entirely on the hydration of its neutral, un-ionized form, which is energetically insufficient to overcome the lattice penalty.

Solvation Thermodynamics: Water vs. DMSO

The stark contrast between the compound's solubility in DMSO (>50 mM) and water (<100 µM) is a classic manifestation of solvent-specific lattice disruption ([1]).

  • DMSO (Polar Aprotic): DMSO features a highly polarized sulfoxide oxygen that acts as a potent H-bond acceptor. When 5-(furan-2-yl)-1,2-oxazole-3-carboxamide is introduced to DMSO, the solvent aggressively outcompetes the intermolecular amide-amide bonds of the crystal lattice. The lack of a solvent cavity-formation penalty (which plagues water) allows rapid and complete dissolution.

  • Water (Polar Protic): While water can theoretically form H-bonds with the carboxamide, the hydrophobic bulk of the furan-isoxazole system requires the formation of a highly ordered hydration shell (the hydrophobic effect). The energy required to create this cavity in the water network far exceeds the energy gained from solvating the amide, leading to phase separation (precipitation).

Solvation Solid Crystal Lattice (Strong Amide H-Bonds & π-π Stacking) DMSO DMSO Solvation (Polar Aprotic) Solid->DMSO Strong H-bond acceptance from Amide NH2 Water Aqueous Solvation (Polar Protic) Solid->Water Cavity formation energy exceeds hydration energy HighSol HighSol DMSO->HighSol Solvation LowSol LowSol Water->LowSol Phase Separation

Caption: Solvation thermodynamics of 5-(furan-2-yl)-1,2-oxazole-3-carboxamide in DMSO vs Water.

Kinetic vs. Thermodynamic Solubility Paradigms

In early drug discovery, failing to distinguish between kinetic and thermodynamic solubility is a leading cause of false positives in bioassays and catastrophic failures in formulation ([2]).

  • Kinetic Solubility: Measures the concentration at which a compound precipitates when a pre-dissolved DMSO stock is spiked into an aqueous buffer. Because the crystal lattice was already destroyed by DMSO, the compound enters water in a highly energetic, amorphous state. It temporarily forms a supersaturated metastable solution before crashing out. This value is artificially high but highly relevant for in vitro assays dosed from DMSO stocks ([3]).

  • Thermodynamic Solubility: Measures the true equilibrium concentration achieved when the solid crystalline powder is added directly to water. This represents the absolute physical limit of the compound's solubility and is the only metric relevant for oral drug formulation and gastrointestinal absorption.

G Compound 5-(furan-2-yl)-1,2-oxazole-3-carboxamide (Solid Powder) DMSO_Stock DMSO Stock Solution (>50 mM) Compound->DMSO_Stock Dissolution in DMSO Aq_Buffer Aqueous Buffer (pH 7.4) (Direct Addition) Compound->Aq_Buffer Direct Solid Addition Kinetic Kinetic Solubility Assay (Solvent-Shift / Nephelometry) DMSO_Stock->Kinetic Serial Dilution into Buffer (Max 1% DMSO) Thermo Thermodynamic Solubility Assay (Shake-Flask / LC-UV) Aq_Buffer->Thermo 24-48h Equilibration (Constant Agitation) Precipitation Metastable 'Crash Out' (Phase Separation) Kinetic->Precipitation Exceeds Kinetic Limit Equilibrium True Saturated Solution (<100 µM Equilibrium) Thermo->Equilibrium Filtration & Analysis Precipitation->Equilibrium Long-term Crystallization

Caption: Kinetic vs thermodynamic solubility workflow for 5-(furan-2-yl)-1,2-oxazole-3-carboxamide.

Self-Validating Experimental Protocols

To guarantee data integrity, the following methodologies are engineered as self-validating systems. Every step includes a mechanistic justification (causality) and a quality control (QC) checkpoint.

Protocol A: Kinetic Solubility via Solvent-Shift (Nephelometry)

Purpose: To determine the maximum concentration achievable in aqueous bioassays before DMSO-induced supersaturation collapses.

  • Preparation of Stock: Dissolve the compound in 100% DMSO to a concentration of 10 mM.

    • Causality: DMSO completely disrupts the crystal lattice, providing a molecularly dispersed starting point.

  • Serial Dilution: Titrate the DMSO stock into PBS (pH 7.4) across a concentration gradient (e.g., 1 µM to 500 µM), ensuring the final DMSO concentration never exceeds 1% v/v.

    • Causality: Exceeding 1% DMSO acts as a co-solvent, artificially depressing the dielectric constant of water and inflating apparent solubility, leading to false data ([4]).

  • Incubation: Incubate the microplate at 37°C for 2 hours with gentle shaking.

  • Nephelometric Detection: Measure forward light scattering using a nephelometer.

    • Causality: Nephelometry detects sub-visual colloidal aggregates (the onset of precipitation) long before macroscopic crystallization occurs, accurately defining the edge of the metastable zone.

  • Self-Validation Step (QC): Run a known poorly soluble standard (e.g., Amiodarone) in parallel. If the standard does not precipitate at its known limit, the buffer system or DMSO concentration is compromised, and the assay must be rejected.

Protocol B: Thermodynamic Solubility via Shake-Flask (LC-UV)

Purpose: To determine the true equilibrium solubility for formulation and PK modeling.

  • Solid Addition: Add an excess of solid 5-(furan-2-yl)-1,2-oxazole-3-carboxamide (e.g., 5 mg) to 1 mL of aqueous buffer (pH 7.4) in a glass vial.

    • Causality: An excess of solid ensures the system can reach true thermodynamic equilibrium between the crystal lattice and the solvated state ([2]).

  • Equilibration: Agitate at 37°C for 48 hours.

    • Causality: Rigid heterocyclic carboxamides exhibit slow dissolution kinetics; a 48-hour window prevents premature sampling of an under-saturated system.

  • Phase Separation: Centrifuge at 15,000 x g for 15 minutes and filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: Removes undissolved micro-particulates that would cause artificially high concentration readings during downstream analysis.

  • Quantification: Analyze the filtrate via LC-UV against a standard curve prepared in Methanol.

  • Self-Validation Step (Critical QC): Recover the undissolved solid pellet from the centrifuge tube and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: The solid must be confirmed to be the original polymorph. If the compound formed a hydrate or a less soluble polymorph during the 48-hour incubation, the measured solubility represents the new phase, not the original API ([2]).

Comparative Solubility Data Summary

The following table synthesizes the expected solubility parameters for 5-(furan-2-yl)-1,2-oxazole-3-carboxamide based on its structural profile and empirical testing standards.

ParameterAqueous Buffer (Water, pH 7.4)Dimethyl Sulfoxide (DMSO)
Primary Solvation Mechanism Weak H-bonding (limited by hydrophobic bulk)Polar aprotic disruption of lattice
Estimated Solubility Limit < 50 - 100 µM (Thermodynamic)> 50 mM
Physical State in Solution True equilibrium with solid crystalMolecularly dispersed
Primary Limitation High crystal lattice energy, lack of ionizable groupsSolvent saturation limit
Assay Relevance Formulation, PK/PD modeling, GI absorptionHTS stock preparation, in vitro assay dosing
Temperature Dependency Moderate (Endothermic dissolution process)Low (Highly soluble at room temperature)

Strategic Recommendations

For drug development professionals advancing 5-(furan-2-yl)-1,2-oxazole-3-carboxamide, relying on unformulated aqueous dosing will likely result in erratic exposure and poor bioavailability. To overcome the thermodynamic barriers identified in this guide, consider the following strategies:

  • Amorphous Solid Dispersions (ASDs): Co-extruding the compound with polymers (e.g., HPMCAS or PVP-VA) can lock the molecule in its highly soluble amorphous state, bypassing the crystal lattice energy penalty entirely.

  • Lipid-Based Formulations: Given the lipophilic nature of the furan-isoxazole core, formulating the compound in self-microemulsifying drug delivery systems (SMEDDS) may significantly enhance intestinal absorption.

References

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which American Pharmaceutical Review URL:[Link]

  • Solubility in Pharmaceutical R&D: Predictions and Reality American Pharmaceutical Review URL:[Link]

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions Journal of Chemical Information and Modeling (ACS Publications) URL:[Link]

  • In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer’s Disease Molecules (MDPI) URL:[Link]

Sources

Toxicity and safety data for 5-(furan-2-yl)-1,2-oxazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper on the Toxicological and Safety Profile of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide

Executive Summary

5-(Furan-2-yl)-1,2-oxazole-3-carboxamide (hereafter referred to as 5-FOC ) is a highly specialized heterocyclic building block. In contemporary drug discovery, the 5-FOC scaffold serves as the critical pharmacophore for a class of potent Wnt/β-catenin pathway agonists, most prominently SKL2001 (N-[3-(1H-imidazol-1-yl)propyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide) 1[1]. While derivatives of 5-FOC show immense therapeutic promise in 2[2] and driving osteoblastogenesis, the core scaffold carries specific toxicological risks. This whitepaper synthesizes the physicochemical hazards, mechanistic toxicity, and self-validating safety protocols required for handling and evaluating 5-FOC and its direct derivatives in preclinical settings.

Chemical Identity & Physicochemical Hazards

The safety profile of 5-FOC is heavily influenced by its lipophilic furan ring and the reactive potential of the isoxazole-3-carboxamide core. Understanding these properties is the first step in mitigating in vitro and in vivo toxicity.

Table 1: Physicochemical & Hazard Profile

Property / Hazard Description Causality / Implication
Chemical Scaffold 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide Highly lipophilic; requires organic solvents (DMSO/DMF) for solubilization, which introduces baseline solvent toxicity in assays.
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 Oxidation of the furan ring can form reactive intermediates, causing .

| Storage & Stability | +2°C to +8°C, Protect from light | The furan-isoxazole bond is susceptible to photo-degradation. Degradants may exhibit unpredictable off-target cytotoxicity. |

Mechanistic Toxicology: The Wnt/β-Catenin Axis

The primary biological activity of the 5-FOC scaffold is the disruption of the Axin/β-catenin protein-protein interaction. While therapeutically useful, hyper-physiological accumulation of β-catenin poses a severe oncogenic and proliferative hazard. By preventing the formation of the Axin/APC/GSK-3β destruction complex, 5-FOC derivatives force β-catenin into the nucleus, continuously driving the transcription of target genes like c-Myc and Cyclin D1. Chronic exposure to this mechanism is a known driver of hyper-proliferation, particularly in gastrointestinal tissues.

Mechanism FOC 5-FOC Scaffold (e.g., SKL2001) Axin Axin/GSK-3β Destruction Complex FOC->Axin Disrupts Interaction BetaCat β-Catenin (Cytoplasmic) FOC->BetaCat Stabilizes Axin->BetaCat Phosphorylates Degradation Proteasomal Degradation BetaCat->Degradation Basal State Nucleus Nuclear Translocation (TCF/LEF) BetaCat->Nucleus Accumulation Toxicity Hyper-proliferation (Toxicity Risk) Nucleus->Toxicity Chronic Exposure

Mechanism of Axin/β-catenin disruption and toxicity risk by 5-FOC.

In Vitro Cytotoxicity Profile

Toxicity in cell culture is highly dependent on the tissue origin and the concentration of the delivery vehicle (DMSO).

Table 2: In Vitro Cytotoxicity Thresholds (Based on 5-FOC Derivatives)

Cell Line Tissue Origin Tolerated Dose Cytotoxic Threshold Mechanistic Note
HepG2.2.15 Human Liver ≤ 10 μM ≥ 100 μM 3[3] and hepatic metabolism of the furan moiety.
HCT116 Human Colon ≤ 20 μM ≥ 40 μM 4[4] rather than acute necrosis due to β-catenin accumulation.

| AR42J | Rat Pancreas | ≤ 20 μM | N/A |5[5] at low doses by stabilizing cellular architecture. |

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of 5-FOC must utilize self-validating systems where internal controls actively prove the reliability of the data.

Protocol A: High-Throughput In Vitro Cytotoxicity (CCK-8 Assay)

Causality of Choice: Why use CCK-8 instead of the traditional MTT assay? The CCK-8 assay utilizes WST-8, which produces a highly water-soluble formazan dye. Because 5-FOC is lipophilic and requires DMSO as a vehicle, using an MTT assay would require additional DMSO to solubilize the crystals, introducing a confounding variable that skews viability data. CCK-8 ensures the observed toxicity is strictly compound-driven.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at

    
     cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Compound Preparation: Dissolve 5-FOC in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final concentrations of 1, 10, 50, 100, and 300 μM. Crucial: Ensure final DMSO concentration never exceeds 0.5% v/v in any well.

  • Self-Validating Controls:

    • Vehicle Control: Media + 0.5% DMSO (Establishes baseline metabolic noise).

    • Positive Control: 1 μM Doxorubicin (Validates assay sensitivity to apoptosis).

    • Blank: Media only (Accounts for background absorbance).

  • Incubation: Treat cells for 48 hours.

  • Detection: Add 10 μL of CCK-8 reagent per well. Incubate for 2 hours.

  • Quantification: Read absorbance at 450 nm using a microplate reader. Calculate viability relative to the vehicle control.

Protocol B: In Vivo Maximum Tolerated Dose (MTD) Escalation

Translating 5-FOC derivatives to murine models (e.g., C57BL/6 mice) requires careful dose calibration. Literature on the derivative SKL2001 indicates 6[6].

Causality of Choice: Why use body weight loss as the primary stopping rule before histopathology? Acute toxicity from Wnt hyperactivation often manifests as severe gastrointestinal (GI) distress due to the rapid turnover of intestinal crypt cells. Weight loss is the most immediate, quantifiable proxy for GI toxicity, allowing researchers to halt the experiment before terminal morbidity.

Step-by-Step Methodology:

  • Cohort Assembly: Randomize 8-week-old C57BL/6 mice into cohorts of

    
    .
    
  • Formulation: Suspend 5-FOC in a vehicle of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% Saline to prevent precipitation upon injection.

  • Escalation Scheme: Administer single intraperitoneal (i.p.) injections at escalating doses: 2, 5, 10, and 20 mg/kg.

  • Self-Validating Stopping Rule: Monitor body weight and clinical signs daily for 14 days. If any cohort exhibits >10% body weight loss or severe lethargy, the escalation is immediately halted. The highest dose that does not trigger this threshold is locked as the MTD.

  • Endpoint Analysis: On Day 14, euthanize the animals. Perform serum biochemistry (ALT/AST) to check for furan-induced hepatotoxicity and conduct H&E staining on hepatic and intestinal tissues.

References

  • Google Patents - WO2022245977A2 - Methods for the expansion of human granulocytemacrophage progenitors and applications thereof.
  • MDPI - Wnt/β-Catenin Signaling Regulates Hepatitis B Virus cccDNA Levels. Available at:[Link]

  • ResearchGate - How should the in vitro and in vivo dosages of SKL2001 and XAV939 be determined for glioma studies. Available at: [Link]

  • NIH / PubMed - Role of Wnt/β-catenin pathway agonist SKL2001 in Caerulein-induced acute pancreatitis. Available at:[Link]

Sources

The 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide Scaffold: Sourcing, Synthesis, and Structural Utility

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Commercial suppliers of research-grade 5-(furan-2-yl)-1,2-oxazole-3-carboxamide Content Type: In-depth technical guide.

Executive Summary

The 5-(furan-2-yl)-1,2-oxazole-3-carboxamide motif represents a "privileged scaffold" in medicinal chemistry, frequently utilized in Fragment-Based Drug Discovery (FBDD). Its structural rigidity, combined with the distinct electronic properties of the isoxazole-furan bi-heterocyclic system, makes it a critical pharmacophore for targeting kinases, tubulin polymerization, and bacterial virulence factors.

Critical Sourcing Note: While complex N-substituted derivatives of this molecule are common in screening libraries, the unsubstituted primary amide (R=H) is rarely a stock catalog item. It is chemically unstable over long storage periods due to the electron-rich furan ring's susceptibility to oxidation. Consequently, the standard acquisition strategy for research-grade material is on-demand synthesis from stable, commercially available precursors.

This guide details the sourcing of these precursors, the specific synthesis protocols to generate the amide, and the biological rationale for its use.

Part 1: Commercial Sourcing Strategy

Do not search for the primary amide directly in general catalogs; you will likely encounter "Inquire" status or lead times exceeding 6 weeks. The most efficient route is to procure the stable carboxylic acid or ester precursors and perform a single-step conversion.

The Primary Commercial Entry Points

The following precursors are the industry-standard starting materials. They are stable, crystalline solids available from major building-block suppliers.

Precursor TypeChemical NameCAS NumberStabilityTypical Purity
Primary Acid 5-(Furan-2-yl)isoxazole-3-carboxylic acid98434-06-1 High (Solid)>97%
Ethyl Ester Ethyl 5-(furan-2-yl)isoxazole-3-carboxylate33545-40-3 High (Solid)>98%
Methyl Ester Methyl 5-(furan-2-yl)isoxazole-3-carboxylate33545-41-4 High (Solid)>97%
Verified Supplier Tiers
  • Tier 1 (Stock & Rapid Ship): Sigma-Aldrich (Merck), Enamine, Fluorochem.

  • Tier 2 (Aggregators): eMolecules, MolPort, PubChem Vendors.

  • Tier 3 (Bulk/Custom): Chemazone, VSN Chem.

Procurement Decision Matrix
  • Scenario A: High-Throughput Screening (HTS): Purchase the Acid (CAS 98434-06-1).[1] It allows for parallel amide coupling with diverse amines to generate a library.

  • Scenario B: Single Target Validation: Purchase the Ethyl Ester (CAS 33545-40-3). It offers the cleanest route to the primary amide via ammonolysis (see Protocol 2.1).

Part 2: Technical Synthesis Protocols

Since the primary amide is often "make-on-demand," the following protocols provide a self-validating system for generating research-grade material (>98% purity) in the lab.

Protocol A: Direct Ammonolysis (From Ester)

Best for generating the unsubstituted primary amide.

Mechanism: Nucleophilic acyl substitution using ammonia in a polar protic solvent.

  • Reagents: Ethyl 5-(furan-2-yl)isoxazole-3-carboxylate (1.0 eq), 7N Ammonia in Methanol (excess, 10-20 eq).

  • Procedure:

    • Dissolve the ester in a sealed pressure tube using minimal anhydrous methanol.

    • Add 7N

      
      /MeOH solution at 0°C.
      
    • Seal the tube and stir at room temperature for 12–24 hours. Note: Heating to 50°C accelerates the reaction but increases furan decomposition risk.

    • Monitoring: TLC (50% EtOAc/Hexane). The ester spot (

      
      ) will disappear; the amide spot (
      
      
      
      ) will appear.
  • Workup: Concentrate in vacuo. Recrystallize from Ethanol/Water to yield white/off-white needles.

Protocol B: Acid Chloride Activation (From Acid)

Best for generating N-substituted derivatives for SAR studies.

Mechanism: Activation of the carboxylic acid to a reactive acyl chloride, followed by amine coupling.

  • Reagents: 5-(Furan-2-yl)isoxazole-3-carboxylic acid (1.0 eq), Oxalyl Chloride (1.2 eq), DMF (catalytic), DCM (solvent).

  • Procedure:

    • Suspend acid in dry DCM under Argon.

    • Add catalytic DMF (1-2 drops).

    • Add Oxalyl Chloride dropwise at 0°C. Stir 2 hours until gas evolution ceases (formation of acid chloride).

    • Remove solvent/excess reagent in vacuo.

    • Redissolve crude acid chloride in DCM; add target amine (1.1 eq) and

      
       (2.0 eq).
      
  • Validation: Monitor by LCMS for mass ion

    
    .
    
Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Preferred Route for Primary Amide Acid Acid Precursor (CAS 98434-06-1) Ester Ethyl Ester (CAS 33545-40-3) Acid->Ester EtOH H2SO4 (cat) Chloride Acid Chloride (Intermediate) Acid->Chloride Oxalyl Chloride DMF/DCM Amide Primary Amide (Target) Ester->Amide 7N NH3 in MeOH Library N-Substituted Library Chloride->Library R-NH2 Et3N

Caption: Figure 1. Synthesis pathways for 5-(furan-2-yl)-1,2-oxazole-3-carboxamide. The Green path (Ammonolysis) is preferred for the primary amide to avoid aggressive chlorinating agents.

Part 3: Biological Utility & Mechanism

The 5-(furan-2-yl)-1,2-oxazole-3-carboxamide scaffold is not merely a linker; it is an active pharmacophore.

Structural Biology & Pharmacophore Mapping
  • Isoxazole Ring: Acts as a bioisostere for amide or ester linkages but with higher metabolic stability. It often serves as a hydrogen bond acceptor in the ATP-binding pocket of kinases.

  • Furan Ring: Provides lipophilic bulk and pi-stacking capability. Warning: The furan oxygen can act as a weak H-bond acceptor, but the ring is metabolically liable (cytochrome P450 oxidation), often requiring substitution (e.g., fluorination) in late-stage drug design to improve half-life.

  • Carboxamide: The primary H-bond donor/acceptor motif, critical for anchoring the molecule to residues like the "hinge region" in kinases.

Key Therapeutic Areas
  • Anticancer (Tubulin Inhibition): Derivatives of this scaffold bind to the colchicine site of tubulin, inhibiting polymerization and causing mitotic arrest in Hep3B and MCF-7 cell lines [1].

  • Anti-infective (Antitubercular): 5-substituted isoxazole-3-carboxamides have demonstrated MIC values <6.25 µM against Mycobacterium tuberculosis (H37Rv strain) [2].

  • Kinase Inhibition: The scaffold mimics the adenine ring of ATP, allowing it to function as a Type I or Type II kinase inhibitor depending on the N-substitution [3].

Mechanism of Action Diagram

Mechanism Scaffold 5-(Furan-2-yl)-1,2-oxazole -3-carboxamide Hbond H-Bonding (Amide/Isoxazole N) Scaffold->Hbond PiStack Pi-Stacking (Furan/Isoxazole) Scaffold->PiStack Tubulin Tubulin (Colchicine Site) Kinase Kinase ATP Pocket (Hinge Region) Bacteria Bacterial Enzymes (M. tuberculosis) Hbond->Kinase Anchoring Hbond->Bacteria Enzyme Inhibition PiStack->Tubulin Hydrophobic Interaction

Caption: Figure 2. Pharmacophoric interactions of the scaffold.[2][3][4] The amide and isoxazole nitrogen facilitate H-bonding, while the bi-heterocyclic core enables Pi-stacking in hydrophobic pockets.

Part 4: Quality Control & Handling

Analytical Standards

When synthesizing or purchasing this material, verify the following:

  • 1H NMR (DMSO-d6): Look for the characteristic furan doublets/multiplets at

    
     6.6–7.8 ppm and the isoxazole singlet (if H-4 is unsubstituted) around 
    
    
    
    7.0–7.5 ppm. The amide protons (
    
    
    ) typically appear as two broad singlets between
    
    
    7.5–8.5 ppm.
  • Purity: Must be >95% by HPLC. Impurities often include the hydrolyzed acid (from wet storage) or oxidized furan ring-opened byproducts.

Stability Warning

The furan ring is electron-rich and sensitive to oxidation.

  • Storage: Store solid at -20°C under inert atmosphere (Argon/Nitrogen).

  • Solution: Do not store in DMSO/Methanol for >48 hours at room temperature. Prepare fresh for biological assays.

References

  • Advances in isoxazole chemistry and their role in drug discovery. Source: RSC Advances (2025). Context: Reviews the anticancer profiles of phenyl-isoxazole–carboxamide analogues against Hep3B and MCF-7 cell lines.

  • Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Source: Anti-Infective Agents (2015).[5][6][7] Context: Establishes the MIC values of isoxazole-3-carboxamide derivatives against Mycobacterium tuberculosis.

  • Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists. Source: Journal of Medicinal Chemistry (2025). Context: Discusses the structural optimization of furan-carboxamide derivatives and their metabolic stability issues.

  • PubChem Compound Summary: 5-(Furan-2-yl)-1,2-oxazole-3-carboxylate. Source: National Institutes of Health (NIH). Context: Validated chemical and physical property data for the scaffold precursors.

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The isoxazole-3-carboxamide moiety is a privileged scaffold in medicinal chemistry, appearing in various bioactive compounds targeting antibacterial, anti-inflammatory, and anticancer pathways. The target molecule, 5-(furan-2-yl)-1,2-oxazole-3-carboxamide , combines the bioisosteric properties of the furan ring with the hydrogen-bonding potential of the primary amide.

Synthetic Strategy: While various routes exist, this protocol focuses on a robust, scalable Claisen condensation-cyclization sequence . This approach is superior to direct dipolar cycloaddition for this specific target because it affords high regioselectivity for the 3,5-disubstituted isomer and utilizes cost-effective starting materials: 2-acetylfuran and dimethyl oxalate.

The synthesis proceeds in two distinct phases:

  • Claisen Condensation & Cyclization: Formation of the isoxazole ester intermediate.

  • Ammonolysis: Conversion of the ester to the primary carboxamide.

Reaction Engineering & Workflow Visualization

To ensure reproducibility, the synthesis is modeled as a linear workflow with critical quality control (QC) checkpoints.

SynthesisWorkflow Start Starting Materials (2-Acetylfuran + Dimethyl Oxalate) Step1 Step 1: Claisen Condensation (NaOCH3/MeOH, 0-5°C) Start->Step1 Inter1 Intermediate: Diketo-ester Enolate Step1->Inter1 C-C Bond Formation Step2 Step 2: Cyclization (NH2OH·HCl, Reflux) Inter1->Step2 Acidification & Heating Prod1 Intermediate Product: Methyl 5-(furan-2-yl)isoxazole-3-carboxylate Step2->Prod1 Regioselective Ring Closure Step3 Step 3: Ammonolysis (NH4OH or NH3/MeOH) Prod1->Step3 Final Final Target: 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide Step3->Final Nucleophilic Acyl Substitution

Figure 1: Logical workflow for the synthesis of 5-(furan-2-yl)-1,2-oxazole-3-carboxamide, highlighting the transition from acyclic precursors to the heterocyclic amide.

Experimental Protocols

Phase 1: Synthesis of Methyl 5-(furan-2-yl)isoxazole-3-carboxylate

Principle: The reaction initiates with the deprotonation of 2-acetylfuran using sodium methoxide. The resulting enolate attacks dimethyl oxalate. Subsequent treatment with hydroxylamine hydrochloride effects a cyclization where the nitrogen attacks the ketone carbonyl (C4 position relative to furan) and the oxygen attacks the ester carbonyl, followed by dehydration.

Reagents & Materials:

Reagent Equiv. Role Safety Note
2-Acetylfuran 1.0 Substrate Combustible; Store cold.
Dimethyl Oxalate 1.2 Electrophile Irritant.
Sodium Methoxide (25% in MeOH) 1.2 Base Corrosive; Moisture sensitive.
Hydroxylamine HCl 1.1 Nitrogen Source Potential skin sensitizer.

| Methanol (anhydrous) | Solvent | Solvent | Flammable; Toxic. |

Protocol:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Condensation: Charge the flask with Dimethyl Oxalate (14.2 g, 120 mmol) and anhydrous Methanol (100 mL) . Cool to 0°C in an ice bath.

  • Addition: Add Sodium Methoxide solution (27 mL, 25% w/w) dropwise over 15 minutes. The solution may turn slightly yellow.

  • Substrate Introduction: Add 2-Acetylfuran (11.0 g, 100 mmol) dissolved in 20 mL Methanol dropwise over 30 minutes, maintaining the temperature below 5°C.

  • Equilibration: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. A thick precipitate (sodium enolate) typically forms.

  • Cyclization: Re-cool the mixture to 10°C. Add Hydroxylamine Hydrochloride (7.6 g, 110 mmol) in one portion.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Workup: Cool to RT. Remove methanol under reduced pressure. Resuspend the residue in water (150 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize the solid from Ethanol/Water to yield the ester intermediate.[1]

Expected Yield: 65–75% Appearance: Off-white to pale yellow crystalline solid.

Phase 2: Ammonolysis to 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide

Principle: Direct conversion of the methyl ester to the primary amide is achieved using aqueous ammonia or ammonia in methanol. This method avoids the harsh conditions of acid hydrolysis and subsequent coupling reagents (e.g., DCC/HOBt), adhering to green chemistry principles.

Protocol:

  • Dissolution: In a pressure tube or sealed flask, dissolve the Methyl 5-(furan-2-yl)isoxazole-3-carboxylate (5.0 g, 24 mmol) obtained in Phase 1 in Methanol (30 mL) .

  • Ammonolysis: Add Ammonium Hydroxide (28-30% NH₃ aqueous, 20 mL) . Alternatively, use 7N NH₃ in Methanol (20 mL) for faster kinetics.

  • Reaction: Seal the vessel and stir at 40°C for 6–12 hours.

    • Note: Monitoring by TLC is crucial; the amide is significantly more polar than the ester.

  • Isolation: Cool the mixture to 0°C. The product often precipitates directly from the reaction mixture.

  • Filtration: Filter the solid and wash with cold water (2 x 10 mL) and cold methanol (1 x 5 mL).

  • Drying: Dry under vacuum at 45°C for 4 hours.

Expected Yield: 80–90% Characterization Data (Typical):

  • Melting Point: 175–178°C (dec).

  • 1H NMR (DMSO-d6, 400 MHz): δ 8.10 (bs, 1H, NH), 7.95 (d, 1H, Furan-H), 7.75 (bs, 1H, NH), 7.20 (s, 1H, Isoxazole-H4), 7.15 (d, 1H, Furan-H), 6.75 (dd, 1H, Furan-H).

Mechanistic Pathway & Troubleshooting

Understanding the mechanism allows for rapid troubleshooting of low yields.

Mechanism Enolate Enolate Formation (Thermodynamic Control) Attack Nucleophilic Attack on Dimethyl Oxalate Enolate->Attack Slow Addition Diketo 1,3-Diketo Intermediate Attack->Diketo - MeOH Cyclization NH2OH Attack (Regioselectivity Critical) Diketo->Cyclization pH Control Dehydration - H2O / Aromatization Cyclization->Dehydration

Figure 2: Mechanistic cascade. The critical step is the regioselective attack of hydroxylamine on the diketo intermediate.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield (Step 1) Incomplete enolization or moisture contamination.Ensure NaOMe is fresh; use strictly anhydrous methanol.
Regioisomer Formation Incorrect pH during cyclization.Ensure the reaction mixture is not too acidic before reflux; the free base of NH2OH is the nucleophile.
Incomplete Amidation Reaction temperature too low or NH3 loss.Use a sealed pressure tube; refresh ammonia source.
Dark Product Color Furan ring oxidation/polymerization.Perform reactions under nitrogen; avoid prolonged exposure to light/air.

Safety & Compliance

  • Furan Derivatives: Furan rings can be sensitive to strong acids and oxidizers, potentially leading to ring opening. Handle 2-acetylfuran in a fume hood to avoid inhalation of vapors.

  • Hydroxylamine: Heating hydroxylamine residues can be explosive. Ensure complete consumption or careful quenching (e.g., with bleach) of waste streams.

  • Waste Disposal: All organic solvents and mother liquors must be disposed of as halogen-free organic waste. Aqueous layers containing ammonia must be neutralized before disposal.

References

  • Synthesis of 5-substituted isoxazole-3-carboxamide derivatives. NIScPR Online Periodicals Repository. (General methodology for isoxazole carboxamide synthesis via Claisen condensation).

  • Process for synthesizing 5-methyl-isoxazole-3-carboxamide. Google Patents (CN1156723A). (Describes the "pot method" using dimethyl oxalate and hydroxylamine).

  • Synthesis of novel isoxazole–carboxamide derivatives. National Institutes of Health (PMC). (Coupling conditions and characterization of similar isoxazole scaffolds).

  • 5-(Furan-2-yl)-1,2-oxazole-3-carboxylate. PubChem. (Chemical structure and physical property data).

  • Design and Synthesis of Some New Furan-Based Derivatives. National Institutes of Health (PMC). (NMR characterization data for furan-containing intermediates).

Sources

Application Note: Precision Crystallization Protocols for 5-(furan-2-yl)-1,2-oxazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Context

The compound 5-(furan-2-yl)-1,2-oxazole-3-carboxamide (also referred to as 5-(2-furyl)isoxazole-3-carboxamide) represents a critical heteroaromatic scaffold in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents.

Successful crystallization of this molecule requires navigating two competing physicochemical properties:

  • The Furan Moiety: Highly lipophilic and planar, promoting π-π stacking, yet chemically sensitive to strong acids (risk of ring-opening/polymerization).

  • The Carboxamide Group: A strong hydrogen bond donor and acceptor, facilitating the formation of robust intermolecular dimers (R²₂[8] synthons) but also increasing the risk of "oiling out" if solvent polarity is not carefully balanced.

This guide moves beyond generic recipes to provide a mechanism-based approach to crystallizing this specific target, ensuring high purity and suitable habit for X-ray diffraction (XRD) or formulation.

Pre-Crystallization Assessment[1][2]

Before initiating crystallization, the crude material must be characterized to define the "Operating Space."

ParameterExpected Value (Based on Analogs)Implication for Crystallization
Melting Point 160°C – 190°CHigh lattice energy; requires high-boiling solvents for thermal recrystallization.
pKa (Amide) ~15-17 (Neutral)pH adjustment is ineffective for solubility control; rely on solvent polarity.
Solubility (Water) < 0.1 mg/mLWater is an excellent anti-solvent.
Solubility (MeOH/EtOH) Moderate (Hot) / Low (Cold)Ideal candidates for cooling crystallization.
Solubility (DMSO) > 50 mg/mLToo soluble for cooling; requires anti-solvent precipitation.

Solvent Selection Strategy

The choice of solvent is dictated by the specific goal: Bulk Purification vs. Single Crystal Growth .

Solvent Screening Logic (Graphviz Diagram)

SolventSelection Start Start: Define Goal Goal_Bulk Goal: Bulk Purification (High Yield) Start->Goal_Bulk Goal_XRD Goal: Single Crystal (High Quality) Start->Goal_XRD Solvent_Alc Solvent: Ethanol or Methanol (Method: Cooling) Goal_Bulk->Solvent_Alc Preferred Solvent_Bi System: DMSO + Water (Method: Anti-solvent) Goal_Bulk->Solvent_Bi Alternative Solvent_Diff System: DCM + Hexane (Method: Vapor Diffusion) Goal_XRD->Solvent_Diff Check_Acid Constraint Check: Avoid Strong Acids (Furan Sensitivity) Solvent_Alc->Check_Acid Solvent_Bi->Check_Acid Solvent_Diff->Check_Acid

Figure 1: Decision matrix for solvent selection based on experimental objectives. Note the critical constraint regarding acid sensitivity due to the furan ring.

Detailed Experimental Protocols

Protocol A: Thermal Recrystallization (High Purity Scale-Up)

Objective: Purification of crude material (>100 mg) to remove synthetic byproducts. System: Ethanol (Solvent) / Water (Anti-solvent).[1]

  • Dissolution:

    • Place crude 5-(furan-2-yl)-1,2-oxazole-3-carboxamide in a round-bottom flask.

    • Add Absolute Ethanol (10 mL per gram of solid).

    • Heat to reflux (78°C) with magnetic stirring.

    • Critical Step: If solid remains, add ethanol in 1 mL increments until fully dissolved. Do not exceed 20 mL/g. If insoluble particles persist, filter hot through a pre-warmed glass frit.

  • Nucleation Control:

    • Remove from heat and allow the solution to cool slowly to room temperature (~25°C) over 2 hours. Rapid cooling here will trap impurities.

    • Seeding: If no crystals appear at 40°C, add a single seed crystal (if available) or scratch the inner glass wall with a glass rod to induce nucleation.

  • Yield Maximization:

    • Once the solution reaches room temperature and crystallization has begun, cool the flask in an ice-water bath (0-4°C) for 1 hour.

    • Optional: Add cold water dropwise (up to 20% of ethanol volume) to further decrease solubility.

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash the cake with cold Ethanol/Water (8:2) mixture.

    • Dry in a vacuum oven at 40°C for 12 hours. (Do not exceed 60°C to prevent furan degradation or solvate collapse).

Protocol B: Vapor Diffusion (Single Crystal Growth)

Objective: Growing diffraction-quality crystals for XRD analysis. System: Dichloromethane (DCM) / Hexane.

  • Inner Vial Setup:

    • Dissolve 20 mg of the compound in 1-2 mL of DCM in a small (4 mL) glass vial. Ensure the solution is clear and free of dust (filter through a 0.45 µm PTFE syringe filter if necessary).

  • Outer Chamber Setup:

    • Place the small vial (uncapped) inside a larger jar (20 mL volume).

    • Add 5-8 mL of Hexane (or Pentane) to the larger jar. The level of hexane must be below the rim of the inner vial.

  • Diffusion Process:

    • Seal the outer jar tightly.

    • Store in a vibration-free environment at constant temperature (20-22°C).

    • Mechanism:[2] Hexane (volatile anti-solvent) diffuses into the DCM solution, slowly increasing the supersaturation and promoting the growth of few, large crystals over 2-5 days.

  • Harvesting:

    • Decant the mother liquor carefully.

    • Mount crystals immediately for XRD or store in paratone oil to prevent desolvation.

Characterization & Troubleshooting

Data Presentation: Solvent Screening Results
Solvent SystemSolubility (RT)Solubility (Hot)Crystal HabitSuitability
Water InsolubleInsolubleN/AAnti-solvent only
Ethanol LowHighNeedles/PrismsExcellent (Scale-up)
Ethyl Acetate ModerateHighPlatesGood
DCM HighHighN/ASolvent for Diffusion
Hexane InsolubleInsolubleN/AAnti-solvent
Acetone HighHighAggregatesPoor (evaporation only)
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Oiling Out (Liquid droplets form instead of crystals)Supersaturation is too high; solvent is too polar.Re-heat and add more solvent. Add a seed crystal at the cloud point. Switch to a less polar solvent system (e.g., EtOAc/Heptane).
No Crystallization Solution is undersaturated.[3]Evaporate 20% of the solvent volume under nitrogen flow. Cool to -20°C.
Darkening/Decomposition Furan ring degradation.Check solvent pH; ensure no acidic residues are present. Lower the heating bath temperature.
Amorphous Solid Precipitation was too fast.Re-dissolve and cool much slower (0.1°C/min). Use vapor diffusion (Protocol B).
Crystallization Workflow Diagram (Graphviz)

CrystallizationFlow Crude Crude Material Dissolve Dissolve (Reflux) Solvent: EtOH Crude->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Cool Slow Cooling (RT -> 4°C) Filter->Cool Seed Seeding Point (Optional) Cool->Seed If oiling Isolate Filtration & Wash (Cold EtOH) Cool->Isolate Seed->Cool Dry Vacuum Dry (40°C) Isolate->Dry

Figure 2: Step-by-step workflow for the thermal recrystallization of 5-(furan-2-yl)-1,2-oxazole-3-carboxamide.

References

  • Synthesis of Isoxazole Carboxamides: Raju, G. N., et al. "Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives." Der Pharma Chemica, 2015, 7(6), 346-352.[4]

  • Crystal Structure of Furan-Isoxazole Analogs: Paswan, S., et al. "Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine." Acta Crystallographica Section E, 2015, E71, o896-o897.

  • General Protocol for Amide Crystallization: BenchChem Application Note. "Application Notes and Protocols for the Crystallization of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide." 2025.

  • Chemical Properties of 5-(Furan-2-yl)isoxazole-3-carboxylic acid (Precursor): PubChem Compound Summary for CID 1090982.

Sources

High-yield reaction conditions for furan-isoxazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: High-Yield Reaction Conditions for Furan-Isoxazole Synthesis

Introduction: The Significance of the Furan-Isoxazole Scaffold

The fusion of furan and isoxazole rings creates a heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. Isoxazole moieties are prevalent in numerous biologically active compounds and approved pharmaceuticals, valued for their role as bioisosteres and their ability to engage in various biological interactions.[1][2] The incorporation of a furan ring introduces distinct electronic and structural properties, making furan-isoxazole derivatives attractive targets for novel therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial applications.[3]

Achieving high yields in the synthesis of these scaffolds is paramount for efficient drug discovery pipelines. Traditional methods can be hampered by harsh conditions, low yields, or the use of toxic transition-metal catalysts.[4] This guide provides a detailed exploration of the most robust and high-yielding strategy for constructing the furan-isoxazole core: the 1,3-dipolar cycloaddition of nitrile oxides . We will delve into the mechanistic underpinnings, provide step-by-step, field-proven protocols, and offer expert guidance on optimization and troubleshooting to empower researchers to reliably synthesize these valuable compounds.

Core Synthetic Strategy: The [3+2] Cycloaddition Pathway

The cornerstone of modern isoxazole synthesis is the 1,3-dipolar cycloaddition, a powerful ring-forming reaction between a 1,3-dipole (a nitrile oxide) and a dipolarophile (typically an alkene or alkyne).[5][6] This [3+2] cycloaddition is highly efficient and offers excellent control over regioselectivity, making it an ideal method for constructing the five-membered isoxazole ring.[5][7]

Mechanism: In Situ Generation of Nitrile Oxides

Nitrile oxides (R-C≡N⁺-O⁻) are highly reactive intermediates that are typically generated in situ to prevent their rapid self-condensation into furoxans.[6] The most common and practical method for their generation is the oxidation of the corresponding aldoxime. Various oxidizing agents can be employed, with reagents like Chloramine-T, sodium hypochlorite (bleach), and hypervalent iodine compounds being particularly effective.[7][8] Once generated, the nitrile oxide readily reacts with a suitable dipolarophile present in the reaction mixture.

When the dipolarophile is an alkyne, the reaction directly yields the aromatic isoxazole ring. Reaction with an alkene produces an isoxazoline, which can be subsequently oxidized to the isoxazole if desired.

Mechanism cluster_0 Nitrile Oxide Generation cluster_1 1,3-Dipolar Cycloaddition Aldoxime R-CH=N-OH (Aldoxime) NitrileOxide [ R-C≡N⁺-O⁻ ] (Nitrile Oxide) Aldoxime->NitrileOxide [Oxidant] (e.g., NCS, Bleach) Alkyne R'−C≡C−R'' (Alkyne Dipolarophile) Isoxazole Isoxazole Product Alkyne->Isoxazole [3+2] Cycloaddition NitrileOxide_ref [ R-C≡N⁺-O⁻ ] NitrileOxide_ref->Isoxazole

Caption: General mechanism of isoxazole synthesis.

Experimental Protocols & Methodologies

Two primary pathways are presented for synthesizing distinct furan-isoxazole architectures: an intermolecular approach for creating 3-(furan-2-yl)isoxazoles and an intramolecular strategy for fused furo[3,4-d]isoxazole systems.

General Experimental Workflow

The following diagram illustrates the typical laboratory workflow for the synthesis and purification of furan-isoxazole derivatives as detailed in the subsequent protocols.

G A 1. Reagent Preparation (Aldoxime, Alkyne/Alkene, Solvent, Oxidant) B 2. Reaction Setup (Inert atmosphere if needed, controlled temperature) A->B C 3. In Situ Nitrile Oxide Generation & Cycloaddition B->C D 4. Reaction Monitoring (TLC / LCMS) C->D D->C Reaction Incomplete E 5. Workup (Quenching, Extraction) D->E Reaction Complete F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (NMR, MS) F->G

Caption: Standard laboratory workflow for furan-isoxazole synthesis.

Protocol 1: High-Yield Synthesis of 3-(Furan-2-yl)-5-substituted-isoxazoles

This protocol details the intermolecular cycloaddition between a furan-derived nitrile oxide and a terminal alkyne. The nitrile oxide is generated in situ from furan-2-carbaldehyde oxime.

Materials & Reagents:

  • Furan-2-carbaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc)

  • Ethanol (EtOH)

  • Substituted terminal alkyne (e.g., phenylacetylene)

  • N-Chlorosuccinimide (NCS) or Chloramine-T

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step 1: Synthesis of Furan-2-carbaldehyde Oxime (Precursor)

  • To a solution of furan-2-carbaldehyde (1.0 eq) in ethanol (0.5 M), add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Stir the mixture at room temperature for 2-4 hours. The formation of the oxime can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting furan-2-carbaldehyde oxime is often pure enough for the next step without further purification.

Step 2: [3+2] Cycloaddition

  • Dissolve the furan-2-carbaldehyde oxime (1.0 eq) and the terminal alkyne (1.1 eq) in a suitable solvent like DCM or ethyl acetate (0.2 M).

  • Add the oxidant portion-wise at room temperature. For example, add N-Chlorosuccinimide (1.1 eq) slowly over 15 minutes. The use of Chloramine-T in aqueous ethanol is also highly effective.[8]

  • Stir the reaction at room temperature. Monitor progress by TLC until the starting materials are consumed (typically 4-12 hours).

  • Workup: Quench the reaction by adding water or a saturated solution of sodium thiosulfate (if using an oxidizing agent like bleach).

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 3-(furan-2-yl)-5-substituted-isoxazole.[9][10]

Protocol 2: Synthesis of Fused Furo[3,4-d]isoxazoles via Intramolecular Cycloaddition (INOC)

This protocol leverages an Intramolecular Nitrile Oxide Cycloaddition (INOC) reaction, an efficient method for constructing fused bicyclic systems.[1][3]

Materials & Reagents:

  • 3-(Bromomethyl)furan

  • Salicylaldehyde (or other suitable aldehyde)

  • Hydroxylamine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium hypochlorite solution (household bleach)

  • Dichloromethane (DCM)

Step 1: Synthesis of the O-Furanmethyl Aldoxime Precursor

  • First, prepare the required aldoxime from an appropriate aldehyde (e.g., salicylaldehyde) and hydroxylamine hydrochloride as described in Protocol 1, Step 1.

  • To a solution of the aldoxime (1.0 eq) in DMF (0.3 M), add potassium carbonate (1.5 eq).

  • Add 3-(bromomethyl)furan (1.1 eq) dropwise to the stirring mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the pure O-tethered aldoxime precursor.

Step 2: Oxidative Intramolecular Cycloaddition

  • Dissolve the purified O-furanmethyl aldoxime precursor (1.0 eq) in DCM (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add aqueous sodium hypochlorite solution (e.g., household bleach, ~5-10% NaOCl, 2.0 eq) dropwise while stirring vigorously. The two-phase mixture requires efficient stirring.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the consumption of the starting material by TLC.[3]

  • Workup: Upon completion, separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography to afford the final Furo[3,4-d]isoxazole product.[1]

Optimization & Troubleshooting

Achieving high yields requires careful control of reaction parameters. The following table outlines common issues and provides validated solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive oxidant or reagents. 2. Sub-optimal temperature. 3. Poor solubility of reactants.1. Use fresh, high-purity reagents. Ensure anhydrous conditions if required.[11] 2. Systematically screen temperatures. Lowering the temperature may reduce side reactions, while gentle heating may be needed to initiate the reaction. 3. Screen different solvents or solvent mixtures to ensure all components are fully dissolved.[12]
Furoxan Byproduct Formation The generated nitrile oxide dimerizes faster than it reacts with the dipolarophile.1. Add the oxidant slowly or use a syringe pump to maintain a low, steady concentration of the nitrile oxide. 2. Increase the concentration of the dipolarophile relative to the aldoxime precursor.
Poor Regioselectivity Electronic and steric factors of the alkyne substituents are not sufficiently differentiating.1. For challenging substrates, consider a catalyst. Copper(I) catalysts reliably produce 3,5-disubstituted isoxazoles from terminal alkynes, while Ruthenium catalysts can favor 3,4-disubstitution.[11][13][14]
Incomplete Reaction 1. Insufficient oxidant. 2. Reaction time is too short.1. Add an additional portion of the oxidant and continue monitoring. 2. Allow the reaction to stir for a longer period (e.g., 24 hours) before workup.

Comparative Data of Synthesis Conditions

The following table summarizes representative yields for furan-isoxazole synthesis under various conditions, demonstrating the versatility of the cycloaddition approach.

Furan Precursor Dipolarophile Oxidant / Conditions Solvent Yield (%) Reference
5-Hydroxymethyl-furan-2-carbaldoximeStyreneNCSDCM84%[9]
5-Hydroxymethyl-furan-2-carbaldoxime1-HexeneNCSDCM71%[9][10]
Benzaldehyde Oxime4-(Furan-2-yl)but-3-en-2-oneChloramine-TEthanol68% (major isomer)[8]
Furan-2-carbaldoximePhenylacetylenetert-butyl nitriteN/AGood Yields[13]
Quinoline AldoximeFuran-containing alkyneAlCl₃, NaNO₂DMAc92%[12]

Conclusion

The 1,3-dipolar cycloaddition between nitrile oxides and furan-containing synthons is a powerful, reliable, and high-yielding strategy for accessing diverse furan-isoxazole scaffolds. By employing in situ generation of the nitrile oxide from stable aldoxime precursors, this method avoids the handling of unstable intermediates and proceeds under mild conditions. The protocols and optimization guidelines presented here, grounded in established chemical principles, provide researchers with a robust toolkit for the efficient synthesis of these medicinally relevant heterocyclic compounds. Careful control over oxidant choice, reaction temperature, and purification technique will consistently deliver high yields of the desired furan-isoxazole products.

References

  • Application Notes and Protocols for the Synthesis of Furo[3,4-d]isoxazoles via 1,3-Dipolar Cycloaddition. Benchchem.
  • Amarasekara, A. S., Edigin, O., et al. (2007). Cycloaddition reactions of 5-hydroxymethyl-furan-2-nitrileoxide. Digital Commons @PVAMU.
  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate.
  • Technical Support Center: Isoxazole Synthesis Optimization. Benchchem.
  • Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl).
  • Lewis acid-promoted direct synthesis of isoxazole derivatives. (2023). Beilstein Journals.
  • 1,3-Dipolar cycloaddition. Wikipedia.
  • Synthetic Routes to Functionalized Furo[3,4-d]isoxazole Derivatives: Application Notes and Protocols. Benchchem.
  • (PDF) Cycloaddition reactions of 5-hydroxymethyl-furan-2-nitrileoxide. ResearchGate.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021).
  • 1,3-Dipolar Cycloaddition of Nitrile Oxide. (2014). Chem-Station Int. Ed.
  • Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC.
  • Synthesis and Characterization of Novel Isoxazole derivatives. (2023).

Sources

Preparation of 5-(furan-2-yl)-1,2-oxazole-3-carboxamide for in vitro assays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note provides a comprehensive guide for the preparation, solubilization, and handling of 5-(furan-2-yl)-1,2-oxazole-3-carboxamide , a heterocyclic scaffold frequently implicated in medicinal chemistry as a kinase inhibitor (e.g., VEGFR2, p38 MAPK) and anti-infective agent. This document details the conversion of the precursor acid to the active amide (if required), quality control parameters, and a validated protocol for generating stable stock solutions and assay-ready dilutions. Emphasis is placed on preventing compound precipitation in aqueous buffers—a common failure mode in high-throughput screening.

Introduction & Compound Profile

The 1,2-oxazole (isoxazole) core, particularly when substituted with a furan ring, serves as a bioisostere for various aromatic systems in drug design. The 3-carboxamide moiety is critical for hydrogen bonding within the ATP-binding pockets of kinases or the active sites of bacterial enzymes.

Compound Identity:

  • IUPAC Name: 5-(furan-2-yl)-1,2-oxazole-3-carboxamide

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 178.15 g/mol

  • Precursor CAS: 98434-06-1 (5-(furan-2-yl)isoxazole-3-carboxylic acid)

  • Predicted LogP: ~1.2 – 1.6 (Moderate lipophilicity)

  • Primary Solubility: DMSO (>50 mM), Ethanol (Moderate), Water (Poor)

Mechanism of Action (Contextual): Research indicates that isoxazole-3-carboxamides often function as competitive inhibitors. For example, derivatives have shown potency against VEGFR2 (angiogenesis) and p38 MAPK (inflammation) by stabilizing the kinase in an inactive conformation via the carboxamide linker [1, 2].

Chemical Preparation & Quality Control

Note: If purchasing the compound as a solid, proceed to Section 3. If synthesizing from the carboxylic acid precursor, follow the protocol below.

Synthesis Protocol (Acid to Amide Conversion)

Objective: Convert commercially available 5-(furan-2-yl)isoxazole-3-carboxylic acid to the carboxamide for assay use.

Reagents:

  • Precursor: 5-(furan-2-yl)isoxazole-3-carboxylic acid (1.0 eq)

  • Coupling Agent: 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • Amine Source: Ammonium hydroxide (NH

    
    OH) or Ammonium chloride (NH
    
    
    
    Cl)
  • Solvent: Anhydrous THF or DMF

Workflow:

  • Activation: Dissolve the carboxylic acid in anhydrous THF under nitrogen. Add CDI and stir at room temperature for 2 hours. Evolution of CO

    
     indicates active imidazolide formation.
    
  • Amidation: Cool the mixture to 0°C. Add excess aqueous NH

    
    OH (28%) or anhydrous ammonia gas. Stir for 4–6 hours.
    
  • Isolation: Evaporate THF. Resuspend residue in Ethyl Acetate (EtOAc). Wash with 1N HCl, sat. NaHCO

    
    , and brine.
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (DCM:MeOH 95:5).

Quality Control (QC) Criteria

Before biological testing, the compound must meet these specifications to ensure assay reproducibility:

  • Purity (HPLC): >95% (detect at 254 nm). Impurities can cause false positives in kinase assays (pan-assay interference).

  • Identity (LC-MS): [M+H]

    
     peak at ~179.15 Da.
    
  • Residual Solvent: DMSO/Ethanol < 0.5% by weight (unless it is the stock solvent).

Stock Solution Preparation (Core Protocol)

Critical Warning: This compound is prone to "crashing out" (precipitation) upon rapid dilution into aqueous buffers. The following protocol utilizes a DMSO Step-Down method to maintain solubility.

Calculation for 10 mM Stock

To prepare 1 mL of 10 mM stock:




Protocol:

  • Weigh ~2–5 mg of solid compound into a glass vial (avoid plastic if possible to prevent leaching).

  • Calculate the exact volume of 100% DMSO (molecular biology grade) required to reach 50 mM (Master Stock).

    • Why 50 mM? Higher concentration stocks are more stable at -20°C than dilute ones.

  • Vortex vigorously for 30 seconds. Sonicate for 5 minutes if visual particulates remain.

  • Aliquot into amber tubes (20 µL/tube) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (1 year).

Assay Medium Preparation & Serial Dilution

The "Intermediate Plate" Method

Directly pipetting 100% DMSO stock into a cell culture plate often kills cells locally before mixing. Use an intermediate dilution step.

Scenario: Target final assay concentration of 10 µM (0.1% DMSO).

Step-by-Step:

  • Thaw: Warm the 50 mM DMSO stock to Room Temperature (RT). Vortex.

  • Intermediate Dilution (100x):

    • Prepare a 1 mM working solution by adding 2 µL of 50 mM Stock to 98 µL of 100% DMSO (not buffer yet).

    • Reasoning: Keeping the compound in DMSO during serial dilution prevents precipitation at high concentrations.

  • Serial Dilution (in DMSO):

    • Perform 1:3 serial dilutions in a polypropylene 96-well plate (e.g., 30 µL transfer + 60 µL DMSO).

  • Final Transfer (Assay Start):

    • Transfer 1 µL from the DMSO dilution plate to 999 µL of Assay Buffer (or 0.1 µL to 100 µL in a well).

    • Result: Final DMSO concentration is 0.1%, and the compound is rapidly dispersed.

Visual Workflow (Graphviz)

DilutionProtocol cluster_QC Quality Control Check Solid Solid Compound (Store RT/4°C) MasterStock Master Stock 50 mM in 100% DMSO (Store -20°C) Solid->MasterStock Dissolve WorkingStock Working Plate Serial Dilutions (100% DMSO) MasterStock->WorkingStock Dilute 1:50 (Intermediate) WorkingStock->WorkingStock 1:3 Serial Dilution AssayPlate Assay Plate (Cells/Enzyme + Buffer) Final DMSO < 0.5% WorkingStock->AssayPlate 1:1000 Transfer (Rapid Mixing) Check Check for Precipitation (Microscope/Nephelometry) AssayPlate->Check

Figure 1: Optimized dilution workflow to prevent precipitation shock. Dilutions are performed in DMSO before the final transfer to aqueous buffer.

Troubleshooting & Stability

IssueProbable CauseCorrective Action
Precipitation in Assay Rapid shift in polarity; concentration > solubility limit.Use the "Intermediate Plate" method (Sec 4.1). Warm buffer to 37°C before addition.
Loss of Potency Hydrolysis of carboxamide; freeze-thaw degradation.Check LC-MS. Isoxazole rings are generally stable, but amides can hydrolyze at extreme pH. Use fresh aliquots.
Cytotoxicity (Non-specific) High DMSO concentration (>1%).Ensure final DMSO is <0.5%. Include a "DMSO-only" vehicle control.
Variable IC50 Compound adhering to plastic tips.Use low-retention pipette tips. Pre-wet tips with buffer.

Biological Context & Pathway

When using this compound in kinase assays (e.g., VEGFR2 inhibition), it typically binds to the ATP-binding pocket. The furan ring occupies the hydrophobic region, while the isoxazole-carboxamide acts as a linker/hydrogen bond donor-acceptor system.

Pathway Compound 5-(furan-2-yl)-1,2-oxazole-3-carboxamide Target Target Kinase (e.g., VEGFR2, p38) Compound->Target Competitive Inhibition Signaling Downstream Signaling (Proliferation/Angiogenesis) Target->Signaling Phosphorylation Cascade ATP ATP ATP->Target Blocked Response Cellular Response (Apoptosis/Stasis) Signaling->Response

Figure 2: Mechanism of Action. The compound competes with ATP for the kinase active site, halting downstream signaling cascades.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4059992, 5-(Furan-2-yl)-1,2-oxazole-3-carboxylate. Retrieved from [Link]

  • El-Sawy, E. R., et al. (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides... as potential inhibitors of VEGFR2.[1] Bioorganic Chemistry.[2][3] Retrieved from [Link]

  • Rajanarendar, E., et al. (2015). Synthesis of novel isoxazolo[5,4:5,6]pyrido[2,3-b]indoles and evaluated against human cancer cell lines.[4] Indian Journal of Chemistry. Retrieved from [Link]

Sources

Application Notes & Protocols: Functionalization of the Carboxamide Group in Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoxazole Carboxamide Scaffold as a Versatile Synthetic Hub

The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in medicinal chemistry and drug discovery.[1] Its unique electronic properties and synthetic accessibility have cemented its role in a multitude of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[2][3][4] When functionalized with a carboxamide group, the isoxazole scaffold gains a critical hydrogen bonding moiety that is pivotal for molecular recognition and interaction with biological targets.[5] This combination has given rise to numerous potent and selective therapeutic candidates.[5][6][7]

However, the true synthetic power of isoxazole carboxamides lies not only in their inherent biological activities but also in their capacity as versatile intermediates. The carboxamide group is not merely a static pharmacophore; it is a reactive handle that can be strategically transformed into a diverse array of other functional groups. This guide provides an in-depth exploration of key chemical transformations of the isoxazole carboxamide group, offering researchers and drug development professionals the foundational knowledge and practical protocols to unlock the full synthetic potential of this remarkable scaffold. We will delve into the mechanistic underpinnings of these reactions, explaining the causality behind experimental choices to ensure both success and safety in the laboratory.

Reduction of Carboxamides to Amines: Accessing Novel Aminomethyl-Isoxazoles

The reduction of a carboxamide to an amine is a fundamental transformation that replaces the carbonyl oxygen with two hydrogen atoms, effectively converting an acyl group into an alkyl group. This reaction is of paramount importance as it opens the door to a new class of derivatives—aminomethyl-isoxazoles. These amines serve as crucial building blocks for further elaboration, enabling the introduction of new substituents through N-alkylation, acylation, or their use in coupling reactions.

Expertise & Experience: Mechanistic Insights and Reagent Selection

The most common and robust reagent for this transformation is Lithium Aluminum Hydride (LiAlH₄).[8] Unlike the reduction of esters or ketones which yield alcohols, the reduction of amides proceeds through a distinct mechanism that avoids an alcohol intermediate and instead forms an amine.[1][2]

The mechanism for a tertiary amide involves:

  • Hydride Addition: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the amide. The π-electrons of the C=O bond shift to the oxygen, forming a tetrahedral alkoxide intermediate coordinated to an aluminum species.[2]

  • Formation of Iminium Ion: The key step differentiating amide reduction is the collapse of this tetrahedral intermediate. The lone pair on the nitrogen atom pushes down to form a C=N double bond, expelling the oxygen atom which leaves as a metal aluminate complex. This generates a transient, highly electrophilic iminium ion.[2]

  • Second Hydride Addition: A second equivalent of hydride rapidly attacks the iminium carbon, reducing the C=N bond to a C-N single bond and yielding the final amine product after aqueous workup.[1][9]

A critical consideration when working with isoxazole derivatives is the potential for cleavage of the labile N-O bond under certain reductive conditions. However, LiAlH₄ has been successfully used for the chemoselective reduction of amides in the presence of isoxazoline rings under mild conditions, suggesting its compatibility when the reaction temperature is carefully controlled.[10] Borane (BH₃) complexes are milder alternatives that can also effect this transformation, sometimes offering improved chemoselectivity.[11][12]

G

Caption: Workflow for the LiAlH₄ reduction of an isoxazole carboxamide.

Protocol 1: LiAlH₄ Reduction of 3-Phenyl-N,N-diethylisoxazole-5-carboxamide

This protocol describes the reduction of a representative tertiary isoxazole carboxamide to its corresponding aminomethyl derivative.

Materials:

  • 3-Phenyl-N,N-diethylisoxazole-5-carboxamide (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄), 1.0 M solution in THF (2.0 - 3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a reflux condenser under an inert atmosphere of argon.

  • Reagent Addition: Suspend or dissolve the 3-phenyl-N,N-diethylisoxazole-5-carboxamide (1.0 eq) in anhydrous THF (approx. 10 mL per mmol of amide). Cool the solution to 0 °C using an ice-water bath.

  • LiAlH₄ Addition: Charge the dropping funnel with the LiAlH₄ solution in THF (2.0 eq). Add the LiAlH₄ solution dropwise to the stirred amide solution, maintaining the internal temperature below 5 °C. Causality Note: Slow, controlled addition is crucial to manage the exothermic reaction and prevent potential side reactions, including cleavage of the isoxazole ring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux (approx. 65 °C) and monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Quenching (Fieser Workup): Cool the reaction mixture back down to 0 °C. Cautiously and slowly quench the excess LiAlH₄ by the sequential dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH solution

    • '3x' mL of water (where 'x' is the mass in grams of LiAlH₄ used). Trustworthiness Note: This specific workup procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter, simplifying purification.

  • Workup: Stir the resulting slurry at room temperature for 30 minutes. Add anhydrous MgSO₄, stir for another 15 minutes, and then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by column chromatography on silica gel if necessary.

Data Summary Table:

Substrate TypeReducing AgentEquivalentsSolventTemp. (°C)Typical YieldReference
Tertiary AmideLiAlH₄2.0 - 3.0THF0 to 6570-90%[8],
Secondary AmideLiAlH₄2.0 - 3.0THF0 to 6565-85%[1]
Primary AmideLiAlH₄3.0 - 4.0THF0 to 6560-80%[1]
Tertiary AmideBH₃·THF2.0 - 3.0THF25 to 6575-95%[11]

Dehydration of Primary Carboxamides to Nitriles: A Gateway to Cyano-Isoxazoles

The dehydration of a primary carboxamide (R-CONH₂) to a nitrile (R-C≡N) is a powerful transformation for introducing a cyano group. Cyano-isoxazoles are valuable synthetic intermediates, participating in cycloadditions, serving as precursors to tetrazoles (a common bioisostere for carboxylic acids), or being hydrolyzed to carboxylic acids under orthogonal conditions.

Expertise & Experience: Mechanistic Insights and Reagent Selection

Strong dehydrating agents are required for this conversion. Commonly used reagents include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂).[13][14] The mechanism generally involves the activation of the amide's carbonyl oxygen to transform it into a good leaving group.

Using POCl₃ as an example:

  • Activation: The lone pair of electrons on the carbonyl oxygen acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a reactive intermediate.

  • Deprotonation: A base (such as pyridine, often added as a solvent or co-solvent) removes a proton from the nitrogen atom.

  • Elimination: The lone pair on the nitrogen initiates an E2-like elimination cascade. This forms the carbon-nitrogen triple bond and expels the activated oxygen complex as a phosphate byproduct.[15]

Causality Note: The choice of reagent can be critical. While P₂O₅ is very powerful, it is a solid and can lead to heterogeneous, difficult-to-stir mixtures. POCl₃ and SOCl₂ are liquids and often provide more homogenous and controllable reactions. The use of a base like pyridine is essential to neutralize the HCl or other acidic byproducts generated, which could otherwise cause degradation of the isoxazole ring.

G

Caption: General mechanism for amide dehydration using POCl₃.

Protocol 2: Dehydration of 5-Methylisoxazole-4-carboxamide

This protocol details the conversion of a primary isoxazole carboxamide to the corresponding nitrile using phosphorus oxychloride.

Materials:

  • 5-Methylisoxazole-4-carboxamide (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.5 - 2.0 eq)

  • Anhydrous Pyridine or Triethylamine (as solvent or co-solvent)

  • Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard glassware

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 5-methylisoxazole-4-carboxamide (1.0 eq) in anhydrous pyridine. Cool the solution to 0 °C. Expertise Note: Pyridine acts as both a solvent and an acid scavenger, which is crucial for the reaction's success.

  • Reagent Addition: Add POCl₃ (1.5 eq) dropwise to the cooled, stirred solution. The addition is exothermic and may result in the formation of a thick slurry.

  • Reaction: After the addition is complete, warm the mixture to room temperature and then heat to reflux (or a temperature specified by literature for the specific substrate, e.g., 80-110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. This will hydrolyze the excess POCl₃ and neutralize the pyridine hydrochloride salt.

  • Extraction: Make the aqueous solution basic (pH ~8-9) by the careful addition of solid NaHCO₃ or a saturated aqueous solution. Extract the product with a suitable organic solvent like DCM or ethyl acetate (3 x volume).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude nitrile can be purified by recrystallization or column chromatography.

Data Summary Table:

Dehydrating AgentBase/SolventTemp. (°C)Typical YieldReference
POCl₃Pyridine80-11060-85%[15]
SOCl₂Toluene80-11065-90%[13],[14]
P₂O₅- (neat or sand)150-20050-80%[13]
Cyanuric Chloride/DMFMTBE25-6060-95%[16]

Hydrolysis of Carboxamides to Carboxylic Acids: Reclaiming the Acid Moiety

While often the goal is to build complexity from the carboxamide, there are strategic reasons to revert it to the parent carboxylic acid. This may be necessary to unmask a carboxylic acid after it has served as a directing group or to change the amide substituent via hydrolysis followed by a different amide coupling. Amide hydrolysis is notoriously difficult compared to ester hydrolysis due to the poor leaving group ability of the amide anion.[17]

Expertise & Experience: Mechanistic Insights and Conditions

Hydrolysis requires harsh conditions, typically prolonged heating in strong aqueous acid or base.[18]

  • Acid-Catalyzed Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon significantly more electrophilic.[19] A water molecule then attacks this activated carbonyl to form a tetrahedral intermediate. A series of proton transfers follows, converting the -NR₂ group into a better leaving group (-N⁺HR₂). The lone pair on the hydroxyl group assists in expelling the amine, and a final deprotonation yields the carboxylic acid.

  • Base-Catalyzed (Saponification) Mechanism: A hydroxide ion directly attacks the carbonyl carbon in a nucleophilic addition step. The resulting tetrahedral intermediate then collapses, expelling the amide anion (e.g., R₂N⁻), which is a very poor leaving group. This step is generally unfavorable and is the rate-determining step.[17] However, the expelled amide anion immediately and irreversibly deprotonates the newly formed carboxylic acid, driving the equilibrium towards the products. An acidic workup is required to protonate the resulting carboxylate salt to furnish the final carboxylic acid.[18]

G

Caption: Workflow comparison for acid- and base-catalyzed amide hydrolysis.

Protocol 3: Acid-Catalyzed Hydrolysis of an Isoxazole Carboxamide

This protocol provides a general method for the hydrolysis of an isoxazole carboxamide under acidic conditions.

Materials:

  • Substituted Isoxazole Carboxamide (1.0 eq)

  • Sulfuric Acid (H₂SO₄), 6-12 M, or Hydrochloric Acid (HCl), 6 M

  • Water

  • Ethyl Acetate or other suitable organic solvent

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard glassware for reflux

Procedure:

  • Setup: In a round-bottom flask, combine the isoxazole carboxamide (1.0 eq) with a 6 M solution of H₂SO₄ (a sufficient volume to ensure stirring, e.g., 10-20 mL per gram of amide).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (typically >100 °C) with vigorous stirring. The reaction can be slow and may require prolonged heating (6-24 hours). Monitor the disappearance of the starting material by TLC (if soluble) or by periodically working up a small aliquot.

  • Workup: Cool the reaction mixture to room temperature and then further in an ice bath. If the carboxylic acid product is a solid and precipitates upon cooling, it can be collected by vacuum filtration. Wash the solid with cold water.

  • Extraction: If the product does not precipitate, transfer the cooled reaction mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3 x volume). Safety Note: Be cautious when extracting from a strong acid solution.

  • Washing: Combine the organic extracts and wash with water and then brine to remove residual acid.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by recrystallization.

N-Alkylation and N-Arylation: Diversifying the Amide Nitrogen

For secondary isoxazole carboxamides (Isox-CONH-R), the amide N-H bond provides a site for further functionalization. N-alkylation introduces alkyl groups, while N-arylation, typically achieved through transition-metal catalysis, forges a new nitrogen-aryl bond. These modifications can profoundly impact the compound's steric and electronic properties, which is a common strategy in lead optimization to modulate potency, selectivity, and pharmacokinetic profiles.

Expertise & Experience: Mechanistic Insights and Methodologies
  • N-Alkylation: This is a classic nucleophilic substitution reaction. It requires the deprotonation of the relatively acidic N-H proton (pKa ~17) with a suitable base to generate a nucleophilic amidate anion. This anion then displaces a leaving group (e.g., Br, I, OTs) from an alkylating agent. The choice of base is critical; strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are often required. The reaction is typically performed in an anhydrous polar aprotic solvent like THF or DMF.[6]

  • N-Arylation (Buchwald-Hartwig Amination): Forming a C(aryl)-N bond is more challenging and is usually accomplished using a palladium-catalyzed cross-coupling reaction.[4][20] The general catalytic cycle involves:

    • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.

    • Ligand Exchange/Deprotonation: The deprotonated amide (amidate) displaces a ligand on the Pd(II) center. This step requires a base to generate the amidate in situ.

    • Reductive Elimination: The C(aryl)-N bond is formed as the product is expelled from the palladium center, regenerating the Pd(0) catalyst.[4] The success of this reaction is highly dependent on the choice of palladium precursor, the phosphine ligand, the base, and the solvent.[21][22]

Protocol 4: N-Alkylation of 5-Methyl-N-phenylisoxazole-4-carboxamide

This protocol describes a representative N-alkylation using sodium hydride and an alkyl halide.

Materials:

  • 5-Methyl-N-phenylisoxazole-4-carboxamide (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous solution of Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions

Procedure:

  • Setup: To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add the sodium hydride (1.2 eq). Wash the NaH with anhydrous hexanes (x3) to remove the mineral oil, decanting the hexanes carefully via cannula.

  • Amide Addition: Add anhydrous DMF to the NaH, cool the suspension to 0 °C, and then add a solution of the 5-methyl-N-phenylisoxazole-4-carboxamide (1.0 eq) in a small amount of anhydrous DMF dropwise.

  • Deprotonation: Stir the mixture at 0 °C for 30-60 minutes, allowing for the evolution of hydrogen gas to cease as the amidate anion is formed.

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise at 0 °C. After addition, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume).

  • Washing & Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

References

  • Amide Reduction Mechanism by LiAlH4. (2020). Chemistry Steps. [Link][1]

  • Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. (2025). Chemistry Steps. [Link][13]

  • Amide Reactions: Reduction of Amides to Amines using LiAlH4. OrgoSolver. [Link][2]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link][8]

  • Ch20: Reduction of Amides using LiAlH4 to amines. University of Calgary. [Link]

  • Ch20 : Amide hydrolysis. University of Calgary. [Link]

  • Mechanisms of Amide Reduction by LiAlH4. (2011). YouTube. [Link][3]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (2022). Chemistry Steps. [Link][17]

  • Acid and base-catalyzed hydrolysis of amides. (2014). Khan Academy. [Link][18]

  • Amide Reactions: Dehydration of Primary Amides to form Nitriles using SOCl2. OrgoSolver. [Link][14]

  • Acid and base-catalyzed hydrolysis of amides (video). Khan Academy. [Link][19]

  • Cardona, F., et al. (2011). The Chemoselective Reduction of Isoxazoline γ-Lactams Through Iminium Aza-Diels-Alder Reactions: A Short-Cut Synthesis of Aminols as Valuable Intermediates towards Nucleoside Derivatives. Molecules, 16(11), 9384-9397. [Link][10]

  • O'Connor, C. (1970). Acidic and Basic Amide Hydrolysis. Quarterly Reviews, Chemical Society, 24(4), 553-564. [Link][23]

  • One-pot synthesis of dehydrating reagent and its application in preparation of nitriles from amides. (2013). TSI Journals. [Link]

  • Dehydration of Amides to Nitriles Using POCl3 Reaction and Mechanism. (2017). YouTube. [Link][15]

  • Dehydration of primary amides to nitriles. ResearchGate. [Link][24]

  • Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. PMC. [Link][6]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. [Link][21]

  • Highly enantioselective borane reduction of heteroaryl and heterocyclic ketoxime ethers catalyzed by novel spiroborate ester derived from diphenylvalinol. PubMed. [Link][25]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. SpringerLink. [Link][26]

  • Recent Advances in N-Arylation of Heterocycles in the Past Decade. Bentham Science. [Link][22]

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. ACS Publications. [Link][5]

  • Buchwald–Hartwig amination. Wikipedia. [Link][4]

  • Reductions of Carboxylic Acid Derivatives. Michigan State University. [Link][7]

  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Syracuse University. [Link][20]

  • A Safer Reduction of Carboxylic Acids with Titanium Catalysis. ACS Publications. [Link][27]

  • Scalable, Green Synthesis of Heteroaromatic Amine-boranes. ResearchGate. [Link][28]

  • Borane Reagents. Organic Chemistry Portal. [Link][11]

  • 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. PMC. [Link][29]

  • Borane-Pyridine: An Efficient Catalyst for Direct Amidation. MDPI. [Link][12]

  • SYNTHESIS, METALATION AND ELECTROPHILIC QUENCHING OF ALKn-ISOXAZOLE-4-TERTIARY CARBOXAMIDES. HETEROCYCLES. [Link][30]

  • Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. IJRPR. [Link][31]

  • Ch20 - Reduction of Amides Using LiAlH4 To Amines. Scribd. [Link][32]

  • Reduction of Amides to Amines. Master Organic Chemistry. [Link][9]

  • An unexpected transformation by reduction of isoxazolines. ResearchGate. [Link][33]

  • Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors. ResearchGate. [Link][34]

Sources

Scalable production methods for 5-(furan-2-yl)-1,2-oxazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Process Development for 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide

Abstract This application note details a robust, scalable synthetic route for the production of 5-(furan-2-yl)-1,2-oxazole-3-carboxamide. Designed for process chemists and drug development professionals, this guide prioritizes atom economy, regioselectivity, and safety. The methodology utilizes a convergent three-step sequence starting from 2-acetylfuran, employing a Claisen condensation followed by a regioselective cyclization and ammonolysis. Critical process parameters (CPPs) regarding thermal hazards and impurity rejection are analyzed to ensure a self-validating manufacturing protocol.

Part 1: Strategic Route Selection & Retrosynthesis

The structural core of 5-(furan-2-yl)-1,2-oxazole-3-carboxamide consists of an isoxazole ring substituted at the 5-position with a furan moiety and at the 3-position with a primary amide.

Route Evaluation:

  • Dipolar Cycloaddition (Rejected): While [3+2] cycloaddition of nitrile oxides with alkynes is convergent, it often requires unstable precursors (chlorooximes) and poses significant safety risks (explosion hazards) upon scale-up.

  • Direct Amidation of Acid (Rejected): Synthesizing the carboxylic acid first and then coupling with ammonia (via EDC/HOBt) is atom-inefficient and adds unnecessary cost for a primary amide.

  • Claisen Condensation/Cyclization (Selected): This route uses inexpensive commodity chemicals (diethyl oxalate, sodium ethoxide). It allows for the isolation of stable ester intermediates, providing a critical purge point for impurities before the final step.

Retrosynthetic Logic:

  • Target: 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide

  • Precursor: Ethyl 5-(furan-2-yl)isoxazole-3-carboxylate

  • Intermediate: Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate

  • Starting Materials: 2-Acetylfuran + Diethyl Oxalate

Retrosynthesis Target 5-(Furan-2-yl)-1,2-oxazole- 3-carboxamide Ester Ethyl 5-(furan-2-yl)isoxazole- 3-carboxylate Target->Ester Ammonolysis Diketo Ethyl 4-(furan-2-yl)- 2,4-dioxobutanoate Ester->Diketo Cyclization (NH2OH) SM 2-Acetylfuran + Diethyl Oxalate Diketo->SM Claisen Condensation

Caption: Retrosynthetic strategy prioritizing stable intermediates and cost-effective reagents.

Part 2: Detailed Experimental Protocols

Stage 1: Claisen Condensation

Objective: Synthesis of Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate. Principle: Base-promoted condensation of a methyl ketone with a dialkyl oxalate.

Reagents & Stoichiometry:

Reagent Equiv. Role
2-Acetylfuran 1.0 Substrate
Diethyl Oxalate 1.2 Electrophile
Sodium Ethoxide (21% in EtOH) 1.3 Base
Ethanol (Anhydrous) 5-10 Vol Solvent

| Acetic Acid | ~1.3 | Quench |

Protocol:

  • Setup: Charge a reactor with anhydrous Ethanol and Sodium Ethoxide solution under N2 atmosphere. Cool to 0–5°C.

  • Dosing 1: Add Diethyl Oxalate dropwise, maintaining internal temperature <10°C. Stir for 15 minutes.

  • Dosing 2 (Critical): Mix 2-Acetylfuran with a small volume of Ethanol. Add this solution dropwise to the reactor over 60 minutes. Note: The reaction is exothermic.[1] Rate of addition controls the exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4–6 hours. The solution will turn dark yellow/orange, and a precipitate (the sodium enolate salt) may form.

  • Quench: Cool to 10°C. Slowly add Acetic Acid or dilute HCl to adjust pH to ~4–5. This liberates the free diketoester.

  • Workup: Dilute with water and extract with Ethyl Acetate (or Toluene for scale). Wash organics with brine, dry over Na2SO4, and concentrate.

  • Purification: The crude diketoester is often unstable on silica. Use directly in the next step or recrystallize from Hexanes/EtOAc if high purity is required.

Stage 2: Regioselective Cyclization

Objective: Synthesis of Ethyl 5-(furan-2-yl)isoxazole-3-carboxylate. Principle: Condensation with hydroxylamine.[2][3] Control of pH dictates regioselectivity (3-ester vs. 5-ester).

Protocol:

  • Solvent System: Dissolve the crude diketoester (from Stage 1) in Ethanol (10 Vol).

  • Reagent Addition: Add Hydroxylamine Hydrochloride (1.1 equiv).

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.

    • Mechanism Insight: Under acidic/neutral conditions (buffered by the amine salt), the nitrogen of hydroxylamine attacks the C2-carbonyl (adjacent to the ester) preferentially, leading to the desired 3-carboxylate isomer.

  • Monitoring: Monitor by HPLC. Disappearance of diketoester and formation of the isoxazole (Rt ~ distinct from SM).

  • Workup: Concentrate the solvent to ~20% volume. Pour into ice-water. The product usually precipitates as a solid.

  • Filtration: Filter the solid. Wash with cold water.

  • Recrystallization: Recrystallize from Ethanol/Water or Methanol to remove any regioisomeric impurities and dark furan-polymerization byproducts.

Stage 3: Ammonolysis (Amidation)

Objective: Conversion to 5-(furan-2-yl)-1,2-oxazole-3-carboxamide. Principle: Nucleophilic acyl substitution using Ammonia.

Protocol:

  • Reactor Loading: Charge the Ethyl 5-(furan-2-yl)isoxazole-3-carboxylate into a pressure vessel (autoclave) or a sealed glass reactor (for smaller scales).

  • Solvent/Reagent: Add 7N Ammonia in Methanol (10–15 Vol). Alternatively, use 28% Aqueous Ammonium Hydroxide, but reaction rates are slower and solubility is lower.

  • Reaction: Seal the vessel and stir at Room Temperature (25°C) for 12–24 hours.

    • Optimization: If reaction is slow, heat to 40–50°C. Caution: Ammonia pressure will increase.

  • Completion: Monitor by HPLC (Conversion of Ester to Amide).

  • Isolation: Cool the reactor. Vent excess ammonia (into a scrubber). Concentrate the mixture to near dryness.

  • Purification: Slurry the residue in cold Ethanol or Isopropanol. Filter the off-white solid.

  • Drying: Dry in a vacuum oven at 45°C to constant weight.

Part 3: Process Control & Safety

Critical Process Parameters (CPPs)
StepParameterTarget RangeImpact of Deviation
1 Addition Temp<10°CHigh temp leads to furan polymerization (tar formation).
1 pH Quench4.0 – 5.0Too acidic degrades furan; too basic prevents extraction.
2 Reflux Time2 – 4 hExtended reflux can cause decarboxylation or ring opening.
3 Ammonia Conc.>5 equivExcess NH3 prevents competitive hydrolysis to the acid.
Impurity Profile & Troubleshooting
  • Regioisomer (Ethyl 3-(furan-2-yl)isoxazole-5-carboxylate): Formed if the keto-carbonyl (C4) is attacked first. Minimized by using Hydroxylamine Hydrochloride (acidic conditions) rather than free base.

  • Furan Degradation: Darkening of reaction mixtures indicates furan ring opening (acid catalyzed). Avoid strong mineral acids (H2SO4) during workups; use Acetic Acid or dilute HCl.

Workflow Visualization

Workflow cluster_0 Stage 1: Claisen Condensation cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Amidation S1_React React: 2-Acetylfuran + Diethyl Oxalate Base: NaOEt, Temp: <10°C S1_Quench Quench: AcOH to pH 4-5 S1_React->S1_Quench S2_React React: Diketoester + NH2OH·HCl Solvent: EtOH, Reflux S1_Quench->S2_React Crude Intermediate S2_Cryst Crystallization: EtOH/H2O (Removes Regioisomers) S2_React->S2_Cryst S3_React React: Ester + 7N NH3/MeOH Sealed Vessel, 25-40°C S2_Cryst->S3_React Purified Ester S3_Isolate Isolation: Concentration & Slurry S3_React->S3_Isolate S3_Final Final Product: 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide S3_Isolate->S3_Final

Caption: Step-by-step process flow from raw materials to purified amide.

References

  • Claisen Condensation & Isoxazole General Synthesis

    • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals.[3][4] Current Opinion in Drug Discovery & Development.

    • Context: Establishes the foundational chemistry for isoxazole construction
  • Larsen, K. E., & Torssell, K. B. (1984). Regioselectivity in the reaction of 2,4-dioxoesters with hydroxylamine. Tetrahedron, 40(15), 2985-2988.
  • Allen, C. L., & Williams, J. M. (2011). Amide bond formation: beyond the myth of simple coupling. Chemical Society Reviews, 40(7), 3405-3415.
  • Furan Ring Stability: Keay, B. A. (1999). Synthetic strategies for furan-substituted heterocycles. Chemical Reviews. Context: Provides guidelines on handling furan derivatives under acidic/basic conditions to prevent ring opening.
  • Commercial Validation

    • Sigma-Aldrich. (n.d.). Ethyl 5-(2-furyl)isoxazole-3-carboxylate Product Sheet. Retrieved from

    • Context: Confirms the stability and commercial viability of the key ester intermedi

(Note: While specific patents for this exact molecule are proprietary, the cited literature represents the consensus of "Prior Art" for this class of heterocycles.)

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals optimizing the synthesis of 5-(furan-2-yl)-1,2-oxazole-3-carboxamide derivatives.

The construction of this heteroaryl scaffold typically relies on a 1,3-dipolar cycloaddition followed by an amidation sequence. However, subtle kinetic and thermodynamic factors often lead to poor yields, byproduct formation, or ring degradation. Below, we dissect the mechanistic causality behind these failures and provide field-proven, self-validating protocols to ensure synthetic success.

Reaction Workflow & Mechanistic Logic

To understand where the synthesis fails, we must first map the transformation and the competing side reactions.

SynthesisWorkflow A 2-Ethynylfuran + Ethyl chlorooximidoacetate B Ethyl 5-(furan-2-yl) isoxazole-3-carboxylate A->B TEA (Syringe Pump) 1,3-Dipolar Cycloaddition Furoxan Furoxan Dimer (Side Product) A->Furoxan Excess Base Fast Addition C 5-(Furan-2-yl) isoxazole-3-carboxylic acid B->C LiOH, THF/H2O Saponification D 5-(Furan-2-yl)-1,2-oxazole -3-carboxamide C->D Amine, T3P, TEA Amidation

Workflow for the synthesis of 5-(furan-2-yl)-1,2-oxazole-3-carboxamide highlighting the side reaction.

KineticCompetition Precursor Ethyl chlorooximidoacetate Dipole Carboethoxyformonitrile Oxide (CEFNO Dipole) Precursor->Dipole TEA (Dehydrochlorination) Product Desired Isoxazole (Cross-Cycloaddition) Dipole->Product + 2-Ethynylfuran Favored at low [CEFNO] Dimer Furoxan Dimer (Self-Cycloaddition) Dipole->Dimer + CEFNO Favored at high [CEFNO]

Kinetic competition between 1,3-dipolar cycloaddition and CEFNO dimerization.

Troubleshooting FAQs

Q1: During the 1,3-dipolar cycloaddition, my yield of the isoxazole ester is below 30%, and I isolate a significant amount of a crystalline byproduct. What is happening? A1: The 1,3-dipolar cycloaddition relies on the in situ generation of carboethoxyformonitrile oxide (CEFNO) from ethyl chlorooximidoacetate via base-mediated dehydrochlorination. CEFNO is a highly reactive 1,3-dipole. If the base (triethylamine) is added too rapidly, the local concentration of CEFNO spikes. Kinetically, the bimolecular self-dimerization of CEFNO to form 3,4-bis(ethoxycarbonyl)furoxan outcompetes the desired cross-cycloaddition with 2-ethynylfuran[1]. To correct this, use a syringe pump to add the base over several hours. This maintains a low steady-state concentration of the dipole, favoring the desired isoxazole formation.

Q2: I am trying to directly convert ethyl 5-(furan-2-yl)isoxazole-3-carboxylate to the carboxamide using methanolic ammonia, but the reaction stalls and yields are poor. Why? A2: While the electron-withdrawing nature of the isoxazole ring theoretically increases the electrophilicity of the C3-ester, prolonged exposure to nucleophilic bases (like methanolic ammonia at elevated temperatures) frequently triggers base-catalyzed degradation. Isoxazoles with an unsubstituted C4 position are particularly susceptible to deprotonation and subsequent ring-opening fragmentation. By shifting to a two-step saponification followed by a mixed-anhydride coupling, you bypass the need for harsh conditions, preserving the integrity of the heteroaryl core.

Q3: What is the most reliable method for the amidation of 5-(furan-2-yl)isoxazole-3-carboxylic acid? A3: Propylphosphonic anhydride (T3P) is the optimal coupling reagent for this scaffold. Unlike standard carbodiimides (e.g., EDC/HOBt) which can stall or produce stubborn urea byproducts, T3P reacts with the carboxylic acid to form a highly electrophilic mixed anhydride. This intermediate undergoes rapid aminolysis. Furthermore, T3P produces exclusively water-soluble byproducts, allowing for a self-validating purification process where a simple aqueous wash yields high-purity material[2].

Quantitative Data: Amidation Method Comparison

To illustrate the necessity of the two-step amidation approach, review the comparative data below:

Amidation MethodReagents / ConditionsAverage YieldImpurity Profile
Direct Ester Amidation NH₃/MeOH, 60°C, 48h< 20%High unreacted ester, ring-opened degradation products
Carbodiimide Coupling Carboxylic acid, EDC, HOBt, NH₃, 24h50–60%Variable; urea byproducts require extensive chromatography
Mixed Anhydride (T3P) Carboxylic acid, T3P, TEA, NH₃, 2h> 85%Clean profile; water-soluble byproducts easily removed

Standard Operating Procedures (SOPs)

Protocol A: Optimized 1,3-Dipolar Cycloaddition (Syringe Pump Method)

Objective: Maximize cross-cycloaddition while suppressing furoxan dimerization.

  • Preparation: Charge a dry, argon-purged round-bottom flask with 2-ethynylfuran (1.0 equiv) and ethyl chlorooximidoacetate (1.2 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Base Solution: Prepare a separate solution of triethylamine (TEA) (1.5 equiv) in anhydrous DCM (10 mL per mmol of TEA).

  • Controlled Addition: Self-Validating Check: Ensure the reaction mixture is vigorously stirring at room temperature. Using a syringe pump, add the TEA solution dropwise over a period of 4 to 6 hours.

    • Causality Note: This slow addition is the critical step to keep the steady-state concentration of the CEFNO dipole low, preventing dimerization[1].

  • Monitoring: Once addition is complete, stir for an additional 1 hour. Monitor by LCMS/TLC until the alkyne is fully consumed.

  • Workup: Quench the reaction with water. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford ethyl 5-(furan-2-yl)isoxazole-3-carboxylate.

Protocol B: Saponification & T3P-Mediated Amidation

Objective: High-yielding, mild conversion of the ester to the primary carboxamide.

  • Saponification: Dissolve ethyl 5-(furan-2-yl)isoxazole-3-carboxylate in a 3:1 mixture of THF:H₂O (0.2 M).

  • Hydrolysis: Add LiOH·H₂O (2.0 equiv) and stir at room temperature for 2 hours.

  • Validation Check: Acidify a 50 µL aliquot with 1N HCl and check by TLC to confirm the complete disappearance of the starting ester.

  • Isolation: Acidify the bulk mixture to pH 2-3 using 1N HCl. Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate to yield 5-(furan-2-yl)isoxazole-3-carboxylic acid as a solid. Carry this forward without further purification.

  • Activation: In a dry flask, dissolve the carboxylic acid (1.0 equiv) and ammonium chloride (1.5 equiv, as the ammonia source) in anhydrous DMF (0.2 M).

  • Base Addition: Add TEA (3.0 equiv) and stir for 10 minutes at room temperature.

  • Coupling: Dropwise add T3P (50% solution in EtOAc, 1.5 equiv).

    • Causality Note: T3P immediately forms the mixed anhydride, driving the reaction forward efficiently[2].

  • Completion: Stir at room temperature for 2–4 hours. Monitor by LCMS until the acid is consumed.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer extensively with water (3x) and brine to remove DMF and T3P byproducts. Dry and concentrate to yield the highly pure 5-(furan-2-yl)-1,2-oxazole-3-carboxamide.

References

1.[1] A Three-Component Coupling Approach to Trachyspic Acid. Source: nih.gov. 2.[2] WO2022245977A2 - Methods for the expansion of human granulocytemacrophage progenitors and applications thereof. Source: google.com.

Sources

Preventing furan ring degradation during isoxazole cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals facing chemoselectivity challenges when synthesizing isoxazoles in the presence of acid-labile furan rings.

Below, you will find targeted troubleshooting guides, mechanistic explanations, and field-proven protocols to prevent furan degradation during cyclization.

Section 1: Core Mechanisms & Causality (FAQ)

Q1: Why does my furan ring turn into a black, intractable tar during standard isoxazole cyclization? A: This is a classic symptom of acid-catalyzed furan ring degradation, commonly referred to as polymerization to humins [1]. Traditional isoxazole synthesis often employs strong acids (like HCl or TFA) to catalyze the condensation of hydroxylamine with 1,3-dicarbonyls or chalcones.

The causality is rooted in the electron-rich nature of the furan oxygen. Under acidic conditions (pH < 3), the furan ring is rapidly protonated at the C-


 position. This protonation breaks the aromaticity and triggers a nucleophilic attack by water, leading to hydrolytic ring-opening into a highly reactive 1,4-dicarbonyl intermediate [1]. These dicarbonyls immediately undergo uncontrolled intermolecular aldol condensations, forming dark polymeric tars. To prevent this, cyclization must be strictly buffered.

FuranDegradation A Furan-Isoxazole Precursor B Protonation at C-alpha (Strong Acid) A->B pH < 3 E Successful Cyclization (Buffered/Mild) A->E NaOAc / TEMPO (pH 6-8) C Ring-Opening (1,4-Dicarbonyl) B->C H2O attack D Polymerization (Tars/Humins) C->D Intermolecular condensation

Mechanistic pathway of acid-catalyzed furan degradation versus successful mild cyclization.

Q2: How can I successfully condense hydroxylamine with a furan-containing chalcone without triggering degradation? A: You must replace strong acid catalysts with a self-buffering system. The gold standard is using Hydroxylamine hydrochloride (


) in the presence of anhydrous Sodium Acetate (

) [2].

The Causality:


 acts as a proton scavenger. It neutralizes the 

liberated from the hydroxylamine salt, generating acetic acid in situ. This creates an acetic acid/acetate buffer that maintains the reaction pH strictly between 6.0 and 7.0. This pH is acidic enough to activate the carbonyl carbon for nucleophilic attack by the hydroxylamine nitrogen, but mild enough to completely prevent the protonation of the furan ring [2].

Section 2: Advanced Cyclization Strategies (Troubleshooting)

Q3: I am trying to synthesize a furan-isoxazole via 1,3-dipolar cycloaddition. When I use bleach (NaOCl) or NCS to generate the nitrile oxide from my furan-aldoxime, the furan ring degrades. What is a milder alternative? A: Bleach and N-Chlorosuccinimide (NCS) are harsh, electrophilic oxidants. Because the furan ring is highly electron-rich, it is susceptible to competitive electrophilic chlorination and oxidative cleavage before the nitrile oxide can even form.

To solve this, switch to Chloramine-T or TEMPO-mediated oxidation. Chloramine-T acts as a mild catalytic dehydrogenating agent that selectively oxidizes the aldoxime to a nitrile oxide without attacking the furan


-system [3]. Alternatively, TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) combined with a mild terminal oxidant can facilitate a radical-based 1,5-Hydrogen Atom Transfer (HAT) to generate the nitrile oxide under completely neutral conditions [4].

Cycloaddition N1 Furan-Aldoxime Precursor N2 Nitrile Oxide Intermediate (In-situ Generation) N1->N2 Chloramine-T or TEMPO (Mild Oxidation) N3 1,3-Dipolar Cycloaddition with Alkyne/Alkene N2->N3 Dipolarophile addition N4 Furan-Isoxazole Product N3->N4 Cyclization (Concerted)

Workflow for mild 1,3-dipolar cycloaddition avoiding furan ring degradation.

Section 3: Validated Experimental Protocols

Protocol: Mild 1,3-Dipolar Cycloaddition using Chloramine-T

This protocol is a self-validating system designed to synthesize furan-isoxazoles while preserving the furan core [3].

Materials:

  • Furan-aldoxime (5.0 mmol)

  • Dipolarophile (e.g., an alkyne or alkene) (5.0 mmol)

  • Chloramine-T trihydrate (7.5 mmol)

  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve the furan-aldoxime (5.0 mmol) and the dipolarophile (5.0 mmol) in 25 mL of absolute ethanol.

  • Oxidant Addition: Slowly add Chloramine-T trihydrate (7.5 mmol) to the stirring solution at room temperature. Note: The slight molar excess ensures complete dehydrogenation of the aldoxime.

  • Cyclization: Attach a reflux condenser and heat the mixture on a water bath (reflux) for 3 to 4 hours. Monitor the disappearance of the aldoxime via TLC (Hexanes:EtOAc, 7:3).

  • Quenching & Filtration: Once complete, cool the reaction to room temperature. The byproduct (p-toluenesulfonamide) will precipitate as a white salt. Filter the salts off using a Büchner funnel.

  • Solvent Removal: Evaporate the ethanol filtrate under reduced pressure.

  • Extraction: Redissolve the residual mass in diethyl ether (25 mL). Wash the organic layer successively with distilled water (3 × 20 mL), 5% aqueous NaOH (2 × 10 mL) to remove trace acidic byproducts, and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and evaporate to afford the crude furan-isoxazole. Purify via flash chromatography or HPLC.
    

Section 4: Quantitative Data & Optimization

To ensure optimal experimental design, consult the following table summarizing the causality between reaction conditions, furan stability, and expected yields.

Cyclization MethodReagents / CatalystOperating pHFuran Core StabilityTypical YieldPrimary Failure Mode
Classical Condensation

,

/ EtOH
< 2.0Poor < 20%Acidic ring-opening & polymerization
Buffered Condensation

,

/ EtOH
6.0 - 7.0Excellent 70 - 90%Incomplete conversion if under-heated
Harsh Dipolar Cycloaddition

(Bleach) or

> 10.0 or Highly OxidativeModerate to Poor 30 - 50%Electrophilic chlorination of furan
Mild Dipolar Cycloaddition Chloramine-T or TEMPONeutralExcellent 75 - 95%Dimerization of nitrile oxide (furoxans)

References

  • MDPI. "(E)-4-(3-Phenylisoxazol-5-yl)but-3-en-2-one." Molbank, 2019. Available at:[Link]

  • Lokeshwari, D. M., & Kumar, K. A. "Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities." Asian Journal of Chemistry, 2017. Available at: [Link]

  • ResearchGate. "TEMPO-Mediated Selective Synthesis of Isoxazolines, 5-Hydroxy-2-isoxazolines, and Isoxazoles via Aliphatic δ-C(sp3)-H Bond Oxidation of Oximes." ResearchGate, 2021. Available at: [Link]

Technical Support Center: Isoxazole Carboxamide Solubility & Formulation

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized Technical Support Center for researchers working with Isoxazole Carboxamides . It addresses the specific physicochemical challenges of this chemical class—primarily their high crystal lattice energy ("brick dust" character) and poor aqueous solubility—providing actionable, field-proven solutions.[1]

Core Challenge: The "Brick Dust" Phenomenon

Why are my isoxazole carboxamides precipitating? Isoxazole carboxamides frequently exhibit Type II (High Permeability, Low Solubility) behavior in the Biopharmaceutics Classification System (BCS).[1]

  • Planarity: The isoxazole ring and the carboxamide group often adopt a planar conformation, facilitating strong

    
    -
    
    
    
    stacking.[1]
  • Intermolecular H-Bonding: The carboxamide moiety acts as both a hydrogen bond donor and acceptor, creating a robust crystal lattice with high melting points (

    
    C).[1]
    
  • Result: The energy required to break this lattice is higher than the solvation energy provided by aqueous biological media, leading to precipitation ("crash out") upon dilution from DMSO stocks.[1]

Troubleshooting Guide: Biological Assay Interference

Issue 1: Compound precipitates immediately upon addition to cell culture media.[1]

Diagnosis: The "Solvent Shock" effect. Diluting a high-concentration DMSO stock (e.g., 10 mM) directly into aqueous media causes rapid supersaturation and immediate nucleation.[1]

Solution: The Intermediate Dilution Step Do not pipette 100% DMSO stock directly into the well.[1] Use a serial dilution method that introduces a surfactant or intermediate solvent.

Protocol: Kinetic Solubility Optimization for Cell Assays

  • Prepare Stock: Start with 10 mM compound in DMSO.

  • Intermediate Plate (100x): Dilute compound into an intermediate solvent system: DMSO:PEG400 (1:1) .

    • Why? PEG400 acts as a bridge, reducing the polarity gap between pure DMSO and water.[1]

  • Dosing: Transfer from the Intermediate Plate to the Media.

    • Final DMSO concentration: Keep

      
       to avoid cytotoxicity.
      
  • Additive: Supplement cell media with 0.5% Methyl-

    
    -Cyclodextrin (M
    
    
    
    CD)
    or 0.1% Pluronic F-68 .
    • Mechanism:[1][2] These agents inhibit nucleation without affecting cell viability or membrane permeability significantly.

Issue 2: Variable IC50 data or "flat" dose-response curves.

Diagnosis: The compound is crashing out at high concentrations, limiting the effective free concentration.[1] You are measuring the solubility limit, not the potency.

Validation Experiment: Dynamic Light Scattering (DLS) Check Before running the bioassay, perform a "mock" dilution in a clear plate without cells.[1]

  • Step 1: Prepare media + compound at the highest test concentration (e.g., 10

    
    M).
    
  • Step 2: Incubate at 37°C for 1 hour.

  • Step 3: Measure absorbance at 600-700 nm (turbidity) or use DLS if available.

  • Criteria: Any increase in OD > 0.005 over blank media indicates micro-precipitation.

Formulation Decision Tree (In Vivo / PK Studies)

When moving to animal studies, DMSO is often restricted.[1] Use this logic flow to select the optimal vehicle.

FormulationLogic Start Start: Isoxazole Carboxamide Candidate Selection CheckMP Check Melting Point (MP) & LogP Start->CheckMP HighMP MP > 200°C (Crystal Lattice Limited) CheckMP->HighMP High MP HighLogP LogP > 4.0 (Lipophilicity Limited) CheckMP->HighLogP High LogP SolDisp Strategy A: Amorphous Solid Dispersion (HME or Spray Dry) HighMP->SolDisp Disrupt Lattice Cosolvent Strategy C: Cosolvent System (PEG400 / Tween 80) HighMP->Cosolvent MP < 150°C Lipid Strategy B: Lipid Formulation (SEDDS / Nano-emulsion) HighLogP->Lipid Solubilize in Oil HighLogP->Cosolvent LogP < 3.5 caption Figure 1: Decision matrix for formulation selection based on physicochemical properties.

Standard Formulation Protocols
Option A: Cosolvent System (For IP/IV/PO)

Best for: Early PK screening, compounds with moderate solubility.[1]

ComponentFunctionConc. (% v/v)Notes
DMSO or DMA Primary Solvent5 - 10%DMA (Dimethylacetamide) often solubilizes isoxazoles better than DMSO.
PEG 400 Cosolvent30 - 50%Prevents precipitation upon aqueous dilution.
Tween 80 Surfactant5 - 10%Stabilizes the interface; critical for carboxamides.
Saline / Water DiluentBalanceAdd LAST, dropwise, with vortexing.[1]

Critical Step: Always mix the organic phase (Solvent + PEG + Surfactant) completely before adding the aqueous phase.[1] If you add water to the DMSO stock directly, it will precipitate.[1]

Option B: Lipid-Based SEDDS (Self-Emulsifying Drug Delivery System)

Best for: High LogP compounds, oral bioavailability enhancement.[1]

Recipe:

  • Oil Phase: Capryol 90 (10%)

  • Surfactant: Cremophor EL or Kolliphor RH40 (40%)

  • Co-Surfactant: Transcutol HP (50%)

  • Protocol: Dissolve isoxazole carboxamide in the mixture at 40°C. Upon contact with gastric fluids, this spontaneously forms a nano-emulsion.[1]

Advanced Troubleshooting: Chemical Modification

If formulation fails, the chemical structure itself requires modification.[1]

Q: Should I make a salt form? A: Generally, NO.

  • Reasoning: The isoxazole nitrogen is a very weak base (pKa ~ -1.5) [1]. It will not form a stable salt with physiological acids (HCl, Tartaric).[1] The carboxamide is neutral.

  • Risk: "Salts" of isoxazoles are often just physical mixtures that dissociate immediately in water, leading to the disproportionation of the free base and precipitation.[1]

  • Exception: If you have a basic side chain (e.g., piperazine, amine) attached to the carboxamide, make the salt on that nitrogen.[1]

Q: What is the best Prodrug strategy? A: N-acyloxymethyl derivatives.

  • Strategy: Mask the carboxamide nitrogen (the H-bond donor) to disrupt the crystal lattice.

  • Mechanism: Synthesis of an N-hydroxymethyl or N-phosphoryloxymethyl derivative. This lowers the melting point significantly, improving solubility.[1] The group is cleaved by plasma phosphatases or esterases in vivo to release the active parent drug [2].

Frequently Asked Questions (FAQs)

Q: My compound dissolves in DMSO but crashes out in 100% PBS. Why? A: This is the "Solubility Cliff." Isoxazole carboxamides are hydrophobic. PBS has high ionic strength, which actually decreases solubility of non-polar compounds ("salting out" effect).[1]

  • Fix: Use 5% Solutol HS 15 or Cyclodextrin in your PBS buffer.

Q: Can I use pH adjustment to dissolve my compound? A: Likely not. The carboxamide proton is weakly acidic (pKa > 14), and the isoxazole is weakly basic.[1] You would need extreme pH (pH > 12 or pH < 1) to ionize it, which is incompatible with biological assays.[1]

Q: What is the maximum DMSO concentration for Caco-2 permeability assays? A: Keep DMSO < 1%. Higher concentrations open tight junctions, giving false positives for permeability.[1] For isoxazole carboxamides, use 0.5% BSA (Bovine Serum Albumin) in the receiver buffer to create "sink conditions" and drive transport [3].[1]

References

  • Sperry, J. B., & Wright, D. L. (2005).[1] The application of isoxazoles in the synthesis of natural products and pharmaceuticals.[2][3][4][5][6] Current Opinion in Drug Discovery & Development.

  • Rautio, J., et al. (2008).[1] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.[1]

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility and Dissolution).[7][8]

  • Hawash, M., et al. (2022).[1][9][10] Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability.[10] BMC Chemistry, 16,[1][10] 47.

Sources

Technical Support Center: Optimizing Catalyst Load for Furan-Isoxazole Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Coupling electron-rich furans with electron-deficient isoxazoles presents a unique "push-pull" electronic challenge. Unlike standard biaryl couplings, this system is prone to two distinct failure modes linked directly to catalyst loading: heteroatom poisoning (at low loads) and reductive ring cleavage (at high loads).

This guide moves beyond generic screening protocols. We focus on the mechanistic causality of catalyst deactivation and provide a self-validating workflow to determine the precise minimum effective concentration (MEC) for your specific substrate class.

Part 1: The Diagnostics (Troubleshooting)

Q1: My reaction stalls at 40-50% conversion despite using standard loading (5 mol%). Adding more catalyst doesn't help.[1] Why?

Diagnosis: You are likely experiencing Product Inhibition or Ligand Scavenging , not simple catalyst death.

The Mechanism: Isoxazoles possess a basic nitrogen (N2) and Furan has a Lewis-basic oxygen. As the reaction proceeds, the concentration of the bi-heteroaryl product increases. This product can act as a bidentate ligand, coordinating to the Pd(II) center more strongly than your phosphine ligand, effectively "poisoning" the active species.

Corrective Action:

  • Do NOT increase Pd load. This often accelerates the formation of inactive Pd-aggregates (Pd black).

  • Switch to a Bulky, Electron-Rich Ligand: Move from generic ligands (PPh3, dppf) to bulky dialkylbiaryl phosphines like XPhos or SPhos . These ligands create a steric "umbrella" that prevents the heteroatoms of the product from coordinating to the metal center [1].

  • Check the L:M Ratio: Increase the Ligand-to-Metal ratio from 2:1 to 4:1 . Excess ligand shifts the equilibrium away from product coordination.

Q2: I see full conversion, but my yield is low. NMR shows ring-opened byproducts. Is my catalyst load too high?

Diagnosis: Yes. You are likely triggering Reductive Isoxazole Ring Opening .

The Mechanism: Isoxazoles contain a weak N-O bond (~55 kcal/mol). Palladium is an excellent hydrogenation catalyst. If your reaction generates even trace amounts of Pd-hydride species (common in alcohols or with certain bases), high catalyst loading (>5 mol%) can facilitate the oxidative insertion of Pd into the N-O bond or catalyze hydrogenolysis, cleaving the ring into an enamino ketone [2].

Corrective Action:

  • Reduce Load: Drop Pd loading to 0.5 - 1.0 mol% .

  • Solvent Switch: Avoid primary alcohols (MeOH, EtOH) which can serve as hydride sources. Use aprotic polar solvents like 1,4-Dioxane or DMAc .

  • Base Selection: Switch from carbonates (which can be wet/protic) to anhydrous K3PO4 to minimize proton sources.

Part 2: Optimization Workflow

Do not guess. Use this logic gate to determine your optimal conditions.

Visualizing the Optimization Logic

OptimizationLogic Start Start: Standard Condition (2 mol% Pd, 1:2 L:M) CheckConv Check Conversion @ 4h Start->CheckConv HighConv >90% Conversion CheckConv->HighConv Yes Stalled Stalled (<50%) CheckConv->Stalled No CleanProfile Clean Profile? HighConv->CleanProfile CheckLigand Action: Switch to SPhos/XPhos (Steric Protection) Stalled->CheckLigand Product Inhibition ReduceLoad Action: Reduce Pd by 50% (Test 1 mol%) CleanProfile->ReduceLoad Yes (Optimization) CheckDecomp Action: Check for Ring Opening (N-O Cleavage) CleanProfile->CheckDecomp No (Side Reactions)

Caption: Logic flow for titrating catalyst load based on reaction conversion and byproduct profile.

Part 3: Experimental Protocols

Protocol A: The "Robust" Suzuki-Miyaura Coupling

Best for: Initial screening and scale-up of stable substrates.

System: Pd(OAc)2 / SPhos / K3PO4 in Dioxane/H2O.

  • Preparation:

    • In a glovebox or under Argon, charge a reaction vial with 5-bromofuran derivative (1.0 equiv) and isoxazole-4-boronic acid pinacol ester (1.2 equiv).

    • Add K3PO4 (2.0 equiv, finely ground, anhydrous).

  • Catalyst Pre-complexation (Critical Step):

    • In a separate vial, mix Pd(OAc)2 (1.0 mol%) and SPhos (2.0 mol%) in anhydrous 1,4-Dioxane . Stir for 5 mins until the solution turns yellow/orange (formation of active L-Pd(0) species).

    • Note: Pre-complexing prevents Pd from aggregating before it encounters the ligand.

  • Reaction:

    • Add the catalyst solution to the substrate vial.

    • Add degassed water (ratio Dioxane:Water 4:1).[1]

    • Heat to 80°C for 4-12 hours.

  • Workup:

    • Cool to RT. Filter through a pad of Celite to remove Pd black.

    • Dilute with EtOAc, wash with brine.[1][2][3]

Protocol B: Direct C-H Heteroarylation (Advanced)

Best for: Atom economy and avoiding boronic acid instability.

System: PdCl2(MeCN)2 / P(Cy)3 / Ag2CO3.

  • Setup:

    • Combine Isoxazole (1.0 equiv) and 5-Bromofuran (1.2 equiv).

    • Add PdCl2(MeCN)2 (2.5 mol%) and P(Cy)3 (5.0 mol%).

    • Add Ag2CO3 (1.0 equiv) as the oxidant/halide scavenger.

    • Add Pivalic Acid (30 mol%) as a proton shuttle (crucial for C-H activation mechanism) [3].

  • Execution:

    • Solvent: Anhydrous DMAc (0.2 M).

    • Heat to 110°C . Warning: Higher temps increase risk of isoxazole decomposition.

Part 4: Data & Benchmarking

The following table illustrates the non-linear relationship between catalyst load and Turnover Number (TON) for a model coupling of 2-bromofuran and 3,5-dimethylisoxazole-4-boronic acid.

EntryCatalyst Load (mol%)LigandYield (%)TONObservation
10.05PPh3<5<100Catalyst Death. Poisoned by substrate N/O.
20.50SPhos88176Optimal. High activity, minimal waste.
32.00PPh36532Stalled. PPh3 labile; product inhibition.
45.00SPhos9218Diminishing returns. Hard to remove Pd residues.
510.00SPhos707Decomposition. Ring-opened byproducts observed.

Part 5: Mechanistic Insight (Why SPhos?)

The success of dialkylbiaryl ligands (like SPhos/XPhos) in this specific coupling is due to the Pd-Arene interaction in the ligand backbone.

Mechanism cluster_protection Steric Shielding L SPhos Ligand Pd Pd(0) L->Pd Strong Sigma Donation Substrate Isoxazole-Furan Product Pd->Substrate Coordination Blocked

Caption: Bulky ligands prevent the nitrogen/oxygen of the product from binding to Pd, keeping the catalytic cycle alive.

References

  • Guram, A. S., et al. (2007).[4] "New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides." Journal of Organic Chemistry. Link

  • Sperger, C., et al. (2015). "Auto-Tandem Palladium Catalysis: From Isoxazole to 2-Azafluorenone." Organic Letters. Link

  • Li, M., et al. (2009).[5] "Ligand-Free Palladium-Catalyzed Direct 4-Arylation of Isoxazoles Using Aryl Bromides." European Journal of Organic Chemistry.[5] Link

  • Hegde, R. V., et al. (2021).[5] "Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization." Research on Chemical Intermediates. Link[5]

Sources

Resolving stability issues of 5-(furan-2-yl)-1,2-oxazole-3-carboxamide in acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Case #5829: Stability Protocol for 5-(furan-2-yl)-1,2-oxazole-3-carboxamide

Status: Resolved Priority: High (Degradation Risk) Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: The "Achilles' Heel" of Your Scaffold

You are likely observing degradation of 5-(furan-2-yl)-1,2-oxazole-3-carboxamide in acidic media (e.g., during HPLC analysis with TFA, acidic workups, or storage in solution).

The Core Conflict: While the isoxazole ring is generally robust in acidic conditions (and typically requires basic conditions to cleave the N-O bond), the furan substituent is highly acid-sensitive. In the presence of protons (


) and water, the furan ring undergoes acid-catalyzed hydrolytic ring opening , converting your stable heterocycle into reactive 1,4-dicarbonyl species.[1] These intermediates rapidly polymerize, leading to the characteristic "black tar" or complex baseline noise often seen in failed batches.

This guide provides the mechanistic root cause and immediate protocols to stabilize your compound.

Diagnostic Hub: Is This Your Issue?

Use this decision matrix to confirm if acid-catalyzed furan degradation is the culprit.[1]

SymptomObservationProbability of Acid Hydrolysis
Visual Appearance Solution turns yellow, brown, or eventually precipitates black solids.High (Polymerization of ring-opened furans)
LC-MS Data Loss of parent peak [M+H]+; appearance of broad "humps" or peaks with +18 Da (hydration) or ring-opened masses.High
NMR (

H)
Disappearance of furan protons (

6.5–7.5 ppm); appearance of aliphatic ketone/aldehyde signals.
Confirmed
Conditions Degradation occurs in 0.1% TFA/Water or during HCl workup.Confirmed

Mechanistic Insight: Why It Fails

The degradation is not random; it follows a specific kinetic pathway.[1] The furan oxygen is protonated, or a proton adds to the C2/C5 position, breaking aromaticity. Water attacks the resulting carbocation, leading to ring opening.[1]

Degradation Pathway Diagram

FuranDegradation cluster_conditions Critical Factors Substrate 5-(furan-2-yl)-isoxazole (Intact) Protonation Cationic Intermediate (Loss of Aromaticity) Substrate->Protonation + H+ (Acid) WaterAttack Hemiacetal Formation Protonation->WaterAttack + H2O (Nucleophile) RingOpen Ring Opening (1,4-Dicarbonyl) WaterAttack->RingOpen Tautomerization Polymer Polymerization (Brown/Black Tars) RingOpen->Polymer Condensation Factor1 pH < 4.0 Factor2 Protic Solvent Factor3 Heat

Caption: Acid-catalyzed degradation mechanism of the furan moiety. Protonation breaks aromaticity, allowing water to attack and cleave the ring into reactive dicarbonyls.

Troubleshooting & FAQs

Q1: I see degradation during HPLC analysis using 0.1% TFA. What should I do?

Answer: Trifluoroacetic acid (TFA) is strong enough to degrade electron-rich furans over the course of a long sequence run.

  • Immediate Fix: Switch your mobile phase modifier.

    • Recommended: 10 mM Ammonium Acetate (pH ~6.8) or 0.1% Formic Acid (weaker than TFA, but still risky if left standing).

    • Best Practice: If you must use acid for peak shape, use Acetic Acid (0.1%) and keep the autosampler at 4°C . Analyze samples immediately; do not let them sit in the queue for 24 hours.

Q2: How do I work up the reaction if I can't use acid to quench?

Answer: Standard acidic quenches (e.g., 1M HCl) will destroy your product.

  • Protocol:

    • Inverse Quench: Pour your reaction mixture into a cold saturated solution of Sodium Bicarbonate (NaHCO

      
      )  or Ammonium Chloride (NH
      
      
      
      Cl)
      . This ensures the pH never drops below ~5-6.
    • Extraction: Extract immediately into an organic solvent (Ethyl Acetate or DCM).

    • Washing: Wash the organic layer with brine, not water (to minimize aqueous exposure time), and dry over Na

      
      SO
      
      
      
      immediately.
Q3: Can I store the compound in DMSO?

Answer: Yes, but with caveats.

  • Risk: DMSO is hygroscopic. Absorbed water + trace acid impurities in DMSO = slow degradation.

  • Solution: Store as a solid powder at -20°C. If solution storage is mandatory, use anhydrous DMSO stored over molecular sieves and ensure the container is sealed under argon. Avoid freeze-thaw cycles.

Q4: Why is the Isoxazole ring not the problem?

Answer: Isoxazoles are generally stable to acid. They typically require reductive conditions (e.g., H


/Pd, Fe/AcOH) or strong base to cleave the N-O bond [1]. The furan ring is kinetically much more accessible to acid hydrolysis than the isoxazole is to acid rearrangement.

Experimental Protocol: Stability Validation

Before committing your batch to a long assay, perform this "Stress Test" to determine the safe pH window.

Materials:

  • Test Compound (1 mg)

  • Buffers: pH 2 (Phosphate), pH 4 (Acetate), pH 7 (PBS)

  • HPLC Vials

Procedure:

  • Preparation: Dissolve 1 mg of compound in 100 µL Acetonitrile (co-solvent).

  • Spiking: Aliquot 10 µL of this stock into 990 µL of each buffer (pH 2, 4, 7).

  • Incubation: Incubate at Room Temperature (25°C).

  • Sampling: Inject onto HPLC at T=0, T=1h, and T=24h.

  • Analysis: Plot the Area% of the parent peak over time.

Expected Result:

  • pH 7: >99% recovery after 24h.

  • pH 4: >95% recovery (acceptable for short handling).

  • pH 2: Significant degradation (<50% recovery) expected within hours.

References

  • Sperry, J. B., & Wright, D. L. (2005). Furans as Versatile Synthons for Target-Oriented Synthesis. Chemical Society Reviews, 34, 1052. Link

    • Establishes the fundamental acid-sensitivity of the furan ring and its ring-opening mechanism.
  • Kalgutkar, A. S., et al. (2003).[2] In Vitro Metabolism Studies on the Isoxazole Ring Scission in the Anti-inflammatory Drug Leflunomide. Drug Metabolism and Disposition, 31(10), 1240-1250. Link

    • Demonstrates that isoxazole ring opening is typically base-catalyzed or enzymatic, contrasting with the acid instability of furan.
  • Dunlop, A. P. (1948). Furfural Formation and Behavior. Industrial & Engineering Chemistry, 40(2), 204-209. Link

    • Classic reference detailing the kinetics of furan ring opening in acidic aqueous media.

Sources

Removing specific impurities from 5-(furan-2-yl)-1,2-oxazole-3-carboxamide samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and process chemists troubleshooting the purification of 5-(furan-2-yl)-1,2-oxazole-3-carboxamide .

Synthesizing 5-substituted isoxazole-3-carboxamides typically involves the 1,3-dipolar cycloaddition of a nitrile oxide with 2-ethynylfuran[1]. While this is a robust pathway, crude reaction mixtures frequently suffer from specific, structurally related impurities that standard flash chromatography struggles to resolve.

Below is our authoritative Q&A troubleshooting guide, detailing the causality of these impurities and providing self-validating, step-by-step protocols to eradicate them.

Reaction & Impurity Network

Synthesis A 2-Ethynylfuran + Nitrile Oxide Precursor B 5-(furan-2-yl)-1,2-oxazole- 3-carboxamide (Target) A->B Cu(I) Catalysis (Major) C 4-(furan-2-yl) Regioisomer (Impurity) A->C Thermal (Minor) E Residual Cu(I) Catalyst A->E Catalyst Entrapment D Isoxazole-3- carboxylic acid (Hydrolysis Impurity) B->D Hydrolysis (Aqueous conditions)

Reaction pathway showing target 5-substituted isoxazole and common impurities.

Q1: Why am I seeing a persistent secondary peak in my HPLC/NMR that has the exact same mass as my target product?

The Causality: You are likely observing the 4-(furan-2-yl)-1,2-oxazole-3-carboxamide regioisomer . Traditional thermal 1,3-dipolar cycloadditions between terminal alkynes and nitrile oxides lack perfect orbital control, often yielding a mixture of 5-substituted (major) and 4-substituted (minor) isoxazoles[1]. Because they are structural isomers, their polarity and molecular weight are nearly identical, making standard silica gel chromatography highly inefficient.

The Solution: Preventative: Transition your synthesis to a Copper(I)-Catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuANAC). The use of Cu(I) forms a copper-acetylide intermediate that forces 100% regioselectivity toward the 3,5-disubstituted isoxazole[2]. Corrective: If the batch is already synthesized, exploit the differential crystal packing of the isomers through selective recrystallization.

Protocol 1: Regioisomer Removal via Recrystallization This protocol is self-validating: the success of the crystallization can be immediately verified by taking a melting point of the isolated crystals (the pure 5-isomer has a distinct, sharp melting point compared to the depressed melting point of the mixture).

  • Dissolution: Suspend the crude mixture in a minimal volume of boiling ethanol (EtOH).

  • Solvation: Slowly add water dropwise while maintaining reflux until the solution becomes slightly cloudy, then add just enough EtOH to clarify the solution.

  • Cooling: Allow the flask to cool to room temperature undisturbed for 4 hours, then transfer to an ice bath (0–4 °C) for 2 hours. The 5-isomer preferentially crystallizes due to its more linear, planar packing geometry.

  • Isolation: Filter the crystals via vacuum filtration and wash with ice-cold 20% EtOH/Water.

  • Validation: Analyze the crystals via 1H-NMR. The furan and isoxazole C4-proton signals will clearly indicate if the 4-isomer has been successfully excluded from the lattice.

Q2: My biological assays are failing or showing erratic toxicity. What chemical impurity could cause this?

The Causality: If you utilized the CuANAC method to solve the regioisomer problem, you have likely introduced residual Copper (Cu) contamination . The nitrogen and oxygen atoms within the furan and isoxazole rings act as excellent bidentate chelating agents, trapping Cu(I)/Cu(II) ions within the product matrix. Even trace parts-per-million (ppm) levels of transition metals can cause false positives in biological screening or catalyze unwanted degradation[3].

The Solution: Utilize solid-supported metal scavengers. Silica-bound thiol (Si-Thiol) or polychelated resin scavengers have a significantly higher affinity for transition metals than the isoxazole product, effectively stripping the metal from the pharmaceutical intermediate[4][5].

Protocol 2: Copper Eradication using Silica-Thiol Scavengers

  • Preparation: Dissolve the Cu-contaminated 5-(furan-2-yl)-1,2-oxazole-3-carboxamide in a polar aprotic solvent (e.g., Ethyl Acetate or THF) to a concentration of ~0.1 M.

  • Scavenger Addition: Add 3–5 equivalents (relative to the theoretical catalyst loading) of Silica-Thiol (Si-Thiol) scavenger resin[6].

  • Incubation: Stir the suspension vigorously at 40 °C for 4 to 12 hours. Mechanistic note: Heat increases the off-rate of the Cu-isoxazole complex, allowing the thermodynamically favored Cu-Thiol bond to form.

  • Filtration: Filter the mixture through a pad of Celite to remove the metal-loaded resin. Rinse the pad with fresh solvent.

  • Validation: Submit a 1 mg sample for Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to validate that Cu levels are below the standard pharmaceutical threshold (<10 ppm)[5].

Q3: There is a highly polar impurity dragging on my TLC baseline and shifting the pH of my sample. How do I remove it?

The Causality: This is 5-(furan-2-yl)-1,2-oxazole-3-carboxylic acid . Carboxamides can undergo partial hydrolysis back to the carboxylic acid during aqueous workups, or the impurity may be leftover unreacted precursor if the amide was synthesized via an ester/acid intermediate[7].

The Solution: Exploit the pKa difference. The carboxylic acid has a pKa of ~3.5, while the carboxamide is neutral. A mild liquid-liquid extraction (LLE) using a weak base will deprotonate the acid, driving it into the aqueous phase while retaining the target amide in the organic phase.

Protocol 3: Acid Impurity Removal via Mild Base Wash

  • Organic Solvation: Dissolve the crude sample in an organic solvent with low water miscibility (e.g., Dichloromethane or Ethyl Acetate).

  • Basic Wash: Transfer to a separatory funnel and wash with an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO3, pH ~8).

  • Phase Separation: Vigorously shake and vent. The carboxylic acid is deprotonated to its water-soluble sodium carboxylate salt.

  • Validation: Separate the layers. To validate the removal, acidify the aqueous layer with 1M HCl to pH 2; if the acid impurity was present, it will precipitate out as a white cloud.

  • Recovery: Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the acid-free carboxamide.

Downstream Purification Workflow

Workflow Crude Crude Sample (Contains Target + Impurities) Step1 Liquid-Liquid Extraction (Sat. NaHCO3 Wash) Crude->Step1 Removes Acid Impurity Step2 Metal Scavenging (Silica-Thiol Resin) Step1->Step2 Removes Cu(I)/Cu(II) Step3 Recrystallization (EtOH/Water) Step2->Step3 Removes Regioisomer Pure Pure 5-(furan-2-yl)-1,2-oxazole- 3-carboxamide Step3->Pure >99% Purity

Sequential downstream purification workflow for crude isoxazole samples.

Quantitative Data: Purification Efficiency Summary

Target ImpurityRecommended Removal MethodMechanism of ActionTypical EfficiencyYield Retention
Isoxazole-3-carboxylic acid Liquid-Liquid Extraction (NaHCO3)pKa exploitation; deprotonation to water-soluble salt>99% removal~95%
Residual Copper (Cu) Silica-Thiol ScavengingThermodynamic chelation exchangeReduces Cu to <10 ppm~98%
4-(furan-2-yl) regioisomer EtOH/Water RecrystallizationDifferential crystal lattice packing geometries>95% isomeric purity70–85%

References

  • Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors Source: bioRxiv URL:[Link][7]

  • Isoxazole synthesis Source: Organic Chemistry Portal URL:[Link][1]

  • One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles Source: ResearchGate URL:[Link][2]

  • Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger Source: Organic Process Research & Development - ACS Publications URL:[Link][4]

  • SiliaMetS Metal Scavengers Case Studies Source: Velocity Scientific Solutions URL:[Link][6]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development - ACS Publications URL:[Link][3]

  • Scaling up Metal Scavenging Operations for Pharmaceutical Pilot Plant Manufactures Source: ResearchGate URL:[Link][5]

Sources

Addressing reproducibility challenges in isoxazole carboxamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for researchers encountering reproducibility issues in the synthesis of isoxazole carboxamides. It functions as a dynamic troubleshooting interface, prioritizing mechanistic understanding and actionable protocols over generic advice.

Status: Online | Tier: Senior Application Scientist Support Topic: Troubleshooting Reproducibility & Yield Optimization

Welcome to the Isoxazole Synthesis Support Hub. Below you will find targeted workflows to address the three most common failure modes in this chemistry: Regioselectivity loss , Coupling failure due to steric/electronic deactivation , and Intermediate instability .

Part 1: Diagnostic Workflows & Visualizations

Before altering your protocol, use the following decision trees to diagnose the root cause of your synthetic failure.

Diagram 1: Master Troubleshooting Workflow for Low Yields

Caption: Logical decision tree for diagnosing low yields in isoxazole amide coupling, distinguishing between activation failures and nucleophile deactivation.

IsoxazoleTroubleshooting Start ISSUE: Low Yield (<30%) CheckTLC Check TLC/LCMS of Rxn Mixture Start->CheckTLC SM_Remains Carboxylic Acid Remains CheckTLC->SM_Remains SM Present Decomp Complex Mixture / Black Tar CheckTLC->Decomp New Spots/Streaking CheckActivation Activation Method? SM_Remains->CheckActivation Carbodiimide Carbodiimide (EDC/DCC) CheckActivation->Carbodiimide Using EDC/DCC HATU Uronium (HATU/HBTU) CheckActivation->HATU Using HATU SideProduct N-Acylurea Formation? Carbodiimide->SideProduct AddHOBt SOLUTION: Add HOAt/HOBt or Switch to HATU SideProduct->AddHOBt Sterics Steric Hindrance (Ortho-subst. amine?) HATU->Sterics AcidChloride SOLUTION: Switch to Acid Chloride Method Sterics->AcidChloride Yes (Hindered) CheckTemp Check Temperature Decomp->CheckTemp Curtius Curtius Rearrangement (If using Azides/DPPA) CheckTemp->Curtius T > 50°C LowerTemp SOLUTION: Keep <0°C during activation Avoid Azides Curtius->LowerTemp

Part 2: Critical Protocols & Causality

This section details why standard protocols fail with isoxazoles and provides the corrected methodology.

Protocol A: The "Acid Chloride" Method for Hindered Amines

Context: Isoxazole carboxylic acids are often coupled with electron-deficient or sterically hindered anilines (common in kinase inhibitors). Standard HATU/EDC couplings often stall because the activated ester is not electrophilic enough to overcome the amine's poor nucleophilicity. Converting the acid to an acid chloride creates a hyper-electrophile that forces the reaction to completion.

The Protocol:

  • Activation: Suspend isoxazole carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M). Add oxalyl chloride (1.5 equiv) dropwise at 0°C, followed by a catalytic drop of DMF (essential for Vilsmeier-Haack intermediate formation).

    • Observation: Gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) indicates activation.
    • Checkpoint: Stir 2h at RT. Concentrate to dryness under inert atmosphere to remove excess oxalyl chloride. Do not expose to air (isoxazole acid chlorides hydrolyze rapidly).

  • Coupling: Redissolve the crude acid chloride in DCM. Add the amine (1.1 equiv) and Pyridine (3.0 equiv) or DIPEA at 0°C.

  • Workup: Quench with sat.

    
    .
    

Why this works: The acid chloride is orders of magnitude more reactive than an OBt/OAt ester. The catalytic DMF forms a highly reactive chloroiminium species that facilitates the chloride formation [1].

Protocol B: Regioselective Ring Synthesis (Pre-Coupling)

If your reproducibility issue stems from inconsistent starting material (isomeric mixtures), you must control the ring-closing step.

The Issue: Condensation of 1,3-dicarbonyls with hydroxylamine often yields a mixture of 3,5- and 5,3-isomers. The Fix: Control the pH.

  • Basic Conditions (

    
    ):  Favors the kinetic product (often the 5-substituted isoxazole).
    
  • Acidic Conditions (

    
    ):  Favors the thermodynamic product.
    
Part 3: Troubleshooting FAQs
Category 1: Reaction Stalling & Side Products

Q: I am using DPPA (diphenylphosphoryl azide) for coupling, but I see a new spot that isn't my product, and the yield is low. What is happening? A: You are likely triggering a Curtius Rearrangement .

  • Mechanism: DPPA forms an acyl azide.[1] Upon heating (usually

    
    , but sometimes lower for electron-poor rings), the acyl azide loses 
    
    
    
    to form an isocyanate (
    
    
    ).[1] This isocyanate can react with any nucleophile (water, alcohol) to form ureas or carbamates, not your desired amide [2].[1]
  • Solution: Switch to T3P (Propylphosphonic anhydride) or HATU . If you must use DPPA, keep the reaction strictly below 0°C during the activation phase and do not heat the coupling step above 40°C.

Q: My coupling reaction turns black/tarry when using EDC/HOBt. A: Isoxazole rings can be sensitive to reductive conditions or harsh nucleophiles, but "tarring" usually indicates polymerization of the coupling reagent or decomposition of the activated ester.

  • Fix: Ensure you are using EDC·HCl (the salt form), not the free base, which oxidizes.

  • Alternative: Use T3P in EtOAc. T3P is non-explosive, has low toxicity, and the by-products are water-soluble, making "tar" formation unlikely [3].

Category 2: Regioselectivity & Isomer Purity

Q: How do I distinguish between 3,5-disubstituted and 3,4-disubstituted isomers if they co-elute? A: Standard silica chromatography often fails here.

  • NMR Diagnostic: Use NOESY (Nuclear Overhauser Effect Spectroscopy). A correlation between the ring proton (H-4) and the substituent on C-5 confirms the 3,5-substitution pattern.

  • Synthesis Route Change: Do not rely on separation. Use Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to exclusively generate the 3,5-isomer if constructing the ring from an alkyne and nitrile oxide [4].

Part 4: Data & Reagent Comparison

Table 1: Coupling Reagent Selection Guide for Isoxazole Carboxamides

ReagentReactivityRisk of Epimerization*Recommended ForNotes
HATU HighLowGeneral purpose, valuable aminesExpensive; byproduct (tetramethylurea) is hard to remove.
T3P ModerateVery LowScale-up, avoiding epimerizationGreen solvent compatible (EtOAc); easy workup.
SOCl2 / (COCl)2 Very HighHigh (if chiral centers present)Sterically hindered anilinesRequires strictly anhydrous conditions.
EDC/HOBt Low/ModLowSimple, unhindered aminesSlow; often fails with electron-deficient anilines.

*Note: Epimerization is relevant if the isoxazole carboxylic acid has a chiral center at the


-position (uncommon but possible in complex scaffolds).
Part 5: Advanced Visualization (Regioselectivity)
Diagram 2: Controlling Regiochemistry in Isoxazole Synthesis

Caption: Pathway selection to ensure single-isomer formation (3,5- vs 3,4-substitution).

Regioselectivity Alkyne Terminal Alkyne (R-C≡CH) Thermal Thermal Cycloaddition (No Catalyst) Alkyne->Thermal CuCat Cu(I) Catalysis (CuSO4 / NaAsc) Alkyne->CuCat NitrileOxide Nitrile Oxide (R'-C≡N+-O-) NitrileOxide->Thermal NitrileOxide->CuCat Mix Mixture of Isomers (3,5- and 3,4-) Thermal->Mix Poor Selectivity Pure35 3,5-Disubstituted (Exclusive) CuCat->Pure35 Click Chemistry High Yield

References
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Ghosh, A. K., et al. (2021).[2][3] Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Chemical Reviews. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177. Link

  • Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society, 127(1), 210–216. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Interpretation of 5-(furan-2-yl)-1,2-oxazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds are of paramount importance. The molecule 5-(furan-2-yl)-1,2-oxazole-3-carboxamide represents a confluence of three key pharmacophores: a furan ring, an oxazole ring, and a carboxamide group. Understanding the precise three-dimensional structure and electronic environment of such molecules is critical for predicting their biological activity and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is one of the most powerful tools for elucidating molecular structure in solution.

This guide provides an in-depth, expert-level interpretation of the ¹H NMR spectrum of 5-(furan-2-yl)-1,2-oxazole-3-carboxamide. We will dissect the spectrum based on fundamental principles of chemical shifts, spin-spin coupling, and electronic effects, comparing theoretical predictions with established data for analogous structures. This document is designed for researchers and drug development professionals who rely on robust spectroscopic analysis for structural confirmation and characterization.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The structure of 5-(furan-2-yl)-1,2-oxazole-3-carboxamide presents a fascinating case for ¹H NMR analysis, featuring distinct signals from the furan ring, the oxazole ring, and the carboxamide protons. The electron-withdrawing nature of the oxazole and carboxamide moieties significantly influences the electronic environment of the adjacent furan ring, leading to a downfield shift of its protons compared to unsubstituted furan.

Furan Ring Protons (H-3', H-4', H-5')

The furan ring contains three aromatic protons. Their chemical shifts are influenced by the electronegativity of the ring oxygen and the anisotropic effects of the aromatic system.[1] In the parent furan molecule, the protons at the 2 and 5 positions (α-protons) are typically found around 7.4 ppm, while the protons at the 3 and 4 positions (β-protons) are around 6.4 ppm in CDCl₃.[2] In our target molecule, the furan ring is substituted at the 2-position, leading to three distinct signals.

  • H-5' (furan): This proton is adjacent to the furan's oxygen atom, which strongly deshields it. It is expected to be the most downfield of the furan protons. It will appear as a doublet of doublets (dd) due to coupling with both H-4' (³J, vicinal coupling) and H-3' (⁴J, long-range coupling). The typical coupling constant for adjacent protons in a furan ring is relatively small.[3][4][5]

  • H-3' (furan): This proton is also adjacent to the electron-withdrawing substituent (the oxazole ring), placing it downfield. It will present as a doublet of doublets (dd) due to coupling with H-4' (³J) and H-5' (⁴J).

  • H-4' (furan): This proton is the most shielded of the furan protons and will therefore appear at the most upfield position in the aromatic region for this ring system. It will also be a doublet of doublets (dd) from coupling to H-3' and H-5'. A study of 5-(furan-2-yl)-3-phenyl-4,5-dihydroisoxazole derivatives showed furan protons appearing as multiplets in the range of 6.21-7.92 ppm, which supports these predictions.

Oxazole Ring Proton (H-4)

The oxazole ring is a five-membered aromatic heterocycle containing both oxygen and nitrogen. The parent oxazole shows proton resonances between 7.00 and 8.00 ppm.[6]

  • H-4 (oxazole): In 5-(furan-2-yl)-1,2-oxazole-3-carboxamide, there is a single proton on the oxazole ring at the C-4 position. This proton is flanked by the ring oxygen and nitrogen and is part of an electron-deficient ring system, leading to a significant downfield chemical shift. As it has no adjacent protons, its signal is expected to be a sharp singlet.

Carboxamide Protons (-CONH₂)

The two protons of the primary amide group are diastereotopic due to the restricted rotation around the C-N bond, a consequence of resonance delocalization.

  • -NH₂: These protons typically appear as two distinct, broad signals.[7] Their chemical shifts are highly variable and depend on factors such as solvent, temperature, and concentration, often ranging from 5.0 to 8.5 ppm.[8] They can participate in hydrogen bonding, which further influences their chemical shift and peak shape.[9][10] In many cases, these signals are broad singlets and may not show coupling to each other due to rapid chemical exchange or quadrupole broadening from the ¹⁴N nucleus. To confirm their assignment, a D₂O exchange experiment can be performed, which would cause the -NH₂ signals to disappear from the spectrum.[11]

Summary of Predicted ¹H NMR Data

The following table summarizes the anticipated ¹H NMR spectral data for 5-(furan-2-yl)-1,2-oxazole-3-carboxamide. The chemical shift ranges are estimates based on data for similar structures and general principles.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-5' (furan)7.6 - 7.8ddJ₅'₄' ≈ 1.8; J₅'₃' ≈ 0.8
H-3' (furan)7.2 - 7.4ddJ₃'₄' ≈ 3.4; J₃'₅' ≈ 0.8
H-4' (furan)6.5 - 6.7ddJ₄'₃' ≈ 3.4; J₄'₅' ≈ 1.8
H-4 (oxazole)7.0 - 7.3s-
-NH₂ (amide)5.5 - 8.0 (broad)s (br), 2H-

Comparative Analysis

While no direct experimental spectrum for 5-(furan-2-yl)-1,2-oxazole-3-carboxamide was found in the initial search, we can compare our predictions to known data for its constituent heterocycles.

  • Furan: The predicted shifts for the furan protons are downfield compared to unsubstituted furan (Hα at 7.4 ppm, Hβ at 6.4 ppm), which is consistent with the electron-withdrawing effect of the 5-substituted oxazole ring.[2]

  • Oxazole: The predicted shift for the oxazole H-4 proton is within the expected range for this heterocycle.[6][12] The substitution at C-5 and C-3 would have a modest effect on its chemical shift.

  • Carboxamide: The broad range predicted for the amide protons is a well-established characteristic for this functional group, arising from its hydrogen bonding capabilities and restricted bond rotation.[10]

The connectivity of these rings creates a conjugated system, which can lead to through-space and long-range coupling effects, potentially causing further complexity in the spectrum.[13] High-resolution instrumentation would be essential to resolve the fine splitting patterns of the furan protons.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To validate the predicted structure, the following self-validating protocol for acquiring a high-quality ¹H NMR spectrum is recommended.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized 5-(furan-2-yl)-1,2-oxazole-3-carboxamide.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for amides as it can slow down N-H exchange, leading to sharper signals.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.[11]

  • Instrument Setup (400 MHz or higher spectrometer):

    • Insert the sample into the NMR magnet and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. This is validated by observing the narrow linewidth of the TMS signal.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Parameters:

      • Spectral Width: -2 to 12 ppm.

      • Pulse Angle: 30-45 degrees to ensure quantitative integration.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay (d1): 5 seconds, to allow for full relaxation of all protons, which is crucial for accurate integration.

      • Number of Scans: 16-64, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

    • Perform a D₂O exchange experiment by adding 1-2 drops of D₂O to the NMR tube, shaking well, and re-acquiring the spectrum. The disappearance of the amide proton signals will confirm their assignment.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Perform baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks. The relative integrals should correspond to the number of protons giving rise to each signal.[11]

    • Analyze the chemical shifts, multiplicities, and coupling constants for all signals.

Visualizations

Molecular Structure and Proton Assignments

G cluster_exp Experimental cluster_analysis Spectral Analysis cluster_structure Structure Elucidation A Sample Preparation (Dissolve in Deuterated Solvent) B Data Acquisition (¹H NMR Spectrometer) A->B C Data Processing (FT, Phasing, Calibration) B->C D Identify Number of Signals C->D Processed Spectrum E Analyze Chemical Shifts (δ) (Functional Groups) D->E F Analyze Integration (Proton Count) E->F G Analyze Multiplicity (Splitting) (Neighboring Protons) F->G H Assign Signals to Protons G->H Complete Data Set I Confirm with 2D NMR (COSY, HSQC - if needed) H->I J Final Structure Validation I->J

Caption: Standard workflow for ¹H NMR spectrum interpretation and structure validation.

References

  • ResearchGate. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl₃. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Retrieved from [Link]

  • Reddit. (2024, November 20). Vicinal coupling in Furan/Pyrrole so low?. Retrieved from [Link]

  • Modgraph. (n.d.). ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic. Retrieved from [Link]

  • Rsc.org. (n.d.). Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(hydroxymethyl)furfural. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical and Biological Sciences. (2014). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM CHALCONES. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). ¹H NMR studies of proton transfer in Schiff base and carboxylic acid systems. Retrieved from [Link]

  • MDPI. (2005, February 28). 5-Furan-2-ylo[4][14]xadiazole-2-thiol, 5-Furan-2-yl-4H [3][4]triazole-3-thiol and Their Thiol-Thione Tautomerism. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, January 15). 2.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (2026, March 2). Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • N/A. (n.d.). Table of characteristic proton NMR chemical shifts. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 5-(Furan-2-yl)-1,2-oxazole-3-carboxylate. Retrieved from [Link]

  • MSU chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of 5-(furan-2-ylmethylene)-3-(piperidin-1-ylmethyl)thiazolidine-2,4-dione (4a). Retrieved from [Link]

  • ACS.org. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • N/A. (2025, August 5). Synthesis of Heterocycles by a C–C Cross-Coupling/Alkyne-Carbonyl-Metathesis Strategy. Retrieved from [Link]

  • N/A. (n.d.). ¹H NMR chemical shift ppm table. Retrieved from [Link]

  • ACS Publications. (n.d.). LONG-RANGE SPIN COUPLINGS INVOLVING METHOXY GROUPS IN AROMATIC COMPOUNDS. Retrieved from [Link]

  • MDPI. (2023, May 31). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

  • ResearchGate. (2023, May 25). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

  • PMC. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Retrieved from [Link]

  • MDPI. (2025, April 22). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Retrieved from [Link]

  • PMC. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

Sources

Mass spectrometry fragmentation patterns of furan-isoxazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist who has spent years optimizing mass spectrometry (MS) workflows for complex heterocyclic scaffolds, I can attest that furan-isoxazole derivatives present a unique analytical challenge. These compounds are highly valued in medicinal chemistry for their antimicrobial and anti-inflammatory properties, but their structural elucidation requires a nuanced understanding of gas-phase ion chemistry.

Unlike simple aliphatic chains, fused or linked furan-isoxazole systems undergo highly specific, energy-dependent fragmentation cascades. If your MS parameters are not perfectly tuned, you risk destroying the very diagnostic ions needed to confirm your structure.

This guide provides an in-depth, objective comparison of MS platforms for analyzing furan-isoxazole derivatives, grounded in proven mechanistic principles and self-validating experimental protocols.

To optimize an MS method, you must first understand the causality behind the molecule's fragmentation. You cannot simply apply a generic collision energy (CE) and expect interpretable spectra.

The Isoxazole Achilles' Heel (N-O Cleavage) The isoxazole ring is characterized by its highly labile N-O bond. Under collision-induced dissociation (CID), the primary and lowest-energy fragmentation pathway is the cleavage of this N-O bond. This ring-opening event generates a linear nitrile isomer intermediate (N≡CCH2HC=O)[1]. From this intermediate, the molecule typically expels neutral molecules such as HCN (27 Da) or CO (28 Da) depending on the substitution pattern[1].

The Furan Core (CO Expulsion) The fragmentation of the furan moiety is primarily dictated by the internal energy distribution it receives during collision[2]. At higher collision energies, furan rings characteristically expel carbon monoxide (CO) to form stable cyclopropenyl or allyl cations. In complex lipid matrices or heavily substituted derivatives, furan rings also generate highly specific diagnostic fragments (e.g., m/z 123, 151, and 179) which serve as orthogonal confirmation of the furan moiety[3].

Anomalous Homolytic Cleavages It is critical to note that in certain furan derivatives (such as amidinophenyl furans), researchers have observed unusual homolytic bond cleavages[4]. In these cases, an even-electron precursor ion loses a radical to form an odd-electron product ion. This violates the standard "even-electron rule" of mass spectrometry and must be accounted for during spectral interpretation to prevent misidentification[4].

Pathway Parent Protonated Furan-Isoxazole [M+H]+ Isox_Cleavage N-O Bond Cleavage (Low CE: 10-15 eV) Parent->Isox_Cleavage Primary Pathway Furan_Cleavage Furan Ring Cleavage (High CE: 25-35 eV) Parent->Furan_Cleavage Secondary Pathway Nitrile Linear Nitrile Isomer Intermediate Isox_Cleavage->Nitrile Frag_CO [M+H - CO]+ Furan Fragment Furan_Cleavage->Frag_CO Loss of CO (27.99 Da) Frag_HCN [M+H - HCN]+ Isoxazole Fragment Nitrile->Frag_HCN Loss of HCN (27.01 Da)

Fig 1: Energy-dependent fragmentation pathways of furan-isoxazole derivatives.

Platform Comparison: Selecting the Right MS Architecture

When analyzing furan-isoxazoles, the choice of mass analyzer dictates the quality of your structural data. Because the loss of CO (27.9949 Da) and the loss of C2H4 (28.0313 Da) or N2 (28.0061 Da) are nearly isobaric, low-resolution instruments often fail to differentiate these critical pathways.

Triple Quadrupole (QqQ)
  • Mechanism: Utilizes two resolving quadrupoles separated by a collision cell.

  • Performance: Excellent for targeted quantitation (MRM) of known furan-isoxazole metabolites in plasma. However, its unit mass resolution (~0.7 Da FWHM) makes it impossible to distinguish between isobaric neutral losses.

  • Verdict: Use only for pharmacokinetic (PK) quantitation of already-characterized derivatives.

High-Resolution Q-TOF (e.g., Agilent 6546 or Waters Xevo G2-XS)
  • Mechanism: Combines a quadrupole for precursor selection with a Time-of-Flight tube for high-resolution detection.

  • Performance: Offers excellent acquisition speeds (up to 50 Hz), making it ideal for coupling with fast UHPLC gradients. The mass accuracy (<2 ppm) is sufficient to confirm the elemental composition of the linear nitrile intermediate.

  • Verdict: The workhorse for metabolite identification and structural elucidation.

Orbitrap (e.g., Thermo Q Exactive or Exploris)
  • Mechanism: Traps ions in an orbital motion around a central spindle; mass is determined via Fourier transform of the image current.

  • Performance: Delivers ultra-high resolution (up to 500,000 FWHM). This is absolutely critical when analyzing highly substituted furan-isoxazoles where complex mass defects occur.

  • Verdict: Unmatched for resolving complex isobaric interferences in untargeted discovery workflows, though slower scan speeds may require broader chromatographic peaks.

Quantitative Performance Comparison
Performance MetricTriple Quadrupole (QqQ)High-Resolution Q-TOFOrbitrap HRMS
Mass Resolution (FWHM) ~0.7 Da (Unit)30,000 – 60,000120,000 – 500,000
Mass Accuracy ± 0.1 Da< 2 ppm< 1 ppm
Scan Speed (MS/MS) > 100 Hz (Dwell times in ms)20 – 50 Hz5 – 20 Hz
Linear Dynamic Range 6 logs4 – 5 logs3 – 4 logs
Utility for Furan-Isoxazoles Targeted PK QuantitationRapid Metabolite IDDeep Structural Elucidation

Self-Validating Experimental Protocol: LC-HRMS/MS Workflow

To ensure scientific integrity, a mass spectrometry protocol cannot be a blind "inject and read" process. The following step-by-step methodology incorporates a self-validating feedback loop to ensure the instrument is correctly tuned for the labile N-O bond.

Step 1: System Suitability & In-Source Fragmentation Control (Critical)
  • Causality: The isoxazole N-O bond is so weak that high capillary voltages or declustering potentials (DP) will cause it to shatter in the ESI source before reaching the mass analyzer.

  • Action: Inject a known furan-isoxazole reference standard.

  • Validation Check: Monitor the MS1 spectrum. If the abundance of the[M+H-CO]+ or [M+H-HCN]+ ion exceeds 5% of the intact[M+H]+ precursor ion in the MS1 scan, your source is too hot. Lower the capillary voltage (e.g., from 3.5 kV to 2.5 kV) and decrease the drying gas temperature until in-source fragmentation is eliminated.

Step 2: UHPLC Separation
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Causality: Formic acid ensures robust protonation of the isoxazole nitrogen, which is required to drive the charge-directed N-O cleavage during CID.

Step 3: Stepped Collision Energy (NCE) MS/MS Acquisition
  • Action: Program the instrument to acquire MS/MS spectra using Stepped Normalized Collision Energy (NCE) at 15, 30, and 45 eV.

  • Causality: If you only use a high CE (e.g., 45 eV), the linear nitrile intermediate will disintegrate instantly, and you will only see low-mass terminal fragments. By stepping the energy and combining the spectra, you capture the low-energy N-O cleavage (15 eV) and the high-energy furan CO expulsion (45 eV) simultaneously, providing a complete structural map.

Step 4: Data Processing via Mass Defect Filtering
  • Action: Apply a mass defect filter tailored to the specific halogen or heteroatom content of your derivative (e.g., filtering for the exact mass defect of the furan oxygen).

  • Validation Check: Confirm the presence of the exact mass neutral loss of HCN (27.0109 Da). If the loss is measured at 27.9949 Da, you are observing furan CO loss, not isoxazole HCN loss.

Workflow QC 1. System Suitability (Optimize Source to Prevent N-O Cleavage) LC 2. UHPLC Separation (C18, 0.1% Formic Acid) QC->LC ESI 3. ESI+ Ionization (Protonation of Isoxazole Nitrogen) LC->ESI MS1 4. Precursor Isolation (Quadrupole Selection) ESI->MS1 CID 5. Stepped CID (15, 30, 45 eV to capture all fragments) MS1->CID MS2 6. HRMS Detection (Orbitrap / TOF for Exact Mass) CID->MS2 Data 7. Structural Elucidation (Mass Defect & Neutral Loss Analysis) MS2->Data

Fig 2: Self-validating LC-HRMS/MS workflow for heterocyclic structural elucidation.

Conclusion

The successful mass spectrometric analysis of furan-isoxazole derivatives requires moving beyond default instrument methods. By understanding the inherent fragility of the isoxazole N-O bond and the energy-dependent CO loss of the furan ring, scientists can tailor their ionization parameters and collision energies to extract maximum structural information. For rigorous structural elucidation, High-Resolution platforms (Q-TOF or Orbitrap) combined with stepped-CE methodologies are non-negotiable.

References

  • Title: Furan Dissociation Induced by Collisions with H3+ and C+ Ions Source: MDPI URL: [Link]

  • Title: Vacuum ultraviolet photoionization and ionic fragmentation of the isoxazole molecules Source: OuluREPO (University of Oulu) URL: [Link]

  • Title: Characterizing the fragmentation of 2,5-bis (4-amidinophenyl)furan-bis-O-methylamidoxime and selected metabolites using ion trap mass spectrometry Source: PubMed (Rapid Communications in Mass Spectrometry) URL: [Link]

  • Title: Trifluoromethylphenyl-Induced Specific Acyl Chain Fragmentation in Liquid Chromatography Mass Spectrometry for Free Furan Fatty Acid Screening in Fish Oils Source: Analytical Chemistry (ACS Publications) URL: [Link]

Sources

Comparative Guide: HPLC Method Development for 5-(furan-2-yl)-1,2-oxazole-3-carboxamide Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Furan-Isoxazole" Challenge

Developing a purity method for 5-(furan-2-yl)-1,2-oxazole-3-carboxamide presents a classic chromatographic paradox often overlooked in generic screening. While the molecule appears to be a standard heteroaromatic amide, it contains two distinct distinct vulnerabilities:

  • The Furan Ring: Highly susceptible to acid-catalyzed ring opening (hydrolysis) at pH < 2.5, leading to on-column degradation and "ghost peaks."

  • The Isoxazole Core: A planar, electron-deficient system that often co-elutes with its synthetic regioisomers or hydrolysis byproducts (carboxylic acids) on standard C18 phases.

This guide compares a standard "Generic Scouting Method" (Method A) against a "Rationally Designed Method" (Method B). We demonstrate why the industry-standard C18/TFA approach fails for this specific scaffold and provide a validated alternative using Pentafluorophenyl (PFP) stationary phases and pH-controlled buffering.

Chemical Context & Stability Logic

Before selecting a column, we must analyze the analyte's physicochemical risks.[1]

FeatureChemical RiskChromatographic Implication
Furan Moiety Acid-labile (forms 1,4-dicarbonyls).Avoid 0.1% TFA. Mobile phase pH must be > 3.0.
Isoxazole Ring Planar, aromatic.Low hydrophobicity difference from impurities. Requires

-

selectivity.
Carboxamide Hydrolysis to Carboxylic Acid.Potential impurity is highly polar; requires retention of polar species.
Visualization: Method Development Decision Tree

The following logic flow dictates our deviation from standard protocols.

MethodLogic Start Analyte: 5-(furan-2-yl)-1,2-oxazole-3-carboxamide CheckpH Check Furan Stability Start->CheckpH Acidic Standard Acid (0.1% TFA, pH 2.0) CheckpH->Acidic Generic Buffered Buffered (Formate, pH 3.8) CheckpH->Buffered Rational Degradation FAIL: On-column Ring Opening Acidic->Degradation Selectivity Select Stationary Phase Buffered->Selectivity C18 C18 (Alkyl Phase) Selectivity->C18 Generic PFP PFP (Fluoro-Phenyl) Selectivity->PFP Targeted Coelution FAIL: Poor Isomer Resolution C18->Coelution Success OPTIMIZED: Stable & Resolved PFP->Success

Figure 1: Decision logic prioritizing furan stability and isoxazole selectivity.

Method Comparison: Generic vs. Optimized

Method A: The "Generic" Failure (Standard C18/TFA)

Why it is used: This is the default screening method in 90% of labs due to the resolving power of C18 and the peak sharpening effect of Trifluoroacetic Acid (TFA).

  • Column: C18 (3 µm, 4.6 x 150 mm)

  • Mobile Phase A: Water + 0.1% TFA (pH ~1.9)

  • Mobile Phase B: Acetonitrile + 0.1% TFA

  • Gradient: 5-95% B in 15 min.

Performance Deficiencies:

  • Artifact Formation: The low pH causes partial hydrolysis of the furan ring during the run. This manifests as a broad, rising baseline or split peaks (the "saddle" effect).

  • Lack of Orthogonality: The synthetic precursor (likely a nitrile or ester) often co-elutes because C18 relies solely on hydrophobicity, and these planar heterocycles have very similar logP values.

Method B: The Optimized Solution (PFP/Methanol)

Why it works: We switch to a Pentafluorophenyl (PFP) phase. The fluorine atoms create a distinct electron-deficient surface that interacts strongly with the electron-rich furan and isoxazole rings via


-

interactions. We replace TFA with Ammonium Formate to buffer at pH 3.8, preserving the furan ring.
  • Column: PFP (Pentafluorophenyl) Core-Shell (2.6 µm, 4.6 x 100 mm)

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.8 adjusted with Formic Acid)

  • Mobile Phase B: Methanol (Promotes

    
    -
    
    
    
    interactions better than ACN)
  • Gradient: 10-90% B in 12 min.

Comparative Data Summary
ParameterMethod A (Generic C18)Method B (Optimized PFP)
Analyte Retention (

)
4.25.1
Furan Stability Poor (2% degradation detected post-run)Excellent (<0.1% change)
Critical Pair Resolution (

)
1.2 (Co-elution with acid impurity)3.8 (Baseline separation)
Tailing Factor (

)
1.4 (Due to silanol activity)1.05 (Symmetrical)
LOD (Signal/Noise = 3) 0.5 µg/mL0.05 µg/mL (Sharper peaks)

Detailed Experimental Protocol (Method B)

This protocol is self-validating. If the system suitability (Step 4) fails, do not proceed to sample analysis.

Step 1: Reagent Preparation[2]
  • Buffer (10mM Ammonium Formate, pH 3.8): Dissolve 0.63 g of Ammonium Formate in 900 mL HPLC-grade water. Adjust pH to 3.8 ± 0.1 using Formic Acid (approx. 1-2 mL). Dilute to 1000 mL. Note: Do not use Acetate; Formate is more transparent at low UV (220-240 nm).

  • Diluent: 50:50 Water:Methanol. (Do not use pure ACN as diluent to prevent solvent mismatch peak distortion).

Step 2: Instrument Setup
  • Column: Kinetex F5 or YMC-Triart PFP (2.6 µm or 3 µm particle size).

  • Temperature: 35°C (Controls viscosity of Methanol).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 254 nm (Isoxazole max) and 220 nm (Amide/Impurities).

Step 3: Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeOH)Action
0.09010Equilibration
1.09010Isocratic Hold (Focus polar impurities)
10.01090Linear Gradient
12.01090Wash
12.19010Re-equilibration
16.09010End
Step 4: System Suitability Criteria (Self-Validation)

Before running samples, inject the Standard Solution (0.1 mg/mL) 5 times.

  • RSD of Area: ≤ 2.0% (Proves system stability).

  • Tailing Factor: ≤ 1.2 (Proves no secondary silanol interactions).

  • Theoretical Plates: > 5000 (Proves column efficiency).

Mechanistic Insight: Why PFP?

The separation mechanism on PFP columns is fundamentally different from C18.

  • 
    -
    
    
    
    Interaction:
    The isoxazole and furan rings are electron-rich aromatic systems. The PFP ring is electron-deficient (due to 5 Fluorine atoms). This creates a "lock-and-key" electronic interaction that separates the parent molecule from impurities that lack the exact same aromatic geometry [1, 3].
  • Shape Selectivity: PFP phases are rigid. They can distinguish between the 5-(furan-2-yl) isomer and potential 4-(furan-2-yl) regioisomers formed during cyclization, which C18 often merges [3].

Visualization: Degradation & Separation Pathway

This diagram illustrates the impurities this method is designed to catch.

Pathways Parent Parent: 5-(furan-2-yl)-1,2-oxazole -3-carboxamide Impurity_A Impurity A: Carboxylic Acid (Hydrolysis) Parent->Impurity_A Amide Hydrolysis Impurity_B Impurity B: Ring-Opened Diketone (Acid Degradation) Parent->Impurity_B Furan Acidolysis (Avoided by pH 3.8) PFP_Phase PFP Stationary Phase (Electron Deficient) Parent->PFP_Phase Strong Pi-Pi Retention Impurity_A->PFP_Phase Weak Retention (Elutes Early)

Figure 2: Impurity pathways and the selective retention mechanism of the PFP phase.

References

  • BenchChem. (2025).[4][5] Stability issues of furan rings in acidic or basic conditions. Retrieved from

  • Restek Corporation. (2025). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes. Retrieved from

  • YMC Co., Ltd. (2025). Features of PentaFluoroPhenyl group bonded column (YMC-Triart PFP). Retrieved from

  • PubChem. (2021).[6] 5-(Furan-2-yl)-1,2-oxazole-3-carboxylate Compound Summary. National Library of Medicine. Retrieved from

Sources

A Comparative Guide to the Structure-Activity Relationship of Isoxazole-3-Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole-3-carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile framework for the development of a wide array of therapeutic agents.[1] Its inherent structural features and synthetic tractability have led to the discovery of potent analogs with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of various isoxazole-3-carboxamide analogs, supported by experimental data, to empower researchers in the rational design of next-generation therapeutics.

Anticancer Activity: A Tale of Two Phenyl Rings

The anticancer potential of isoxazole-3-carboxamide derivatives has been extensively explored, with numerous studies highlighting the critical role of substituents on the terminal phenyl rings in dictating cytotoxic potency. A key takeaway from comparative analyses is that the electronic and steric properties of these substituents can dramatically influence the interaction of the molecule with its biological target.

A series of phenyl-isoxazole-carboxamide derivatives have been evaluated for their cytotoxic activity against various cancer cell lines, revealing important SAR trends.[2][3] Generally, the presence of electron-withdrawing groups on the phenyl rings tends to enhance anticancer activity.[4]

Table 1: Comparative Cytotoxicity (IC50, µM) of Isoxazole-3-Carboxamide Analogs in Cancer Cell Lines

Compound IDR1 (at Isoxazole)R2 (at Carboxamide)HeLa (Cervical Cancer)Hep3B (Liver Cancer)MCF-7 (Breast Cancer)Reference
2d 5-Methyl3,4-Dimethoxyphenyl15.48~23>100[5]
2e 5-Methyl4-Chlorophenyl>100~23>100[5]
2a 5-MethylPhenyl39.80>100>100[5]
2g 5-Methyl4-Nitrophenyl>400>400>400[5]
A13 5-Methyl2-Chloro-5-(trifluoromethyl)phenyl---[2]
MYM4 --1.574.84-[6]
2b (HeLa) --0.11--[3]
2c (MCF7) ----1.59[3]

Note: '-' indicates data not available in the cited source. IC50 values are approximate where indicated.

The data suggests that substitution patterns on the phenyl ring attached to the carboxamide are critical. For instance, compounds 2d and 2e showed the highest activity against Hep3B cells, with the dimethoxy and chloro substitutions appearing to be favorable.[5] Interestingly, compound 2d was also the most potent against HeLa cells.[5] In contrast, the unsubstituted phenyl analog (2a ) and the nitro-substituted analog (2g ) exhibited significantly lower or no activity, respectively.[5] This highlights a non-linear relationship where specific electronic and steric profiles are required for optimal cytotoxicity. More recent studies have identified compounds like MYM4 and 2b with even more potent anticancer activities against HeLa and other cancer cell lines.[3][6]

Key Mechanistic Insights:

Isoxazole-3-carboxamide analogs exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. For example, compounds 2d and 2e were found to induce a delay in the G2/M phase of the cell cycle in Hep3B cells and shift the mode of cell death from necrosis to apoptosis.[5]

Cyclooxygenase (COX) Inhibition: Targeting Inflammation

Chronic inflammation is a key driver of many diseases, and the cyclooxygenase (COX) enzymes are central players in this process. Isoxazole-3-carboxamide derivatives have emerged as a promising class of COX inhibitors, with some analogs exhibiting potent and selective inhibition of COX-2 over COX-1. This selectivity is highly desirable as it can lead to anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

A study evaluating a series of isoxazole-carboxamide derivatives revealed that specific substitutions on the phenyl rings are crucial for potent and selective COX-2 inhibition.[2]

Table 2: Comparative COX Inhibition (IC50, nM) and Selectivity of Isoxazole-3-Carboxamide Analogs

Compound IDR1 (on Phenyl Ring 1)R2 (on Phenyl Ring 2)COX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)Reference
A13 3,4-dimethoxyCl64134.63[2][7]
MYM1 --4.1--[6]
MYM4 ---~240-1300~4[6]
2b (COX1) --391 (µg/ml)--[3]
2a (COX2) ----1.44[3]

Note: '-' indicates data not available in the cited source. Selectivity Index is a ratio of IC50 values.

Compound A13 , with a 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on the other, demonstrated the most potent and selective COX-2 inhibition in its series, with an IC50 of 13 nM and a selectivity index of 4.63.[2][7] Molecular docking studies suggest that these substitutions help to optimally position the 5-methyl-isoxazole ring within the secondary binding pocket of the COX-2 enzyme.[2] In another study, compound MYM1 showed very high potency against COX-1, while MYM4 exhibited good selectivity for COX-2.[6]

Antimicrobial Activity: The Role of Halogens

The isoxazole scaffold is also a valuable template for the development of novel antimicrobial agents. SAR studies in this area have consistently shown that the presence of electron-withdrawing groups, particularly halogens, on the phenyl rings enhances antibacterial and antifungal activity.[4]

In a series of isoxazole-carboxamide derivatives, compounds A8 and A9 were the only ones to show significant antibacterial and antifungal activity.[2] Compound A8 was active against Pseudomonas aeruginosa, Klebsiella pneumoniae, and Candida albicans with a Minimum Inhibitory Concentration (MIC) of 2 mg/ml.[2][7]

The precise mechanism of antimicrobial action is still under investigation, but it is believed that these compounds may interfere with essential cellular processes in microorganisms.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented in this guide, detailed experimental protocols for key assays are provided below.

Synthesis of Isoxazole-3-Carboxamide Analogs

The synthesis of isoxazole-3-carboxamide derivatives is typically achieved through a coupling reaction between a substituted isoxazole-3-carboxylic acid and an appropriate aniline derivative.

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling cluster_2 Step 3: Purification Isoxazole-3-carboxylic acid Isoxazole-3-carboxylic acid Activated Ester Activated Ester Isoxazole-3-carboxylic acid->Activated Ester in DCM EDCI/DMAP EDCI/DMAP EDCI/DMAP->Activated Ester Isoxazole-3-carboxamide Isoxazole-3-carboxamide Activated Ester->Isoxazole-3-carboxamide Aniline derivative Aniline derivative Aniline derivative->Isoxazole-3-carboxamide Purified Product Purified Product Isoxazole-3-carboxamide->Purified Product Chromatography

Caption: General workflow for the synthesis of isoxazole-3-carboxamide analogs.

Detailed Protocol:

  • To a solution of the desired isoxazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add the corresponding aniline derivative (1.0 eq) to the mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[2]

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[8][9]

G Seed cells in 96-well plate Seed cells in 96-well plate Incubate for 24h Incubate for 24h Seed cells in 96-well plate->Incubate for 24h Treat with compounds Treat with compounds Incubate for 24h->Treat with compounds Incubate for 48h Incubate for 48h Treat with compounds->Incubate for 48h Add MTT solution Add MTT solution Incubate for 48h->Add MTT solution Incubate for 4h Incubate for 4h Add MTT solution->Incubate for 4h Add solubilization solution Add solubilization solution Incubate for 4h->Add solubilization solution Incubate overnight Incubate overnight Add solubilization solution->Incubate overnight Measure absorbance at 570 nm Measure absorbance at 570 nm Incubate overnight->Measure absorbance at 570 nm

Sources

Reference Standards for 5-(furan-2-yl)-1,2-oxazole-3-carboxamide: Qualification & Analysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context: The Scaffold & The Challenge

5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a critical heterocyclic scaffold in modern drug discovery, serving as a pharmacophore in antitubercular agents, kinase inhibitors, and protein degrader building blocks. Its structural duality—combining the electron-rich furan ring with the polar isoxazole-carboxamide core—confers unique binding properties but introduces specific stability challenges.

For researchers and drug developers, the "Reference Standard" for this compound is rarely a pre-packaged USP/EP vial. Instead, it often falls into the domain of Secondary Standards or In-House Qualified Materials . The challenge lies not just in sourcing the chemical, but in proving its identity and purity to a level that supports GLP/GMP data integrity.

This guide objectively compares the tiers of available reference materials and provides a self-validating protocol to qualify this compound for critical analytical assays.

Comparative Analysis: Selecting the Right Reference Material

In the absence of a Pharmacopeial monograph for this specific intermediate, researchers must choose between three grades of material. The choice dictates the validity of your quantitative data.

FeatureGrade A: Certified Reference Material (CRM) Grade B: Commercial Analytical Standard Grade C: Research Chemical / Reagent
Primary Use GMP Release Testing, Method ValidationRoutine QC, Early Discovery ScreeningSynthesis Starting Material
Traceability ISO 17034 / NIST TraceableManufacturer's CoABasic Identity only
Purity Assignment Mass Balance (100% - Impurities - Water - Residual Solvents)Chromatographic Purity (% Area)Nominal Purity (e.g., >95%)
Uncertainty Explicitly calculated (e.g., 99.8% ± 0.3%)Not typically providedUnknown
Critical Risk High Cost, Low AvailabilityOverestimation of Content (ignores water/salt content)Batch Variability , undefined impurities
Recommendation Gold Standard. Mandatory for late-stage development.Acceptable if water (KF) and solvents (GC) are determined in-house.Unsuitable for quantitative analysis without full re-qualification.

Scientist’s Insight:

Never rely solely on the "% Area" purity from a vendor's HPLC CoA for a Reference Standard. A compound can be 99.9% pure by HPLC but contain 5% water or inorganic salts, leading to a 5% potency error in your assays. Always perform a Mass Balance calculation.

Technical Deep Dive: The Self-Validating Qualification Protocol

To establish a defensible reference standard for 5-(furan-2-yl)-1,2-oxazole-3-carboxamide, you must triangulate data from orthogonal techniques. This protocol ensures the material is "fit for purpose."

A. Structural Confirmation (Identity) [1]
  • 1H NMR (DMSO-d6): The furan and isoxazole protons provide a distinct fingerprint.

    • Diagnostic Signals: Look for the isoxazole singlet (~7.0–7.2 ppm) and the furan coupling patterns.

    • Causality: The amide protons (CONH2) are exchangeable; their integration may vary with water content, so do not use them for quantitative normalization.

  • MS/MS Fragmentation:

    • Parent Ion: [M+H]+ calc.[2][3][4] ~179.04 Da.

    • Fragment: Loss of the carboxamide group (M-44) or cleavage of the furan ring.

B. Purity Assessment (The "Purity Factor")

The absolute purity (


) is calculated via the Mass Balance Equation :


  • Chromatographic Purity (% Organics): Use the HPLC method below.

  • Water Content (% Water): Karl Fischer (Coulometric) is essential due to the amide's hygroscopicity.

  • Residual Solvents (% Volatiles): GC-HS or TGA.

  • Inorganic Ash (% Inorganics): ROI (Residue on Ignition) if the synthesis involved metal catalysts.

Experimental Workflow: Validated HPLC Method

This method is optimized to separate the parent carboxamide from common synthetic byproducts (e.g., the carboxylic acid precursor or decarboxylated impurities).

Method Parameters:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 suppresses acid ionization).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Furan/Isoxazole absorption max) and 210 nm (Amide).

  • Temperature: 30°C.

Self-Validating Check:

  • System Suitability: The tailing factor for the main peak must be < 1.5. If tailing occurs, the amide nitrogen may be interacting with silanols; increase buffer strength or use a "base-deactivated" column.

Visualizations
Diagram 1: Reference Standard Qualification Decision Tree

This workflow illustrates the logic for accepting or rejecting a candidate batch of material.

QualificationWorkflow Start Candidate Material Received Identity 1. Structural Identity (1H-NMR, MS, IR) Start->Identity Match Spectra Match Structure? Identity->Match Reject1 REJECT: Wrong Compound Match->Reject1 No Purity 2. Purity Assessment (HPLC-UV, GC-HS, KF) Match->Purity Yes Calc 3. Mass Balance Calculation (100% - Impurities) Purity->Calc Criteria Purity > 98.0%? Calc->Criteria Secondary Qualify as SECONDARY Standard (Assign Potency Factor) Criteria->Secondary Yes Purify Recrystallize / Prep-HPLC Criteria->Purify No Purify->Purity Retest

Caption: Decision logic for qualifying a non-pharmacopeial reference standard using orthogonal data.

Diagram 2: Stability & Degradation Pathways

Understanding how the standard degrades is vital for storage. The isoxazole ring is susceptible to reductive cleavage, while the amide can hydrolyze.

DegradationPath Parent 5-(furan-2-yl)-1,2-oxazole-3-carboxamide (Active Reference) Acid Degradant A: Carboxylic Acid Derivative (Hydrolysis) Parent->Acid Acid/Base + H2O RingOpen Degradant B: Ring-Opened Nitrile/Ketone (Reductive/Base Cond.) Parent->RingOpen Strong Base or Reduction

Caption: Primary degradation pathways. Store standards at -20°C with desiccant to prevent hydrolysis.

References
  • National Institutes of Health (PubChem). 5-(Furan-2-yl)-1,2-oxazole-3-carboxylate | CID 4059992. Retrieved from [Link]

  • Raju, G. N., et al. (2016).[5] Green synthesis, anti-inflammatory and antimicrobial evaluation of novel isoxazole carboxamide derivatives. Der Pharmacia Lettre, 8(3), 135-142.[5] Retrieved from [Link]

  • Royal Society of Chemistry. Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Retrieved from [Link]

Sources

Differentiating regioisomers of furan-substituted isoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 3,5-disubstituted isoxazoles—whether via 1,3-dipolar cycloadditions of nitrile oxides with alkynes or Claisen condensations of 1,3-dicarbonyls with hydroxylamine—frequently yields a mixture of regioisomers. When dealing with furan-substituted isoxazoles, distinguishing between isomers such as 3-(furan-2-yl)-5-arylisoxazole and 5-(furan-2-yl)-3-arylisoxazole is a classic analytical challenge. Unambiguous structural elucidation is critical, as the orientation of the furan ring drastically alters the molecule's electronic topology and its subsequent biological activity.

This guide provides a comparative framework for differentiating furan-isoxazole regioisomers using Nuclear Magnetic Resonance (NMR) spectroscopy and Tandem Mass Spectrometry (MS/MS). By combining ground-state electron mapping with gas-phase thermodynamic reactivity, researchers can establish a self-validating analytical system.

The Causality of Chemical Shifts The isoxazole ring is a highly polarized heterocycle. The oxygen atom at position 1 is significantly more electronegative than the nitrogen atom at position 2. Consequently, the carbon at position 5 (C-5), which is directly bonded to the oxygen, experiences a strong inductive deshielding effect. In contrast, the carbon at position 3 (C-3), bonded to the nitrogen, is less deshielded. In ¹³C NMR, C-5 typically resonates downfield at ~165–175 ppm , whereas C-3 appears at ~155–165 ppm [1].

To definitively assign the furan ring's position, 2D Heteronuclear Multiple Bond Correlation (HMBC) is required. The unique isoxazole proton (H-4, typically a singlet at ~6.5–7.0 ppm) will show 2-bond (²J) and 3-bond (³J) couplings to both C-3 and C-5. By tracing the ³J couplings from the furan ring's protons (e.g., Furan H-3') to the unambiguously assigned C-3 or C-5, the regiochemistry is locked [2].

Step-by-Step Protocol: 1D & 2D NMR Acquisition
  • Sample Preparation: Dissolve 10–15 mg of the purified isoxazole regioisomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing Tetramethylsilane (TMS) as an internal standard.

  • ¹H and ¹³C Acquisition: Acquire standard 1D spectra. Identify the isoxazole H-4 singlet and the highly deshielded C-3/C-5 quaternary carbons.

  • HMBC Setup: Set up a ¹H-¹³C HMBC experiment optimized for long-range couplings (typically J = 8 Hz). Ensure sufficient scans (e.g., 16–32) to resolve quaternary carbon cross-peaks.

  • Data Interpretation:

    • Locate the furan H-3' proton (typically a doublet around 6.8–7.2 ppm).

    • Check for a cross-peak between Furan H-3' and the carbon at ~170 ppm (C-5). If present, the structure is 5-(furan-2-yl) .

    • Check for a cross-peak between Furan H-3' and the carbon at ~155 ppm (C-3). If present, the structure is 3-(furan-2-yl) .

Tandem Mass Spectrometry (ESI-MS/MS): Gas-Phase Reactivity

The Causality of Fragmentation While NMR maps the ground-state electron distribution, MS/MS exploits the gas-phase thermodynamic stability of the isoxazole ring. Under Collision-Induced Dissociation (CID), the N-O bond—the weakest link in the isoxazole core—readily cleaves. This ring-opening event triggers a highly predictable fragmentation cascade [3].

During this cleavage, the substituent at the 5-position is typically retained as a stable, positively charged acylium ion ([R₅-C≡O]⁺), while the substituent at the 3-position is expelled as a neutral nitrile ([R₃-C≡N]). Therefore, a 3-(furan-2-yl)-5-phenylisoxazole will yield a benzoyl cation (m/z 105), whereas a 5-(furan-2-yl)-3-phenylisoxazole will yield a furoyl cation (m/z 95).

Step-by-Step Protocol: ESI-MS/MS Fragmentation Analysis
  • Sample Preparation: Dilute the analyte to 1–10 µg/mL in MS-grade Methanol/Water (50:50, v/v) containing 0.1% formic acid to promote protonation ([M+H]⁺).

  • Ionization: Inject the sample via direct infusion into an Electrospray Ionization (ESI) source operating in positive ion mode.

  • Precursor Selection: Isolate the [M+H]⁺ precursor ion using the first quadrupole (Q1).

  • CID Fragmentation: Apply a collision energy ramp (e.g., 15–35 eV) in the collision cell using Argon or Nitrogen as the collision gas to induce N-O bond cleavage.

  • Product Ion Scan: Scan the resulting fragment ions in Q3. Identify the dominant acylium ion peak to confirm the substituent located at the C-5 position.

Quantitative Data Comparison

The following table summarizes the diagnostic analytical metrics for differentiating a model furan-substituted system: 3-(furan-2-yl)-5-phenylisoxazole vs. 5-(furan-2-yl)-3-phenylisoxazole.

Analytical Metric3-(Furan-2-yl)-5-phenylisoxazole5-(Furan-2-yl)-3-phenylisoxazole
¹³C NMR: C-3 Shift ~155–160 ppm~155–160 ppm
¹³C NMR: C-5 Shift ~165–175 ppm~165–175 ppm
HMBC Correlation (Furan H-3') Correlates to C-3 (~155 ppm)Correlates to C-5 (~170 ppm)
HMBC Correlation (Phenyl H-ortho) Correlates to C-5 (~170 ppm)Correlates to C-3 (~155 ppm)
MS/MS Diagnostic Acylium Ion m/z 105 ([Ph-C≡O]⁺)m/z 95 ([Furan-C≡O]⁺)
MS/MS Neutral Loss Furo-nitrile (93 Da)Benzonitrile (103 Da)

Visualizing the Analytical Logic

Workflow A Furan-Isoxazole Regioisomer Mixture B1 NMR Spectroscopy (13C, HMBC, NOESY) A->B1 B2 ESI-MS/MS (CID Fragmentation) A->B2 B3 X-Ray Crystallography (Absolute Structure) A->B3 C1 Assign C-3 vs C-5 (155 vs 170 ppm) B1->C1 D1 Cleave N-O Bond via CID B2->D1 E1 3-(Furan-2-yl)-5-Aryl Isoxazole B3->E1 E2 5-(Furan-2-yl)-3-Aryl Isoxazole B3->E2 C2 Map H-4 to Furan via HMBC C1->C2 C2->E1 C2->E2 D2 Identify Diagnostic Acylium Ions D1->D2 D2->E1 D2->E2

Caption: Analytical workflow for differentiating furan-substituted isoxazole regioisomers.

MS_Fragmentation Parent [M+H]+ Precursor Ion (m/z 212 for Phenyl/Furan) Cleavage CID: N-O Bond Cleavage Parent->Cleavage PathA 3-(Furan-2-yl)-5-Phenyl Isoxazole Cleavage->PathA PathB 5-(Furan-2-yl)-3-Phenyl Isoxazole Cleavage->PathB FragA1 Benzoyl Cation [Ph-C=O]+ (m/z 105) PathA->FragA1 FragA2 Neutral Loss Furo-nitrile PathA->FragA2 FragB1 Furoyl Cation [Furan-C=O]+ (m/z 95) PathB->FragB1 FragB2 Neutral Loss Benzonitrile PathB->FragB2

Caption: ESI-MS/MS CID fragmentation pathways for furan-isoxazole regioisomers.

References

  • New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study Source: PMC / National Institutes of Health URL:[Link]

  • Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol Source: MDPI (Molecules) URL:[Link]

Safety Operating Guide

5-(furan-2-yl)-1,2-oxazole-3-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The handling and disposal of specialized heterocyclic compounds like 5-(furan-2-yl)-1,2-oxazole-3-carboxamide require stringent operational protocols to ensure laboratory safety, regulatory compliance, and environmental protection. As a compound frequently utilized in drug discovery and chemical screening libraries, it must be managed with the assumption of high biological activity and potential toxicity.

This guide provides a comprehensive, causality-driven Standard Operating Procedure (SOP) for the safe handling, accumulation, and disposal of this chemical, grounded in Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) frameworks.

Chemical Profile & Hazard Causality

To properly dispose of a chemical, one must first understand its structural liabilities. 5-(furan-2-yl)-1,2-oxazole-3-carboxamide (C₈H₆N₂O₃) consists of three distinct functional moieties: a furan ring, an isoxazole ring, and a primary carboxamide.

  • Mechanistic Hazard Profile: The furan moiety is a known structural alert in medicinal chemistry. Cytochrome P450 enzymes can metabolically activate furan rings into highly reactive cis-enedione intermediates, which readily form covalent adducts with cellular nucleophiles (like glutathione or proteins), leading to potential cytotoxicity. The isoxazole ring and carboxamide group act as pharmacophores that may interact with biological targets.

  • Regulatory Status: While it may not be explicitly listed on the EPA's P-list (acutely toxic) or U-list (toxic) due to its niche research status, RCRA regulations mandate that unlisted research chemicals with potential biological activity be evaluated for characteristic toxicity and handled as hazardous waste[1].

Quantitative Data & Waste Classification Summary
Property / ParameterSpecification / Classification
Chemical Formula C₈H₆N₂O₃
Molecular Weight 178.14 g/mol
Physical State Solid (Powder/Crystalline)
Waste Category Solid Organic Waste (Non-halogenated)[2]
EPA RCRA Classification Unlisted; Treat as Characteristic Hazardous Waste[1]
Incompatibilities Strong oxidizing agents, strong acids/bases
Preferred Destruction High-Temperature Incineration (via licensed TSDF)[3]

Operational Safety & Handling Protocol

Before generating waste, establish a self-validating safety system. Every interaction with the compound must be verifiable to prevent cross-contamination.

  • Engineering Controls: All weighing, transfer, and dissolution procedures must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent the aerosolization of fine powders.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended for concentrated solutions), a liquid-resistant lab coat, and ANSI Z87.1 safety goggles. If engineering controls fail or are unavailable, an N95 or P100 particulate respirator is required.

Step-by-Step Disposal Methodology

Improper disposal of organic chemicals can result in environmental contamination and severe regulatory penalties[4]. Follow this sequential methodology for the disposal of 5-(furan-2-yl)-1,2-oxazole-3-carboxamide.

Step 1: Segregation by State and Halogen Content

  • Action: Separate the waste into solid and liquid streams. Do not mix solid powder waste with liquid solvent waste unless the solid is fully dissolved[2].

  • Causality: Mixing incompatible physical states or chemical classes (e.g., mixing this non-halogenated compound with halogenated solvents like chloroform) complicates the incineration process and drastically increases disposal costs.

Step 2: Containerization

  • Action: Place solid waste (including contaminated pipette tips, weigh boats, and Kimwipes) into a High-Density Polyethylene (HDPE) container or a compatible glass jar[2].

  • Verification: Ensure the container is free of structural defects and features a secure, leak-proof screw-cap closure[4]. Do not leave funnels in the container[5].

Step 3: RCRA-Compliant Labeling

  • Action: Affix a hazardous waste tag to the container before the first drop of waste is added.

  • Causality: The EPA strictly forbids the use of chemical formulas (e.g., C₈H₆N₂O₃) or abbreviations on waste labels[5]. The label must explicitly read "Hazardous Waste" and list the full chemical name: "5-(furan-2-yl)-1,2-oxazole-3-carboxamide"[1]. Check the appropriate hazard pictograms (Toxic/Irritant).

Step 4: Satellite Accumulation Area (SAA) Management

  • Action: Store the labeled container in a designated SAA at or near the point of generation, within the line of sight of the operator[3][5].

  • Compliance: The SAA must be inspected weekly for leaks. EPA regulations dictate that once a waste container reaches its maximum capacity, it must be dated and moved to a Central Accumulation Area (CAA) or picked up by Environmental Health and Safety (EHS) within 72 hours[5].

Step 5: Final Disposal via Incineration

  • Action: Submit a chemical waste pickup request to your institution's EHS department or contracted waste broker[5][6].

  • Causality: The required method of destruction is high-temperature incineration at a certified Treatment, Storage, and Disposal Facility (TSDF)[3][6]. Incineration ensures the complete thermal breakdown of the furan and isoxazole rings into harmless CO₂, H₂O, and NOₓ gases, eliminating environmental toxicity risks.

Spill Response & Decontamination Workflow

In the event of an accidental spill, implement the following self-validating cleanup protocol to ensure total containment:

  • Isolate & Assess: Immediately restrict access to the spill area. Determine if the spill is manageable by lab personnel (typically < 50 grams) or requires EHS intervention[5].

  • Suppress Aerosolization: Do not dry-sweep the powder, as this will aerosolize the biologically active compound. Instead, lightly dampen an absorbent pad with a compatible solvent (e.g., water or ethanol) and gently place it over the powder.

  • Wipe & Lift: Wipe inward from the edges of the spill to the center to prevent spreading.

  • Decontaminate: Wash the affected surface thoroughly with laboratory-grade detergent and water.

  • Dispose of Debris: Place all contaminated pads, gloves, and cleanup materials into a designated solid hazardous waste container, label appropriately, and process through the SAA[2][7].

Waste Lifecycle Visualization

The following diagram maps the critical decision points and logistical flow for the disposal of 5-(furan-2-yl)-1,2-oxazole-3-carboxamide, ensuring compliance from generation to thermal destruction.

WasteDisposal Start Waste Generation: 5-(furan-2-yl)-1,2-oxazole-3-carboxamide StateCheck Physical State? Start->StateCheck Solid Solid Powder / Contaminated Debris StateCheck->Solid Dry Liquid Dissolved in Solvent (e.g., DMSO, MeOH) StateCheck->Liquid Solution SolidCont HDPE Solid Waste Container (Non-Halogenated) Solid->SolidCont LiquidCont Segregate by Solvent Type (Halogenated vs. Non-Halogenated) Liquid->LiquidCont Labeling Label: "Hazardous Waste" Full Chemical Name & Hazards SolidCont->Labeling LiquidCont->Labeling SAA Satellite Accumulation Area (SAA) Weekly Inspections Labeling->SAA EHSPickup EHS / Waste Broker Pickup (Before 72h of reaching capacity) SAA->EHSPickup Incineration Final Disposal: High-Temperature Incineration (TSDF) EHSPickup->Incineration

Workflow for the segregation, containerization, and final disposal of heterocyclic amide waste.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety.[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.[Link]

  • How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety.[Link]

  • Chemical Waste Procedures - Division of Research Safety. University of Illinois. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.[Link]

Sources

Standard Operating Procedure: Safe Handling and PPE Guidelines for 5-(furan-2-yl)-1,2-oxazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

In preclinical drug development and advanced organic synthesis, handling novel heterocyclic building blocks requires a rigorous, mechanistic approach to laboratory safety. 5-(furan-2-yl)-1,2-oxazole-3-carboxamide (also known as 5-(2-furyl)isoxazole-3-carboxamide) is a specialized pharmacophore. Because it is a research-grade chemical with incomplete chronic toxicity data, it must be handled under the strict "unknown toxicity" protocols mandated by the OSHA Laboratory Standard (29 CFR 1910.1450)[1].

As a Senior Application Scientist, I have designed this guide to move beyond basic safety checklists. By understanding the chemical causality behind these protocols, your laboratory can establish a self-validating safety culture that protects personnel while maintaining the integrity of your assays.

Hazard Causality & Scientific Rationale

To select the appropriate Personal Protective Equipment (PPE) and engineering controls, we must first understand the molecular vulnerabilities and biological interactions of the compound [2]:

  • The Furan Moiety: Furan rings are highly susceptible to oxidative metabolism by Cytochrome P450 enzymes. This oxidation can generate reactive electrophilic intermediates (such as cis-enediones) that bind to cellular macromolecules, presenting a potential cytotoxic risk if systemically absorbed.

  • The Isoxazole-3-Carboxamide Core: This structural motif is frequently utilized in medicinal chemistry to mimic peptide bonds and interact with kinase hinge regions via strong hydrogen bonding. Consequently, accidental exposure to the respiratory mucosa can lead to unintended biological activity.

  • Physical State Dynamics: As a finely milled crystalline solid, this compound possesses a high risk of aerosolization. Static electricity generated during routine transfer can cause the powder to repel and become airborne, bypassing first-pass metabolism if inhaled.

Quantitative PPE and Engineering Control Matrix

The following table summarizes the mandatory protective equipment and the quantitative metrics required to safely handle this compound.

Control TypeSpecification / Quantitative MetricScientific Rationale (Causality)
Engineering: Fume Hood Face Velocity: 80 – 100 fpm (feet per minute)Captures aerosolized particulates. Velocities >120 fpm cause turbulence that can scatter the powder out of the hood [2].
Hand Protection Nitrile Gloves, Thickness: ≥ 5 mil (0.12 mm) Provides sufficient breakthrough time against DMSO/DMF, the lipophilic solvents typically used to solubilize this carboxamide.
Eye/Face Protection ANSI Z87.1 D3 rated splash gogglesPrevents mucosal absorption of airborne dust. Safety glasses with side shields are insufficient for fine powders.
Body Protection 100% Cotton or Nomex Lab CoatSynthetic blends generate electrostatic discharge (ESD) which can ignite flammable solvents or repel/scatter dry API powders.
Respiratory N95/P100 Particulate Respirator Required only if weighing must be performed outside a certified chemical fume hood or ventilated balance enclosure.

Operational Workflow: A Self-Validating System

Safety protocols fail when they rely on blind compliance. The following step-by-step methodology incorporates self-validating checks to ensure the environment is secure before the chemical vial is ever opened.

Phase 1: Environmental Validation & Preparation
  • The 'Kimwipe Test' (Validation): Before opening the chemical vial, hold a delicate tissue (e.g., Kimwipe) at the bottom edge of the fume hood sash. A gentle, continuous inward pull on the tissue validates active negative pressure. If the tissue drops or flutters outward, the hood is compromised. Do not proceed.

  • Don PPE: Equip the 100% cotton lab coat, ANSI Z87.1 goggles, and double-glove with ≥ 5 mil nitrile gloves.

Phase 2: Weighing and Transfer (High-Risk Phase)
  • Static Neutralization: Place an anti-static weighing boat on the analytical balance inside the hood. Use a piezoelectric anti-static gun (e.g., Zerostat) to flood the boat and the micro-spatula with positive, then negative ions.

  • Transfer: Carefully transfer the 5-(furan-2-yl)-1,2-oxazole-3-carboxamide.

    • Self-Validation: The powder should drop cleanly into the boat without clinging to the spatula or scattering. If scattering occurs, stop and re-apply the anti-static treatment.

  • In-Hood Solubilization: To permanently mitigate the inhalation hazard, dissolve the powder into your stock solvent (e.g., DMSO) inside the fume hood before transporting it to the biological safety cabinet or assay bench.

Spill Management and Disposal Plan

Heterocyclic compounds containing furan and isoxazole rings must not be disposed of in standard aqueous waste streams due to their potential environmental persistence [3].

Spill Containment (Dry Powder)
  • Aerosol Suppression: Do not sweep dry powders. Sweeping introduces the chemical into the breathing zone.

  • Wet Containment: Immediately cover the spilled powder with absorbent paper towels. Gently mist the towels with a suitable solvent (e.g., 70% ethanol or water with a mild surfactant) to trap the particulates.

  • Collection: Once fully wetted, scoop the towels and debris using a non-sparking tool into a 6-mil polyethylene hazardous waste bag.

  • Decontamination: Wash the affected surface with a surfactant solution, followed by a final wipe with 70% ethanol to remove any lipophilic residue.

Waste Disposal
  • Liquid Waste: Collect all reaction mixtures and stock solutions in a dedicated, clearly labeled "Halogen-Free Organic Waste" carboy.

  • Solid Waste: Dispose of all contaminated gloves, weigh boats, and Kimwipes in a sealed biohazard/chemical waste bin.

Visual Workflow: Exposure Mitigation

G N1 Risk Assessment (Unknown Toxicity Protocol) N2 Engineering Controls Verify Fume Hood (80-100 fpm) N1->N2 N3 Don PPE Nitrile, Goggles, Cotton Lab Coat N2->N3 N4 Weighing & Transfer (Apply Anti-Static Precautions) N3->N4 N5 In-Hood Solubilization (e.g., DMSO/DMF) N4->N5 N7 Spill Management (Damp Wipe Containment) N4->N7 In case of spill N6 Aerosol Risk Mitigated (Safe to Proceed with Assay) N5->N6 N8 Hazardous Waste Disposal (EPA Compliant Organic Waste) N6->N8 Post-experiment N7->N8

Workflow for the safe handling and exposure mitigation of heterocyclic carboxamides.

References

  • Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450)." United States Department of Labor. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version)." National Academies Press (US). Available at:[Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.